molecular formula C7H7NO3 B140504 5-Methoxypyridine-2-carboxylic acid CAS No. 29082-92-6

5-Methoxypyridine-2-carboxylic acid

Cat. No.: B140504
CAS No.: 29082-92-6
M. Wt: 153.14 g/mol
InChI Key: YPKUGKJFOOZLHN-UHFFFAOYSA-N
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Description

5-Methoxypyridine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-5-2-3-6(7(9)10)8-4-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKUGKJFOOZLHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474746
Record name 5-METHOXYPYRIDINE-2-CARBOXYLIC ACID
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29082-92-6
Record name 5-Methoxypicolinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29082-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-METHOXYPYRIDINE-2-CARBOXYLIC ACID
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Record name 5-Methoxypyridine-2-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 5-Methoxypyridine-2-carboxylic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, also known as 5-Methoxypicolinic acid. This document includes key data, experimental protocols, and safety information relevant to its application in research and development.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] It is an organic compound that is utilized as an intermediate in the synthesis of various other compounds, including pharmaceuticals, pesticides, and dyes.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [2]
CAS Number 29082-92-6[2][3]
Melting Point 172-174 °C[1][4]
Boiling Point (Predicted) 312.9 ± 22.0 °C at 760 mmHg[1][4]
Density (Predicted) 1.284 ± 0.06 g/cm³[1]
Flash Point 143.027 °C[1][4]
pKa (Predicted) 1.07 ± 0.50[1]
Refractive Index 1.55[1][4]
Appearance White crystalline powder[1]
Solubility Soluble in acid, alkali, and organic solvents; slightly soluble in water.[1]
Storage Conditions Inert atmosphere, Room Temperature[1]

Spectroscopic Data

¹H NMR Spectroscopy

The structure of this compound can be confirmed by ¹H NMR spectroscopy.[3]

Chemical Shift (δ)MultiplicityIntegrationAssignment
3.93 ppms3H-OCH₃
7.49-7.51 ppmm1HPyridine-H
8.03 ppmd, J = 7.2 Hz1HPyridine-H
8.36 ppmd, J = 2.8 Hz1HPyridine-H
12.85 ppms1H-COOH
Solvent: DMSO-d₆, Frequency: 400 MHz[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of its methyl ester precursor.[3]

Materials:

  • Methyl 5-methoxypyridine-2-carboxylate (4.0 g)

  • Lithium hydroxide monohydrate (5.0 g)

  • Methanol (50 mL)

  • Water (10 mL)

  • 2M Hydrochloric acid

Procedure:

  • Dissolve methyl 5-methoxypyridine-2-carboxylate in methanol at room temperature.[3]

  • Prepare a solution of lithium hydroxide monohydrate in water.[3]

  • Add the lithium hydroxide solution to the solution of the methyl ester.[3]

  • Stir the reaction mixture at room temperature for 12 hours.[3]

  • Adjust the pH of the mixture to 4-5 using 2M hydrochloric acid, which will cause the product to precipitate.[3]

  • Collect the precipitate by filtration.[3]

  • Wash the resulting solid with water.[3]

  • Dry the solid to obtain this compound (yield: 2.4 g).[3]

Synthesis_Workflow reagents Methyl 5-methoxypyridine-2-carboxylate + LiOH·H₂O in MeOH/H₂O reaction Stir at room temperature for 12 hours reagents->reaction 1 acidification Adjust pH to 4-5 with 2M HCl reaction->acidification 2 filtration Filter to collect precipitate acidification->filtration 3 washing Wash with water filtration->washing 4 drying Dry the solid washing->drying 5 product This compound drying->product 6

Synthesis workflow for this compound.

Reactivity and Applications

This compound serves as a valuable building block in organic synthesis.[1] Its carboxylic acid and methoxy-substituted pyridine functionalities allow for a variety of chemical transformations, making it a key intermediate in the production of more complex molecules for the pharmaceutical and agrochemical industries.[1]

Safety and Handling

Hazard Identification

Based on available safety data sheets for similar pyridine carboxylic acids, this compound should be handled with care. The primary hazards are expected to be:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.[5]

Recommended Handling Precautions
  • Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear protective gloves and clothing to prevent skin contact.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Safe Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid creating dust.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

Safety_Precautions cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_storage Storage Eye Protection Eye Protection Gloves Gloves Lab Coat Lab Coat Ventilation Ventilation Avoid Dust Avoid Dust Wash Hands Wash Hands Cool, Dry Place Cool, Dry Place Tightly Closed Tightly Closed This compound This compound This compound->Eye Protection This compound->Gloves This compound->Lab Coat This compound->Ventilation This compound->Avoid Dust This compound->Wash Hands This compound->Cool, Dry Place This compound->Tightly Closed

Key safety and handling precautions.

References

physical properties of 5-Methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 5-Methoxypyridine-2-carboxylic Acid

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. This document outlines key quantitative data, detailed experimental methodologies for their determination, and a visual representation of a relevant synthetic workflow.

Core Physical Properties

This compound, also known as 5-methoxypicolinic acid, is a heterocyclic compound with the chemical formula C₇H₇NO₃.[1] It serves as a valuable intermediate in the field of organic synthesis, particularly for the creation of pharmaceuticals, pesticides, and dyes.[1]

Data Summary

The known are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [1][3]
Appearance White crystalline powder[1]
Melting Point 172-174 °C[1]
Boiling Point (Predicted) 312.9 ± 22.0 °C at 760 mmHg[1][2]
Density (Predicted) 1.284 ± 0.06 g/cm³[1]
pKa (Predicted) 1.07 ± 0.50[1]
Flash Point 143 °C[1][2]
Solubility Slightly soluble in water; soluble in acid, alkali, and organic solvents.[1]
Storage Condition Inert atmosphere, Room Temperature[1]

Experimental Protocols

The following sections detail the methodologies for determining the key .

Determination of Melting Point

The melting point of a compound is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting point range.[4]

Protocol:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[5][6] The tube is tapped gently to ensure dense packing without air gaps.[5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5] This assembly is placed in a heating apparatus, such as a Thiele tube containing liquid paraffin or a modern digital melting point apparatus with a heated metal block.[5]

  • Heating and Observation: The heating bath is heated slowly and steadily, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.

  • Data Recording: Two temperatures are recorded:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the entire solid sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range between T1 and T2. For consistency, at least two separate determinations should be performed.

Determination of Solubility

Solubility testing provides insights into the polarity and the presence of acidic or basic functional groups within a molecule.[7] The carboxylic acid group in this compound suggests solubility in basic solutions.

Protocol:

  • General Solubility Test:

    • Place approximately 25 mg of this compound into a small test tube.[7]

    • Add 0.75 mL of the desired solvent (e.g., water, diethyl ether, ethanol) in small portions, shaking vigorously after each addition.[7]

    • Observe if the solid dissolves completely. The compound is considered soluble if it fully dissolves.[8]

  • Acid-Base Solubility Test:

    • To test for acidic functional groups, use a 5% aqueous sodium bicarbonate (NaHCO₃) solution as the solvent.[7] Effervescence (CO₂ evolution) and dissolution indicate the presence of a carboxylic acid.

    • Separately, test solubility in a 5% sodium hydroxide (NaOH) solution. Solubility in NaOH but not in water indicates an acidic compound.[7]

    • To test for basic functional groups (like the pyridine nitrogen), use a 5% hydrochloric acid (HCl) solution.[7] Solubility in aqueous acid indicates the presence of a basic group.[9]

Determination of pKa

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[10][11]

Protocol:

  • Solution Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M). Gentle warming may be required to facilitate dissolution.[10]

    • Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).[11]

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11]

    • Place a known volume of the prepared acid solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.[11]

  • Titration Process:

    • Add the NaOH titrant from a burette in small, precise increments (e.g., 0.1-0.5 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[11]

    • Continue the titration well past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the midpoint of the steepest portion of the curve.[10]

    • The pKa is the pH of the solution at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added). This can be read directly from the graph.[10][12]

Synthetic Workflow Visualization

The following diagram illustrates a typical laboratory synthesis of this compound from its corresponding methyl ester. This process involves a saponification reaction followed by acidification to precipitate the final product.[13]

G start Start Materials ester Methyl 5-methoxypyridine- 2-carboxylate in Methanol start->ester li_sol Lithium Hydroxide Monohydrate in Water start->li_sol reaction Saponification Reaction (Stir at RT for 12h) ester->reaction li_sol->reaction acidification Adjust pH to 4-5 with 2M HCl reaction->acidification Reaction Mixture precipitation Precipitate Forms acidification->precipitation filtration Collect Precipitate by Filtration precipitation->filtration washing Wash Solid with Water filtration->washing drying Dry the Solid washing->drying product Final Product: This compound drying->product

Caption: Synthesis workflow for this compound.

References

5-Methoxypyridine-2-carboxylic acid molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-Methoxypyridine-2-carboxylic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, where pyridine derivatives are of significant interest.

Molecular Structure and Chemical Properties

This compound, also known as 5-Methoxypicolinic acid, is an organic compound featuring a pyridine ring substituted with a methoxy group at the 5-position and a carboxylic acid group at the 2-position.[1] This substitution pattern imparts specific chemical properties and reactivity to the molecule, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes.[2]

Visualization of Molecular Structure

The structural arrangement of this compound is depicted below.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below for easy reference.

PropertyValueReference
CAS Number 29082-92-6[2][3]
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [1][2]
IUPAC Name This compoundN/A
Synonym 5-Methoxypicolinic acid[1]
Appearance White crystalline powder[2]
Melting Point 172-174 °C[2]
Boiling Point 312.9 ± 22.0 °C (Predicted)[2]
Density 1.284 ± 0.06 g/cm³ (Predicted)[2]
pKa 1.07 ± 0.50 (Predicted)[2]
Solubility Soluble in acid, alkali, and organic solvents; slightly soluble in water.[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of the compound can be confirmed by ¹H NMR spectroscopy.[3] The proton signals are consistent with the assigned structure.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
3.93singlet (s)3H-OCH₃[3]
7.49-7.51multiplet (m)1HPyridine ring H[3]
8.03doublet (d)1HPyridine ring H[3]
8.36doublet (d)1HPyridine ring H[3]
12.85singlet (s)1H-COOH[3]
Solvent: DMSO-d6, Frequency: 400 MHz
Infrared (IR) Spectroscopy (Expected)

While a specific experimental spectrum is not provided in the search results, the expected characteristic IR absorption bands for a carboxylic acid can be described.[4]

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[4]

  • C=O Stretch: A strong, sharp absorption peak is anticipated around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[4]

  • C-O Stretch: A medium intensity band is expected in the 1210-1320 cm⁻¹ region.

  • Aromatic C=C and C=N Stretches: Multiple sharp bands of variable intensity would be present in the 1450-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • C-O-C Stretch (Ether): Absorption bands corresponding to the methoxy group's C-O stretching are expected around 1000-1300 cm⁻¹.

Mass Spectrometry (MS) (Expected)

For mass spectrometry, aromatic carboxylic acids typically show a prominent molecular ion peak.[5] Key fragmentation patterns would include the loss of the hydroxyl group ([M-OH]⁺) and the loss of the entire carboxyl group ([M-COOH]⁺).[5]

Experimental Protocols

Synthesis of this compound

The compound can be synthesized via the hydrolysis of its corresponding methyl ester.[3]

Reaction: Methyl 5-methoxypyridine-2-carboxylate → this compound

Materials:

  • Methyl 5-methoxypyridine-2-carboxylate (4.0 g)

  • Lithium hydroxide monohydrate (5.0 g)

  • Methanol (50 mL)

  • Water (10 mL)

  • 2M Hydrochloric acid

Procedure:

  • A solution of methyl 5-methoxypyridine-2-carboxylate (4.0 g) in methanol (50 mL) is prepared at room temperature.[3]

  • A solution of lithium hydroxide monohydrate (5.0 g) in water (10 mL) is added to the methanol solution.[3]

  • The reaction mixture is stirred at room temperature for 12 hours.[3]

  • After 12 hours, the pH of the reaction mixture is adjusted to 4-5 using 2M hydrochloric acid, which causes the product to precipitate.[3]

  • The precipitate is collected by filtration.[3]

  • The resulting solid is washed with water and dried to yield the final product, this compound (2.4 g).[3]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis protocol.

Synthesis_Workflow start Dissolve Methyl 5-methoxypyridine-2-carboxylate in Methanol add_reagent Add aqueous solution of Lithium Hydroxide Monohydrate start->add_reagent Step 1 stir Stir at Room Temperature for 12 hours add_reagent->stir Step 2 acidify Adjust pH to 4-5 with 2M HCl to precipitate product stir->acidify Step 3 filter Collect precipitate by filtration acidify->filter Step 4 wash_dry Wash with water and dry the solid filter->wash_dry Step 5 end_product Final Product: This compound wash_dry->end_product Yields

Caption: Workflow for the synthesis of this compound.

Applications and Biological Relevance

This compound serves as a crucial building block in organic synthesis.[2] Pyridine carboxylic acids and their derivatives are widely used as intermediates in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[2] While specific biological activities for this exact compound are not detailed in the provided search results, the general class of methoxy- and carboxylic acid-substituted aromatic compounds is known to be important in medicinal chemistry, with some demonstrating antioxidative properties.[6]

References

Spectroscopic and Synthetic Insights into 5-Methoxypyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of key organic compounds is paramount. This technical guide provides an in-depth overview of the spectroscopic data for 5-Methoxypyridine-2-carboxylic acid, a valuable building block in medicinal chemistry.

This document summarizes the available spectroscopic data, including Nuclear Magnetic Resonance (NMR) and predicted Infrared (IR) and Mass Spectrometry (MS) data. It also outlines a common synthetic protocol for its preparation.

Spectroscopic Data Analysis

The unique arrangement of a methoxy group and a carboxylic acid on the pyridine ring gives this compound distinct spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (¹H) NMR data provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
12.85s1HCarboxylic Acid (-COOH)
8.36d, J = 2.8 Hz1HPyridine Ring Proton (H-6)
8.03d, J = 7.2 Hz1HPyridine Ring Proton (H-4)
7.49-7.51m1HPyridine Ring Proton (H-3)
3.93s3HMethoxy Group (-OCH₃)

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

¹³C NMR Spectroscopy:

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Carbon Assignment
~165-170Carboxylic Acid Carbonyl (C=O)
~160-165Pyridine Ring Carbon (C-5)
~145-150Pyridine Ring Carbon (C-2)
~138-142Pyridine Ring Carbon (C-6)
~120-125Pyridine Ring Carbon (C-4)
~110-115Pyridine Ring Carbon (C-3)
~55-60Methoxy Carbon (-OCH₃)
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the characteristic absorption bands are expected for the carboxylic acid, pyridine ring, and ether functionalities.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
1680-1710C=O stretchCarboxylic Acid
1580-1610, 1450-1500C=C and C=N stretchAromatic (Pyridine) Ring
1250-1300C-O stretchAryl Ether
1000-1100C-O stretchAryl Ether
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Ion
153.04[M]⁺ (Molecular Ion)
138.02[M-CH₃]⁺
108.03[M-COOH]⁺

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester.[1]

Materials:

  • Methyl 5-methoxypyridine-2-carboxylate

  • Lithium hydroxide monohydrate

  • Methanol

  • Water

  • 2M Hydrochloric acid

Procedure:

  • A solution of lithium hydroxide monohydrate (5.0 g) in water (10 mL) is added to a solution of methyl 5-methoxypyridine-2-carboxylate (4.0 g) in methanol (50 mL) at room temperature.[1]

  • The reaction mixture is stirred at room temperature for 12 hours.[1]

  • The pH of the reaction mixture is then adjusted to 4-5 with 2M hydrochloric acid.[1]

  • The resulting precipitate is collected by filtration.[1]

  • The solid is washed with water and dried to yield this compound.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product A Methyl 5-methoxypyridine-2-carboxylate D Stir at RT for 12h A->D B LiOH·H₂O B->D C Methanol/Water C->D E Adjust pH to 4-5 with 2M HCl D->E F Filtration E->F G Wash with Water & Dry F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Biological Relevance and Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented, methoxypyridine derivatives are known to interact with various biological targets. For instance, some derivatives act as inhibitors of kinases, enzymes that play crucial roles in cell signaling pathways. The structural motifs present in this compound make it an attractive starting point for the design of novel therapeutic agents.

Signaling_Pathway_Concept cluster_drug_discovery Drug Discovery Funnel cluster_signaling Potential Cellular Signaling Pathway start This compound Scaffold derivatization Chemical Derivatization start->derivatization screening High-Throughput Screening derivatization->screening lead_compound Lead Compound Identification screening->lead_compound receptor Receptor Tyrosine Kinase lead_compound->receptor Inhibition kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Apoptosis) transcription_factor->cellular_response

Caption: Conceptual drug discovery and signaling pathway interaction.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Methoxypyridine-2-carboxylic acid. This document details the experimentally observed spectral data, a standard protocol for its acquisition, and a visual representation of the proton signaling, which are crucial for the structural elucidation and quality control of this compound in research and drug development.

¹H NMR Spectral Data Summary

The ¹H NMR spectrum of this compound was recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Proton AssignmentChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
-OCH₃3.93Singlet (s)3H-
H47.49-7.51Multiplet (m)1H-
H38.03Doublet (d)1H7.2
H68.36Doublet (d)1H2.8
-COOH12.85Singlet (s)1H-

Data sourced from ¹H NMR (400 MHz, DMSO-d₆) analysis.[1]

Experimental Protocol for ¹H NMR Spectroscopy

The following section outlines a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-25 mg of this compound.

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or warming may be applied to aid dissolution.

  • Filtration: To remove any particulate matter, filter the sample solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for data acquisition.

  • Tuning and Shimming: The probe is tuned to the proton frequency, and the magnetic field homogeneity is optimized by shimming on the sample to obtain sharp, symmetrical peaks.

  • Acquisition Parameters (Typical):

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: A spectral window of approximately -2 to 14 ppm is set to include all expected signals.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

    • Temperature: The experiment is conducted at a constant temperature, typically 298 K (25 °C).

2.3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons.

  • Peak Picking and Analysis: The chemical shift, multiplicity, and coupling constants for each signal are determined.

Visualization of ¹H NMR Signaling

The following diagram illustrates the logical relationships between the different proton signals in the ¹H NMR spectrum of this compound, based on their chemical environment and coupling patterns.

G cluster_mol This compound cluster_spectrum ¹H NMR Signals mol H_COOH COOH δ = 12.85 ppm (s, 1H) H6 H6 δ = 8.36 ppm (d, 1H, J = 2.8 Hz) H4 H4 δ = 7.49-7.51 ppm (m, 1H) H6->H4 ⁴J (meta coupling) H3 H3 δ = 8.03 ppm (d, 1H, J = 7.2 Hz) H3->H4 ³J (ortho coupling) OCH3 OCH₃ δ = 3.93 ppm (s, 3H)

Caption: Logical relationship of proton signals in the ¹H NMR spectrum.

References

theoretical properties of 5-Methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Theoretical and Physicochemical Properties of 5-Methoxypyridine-2-carboxylic Acid

Introduction

This compound, also known as 5-methoxypicolinic acid, is a heterocyclic organic compound belonging to the pyridine carboxylic acid family. Its structure, which incorporates a pyridine ring, a carboxylic acid group, and a methoxy group, makes it a valuable intermediate in various fields of chemical synthesis. It is particularly noted for its application as a building block in the development of more complex molecules, including pharmaceuticals, agrochemicals, and dyes[1]. The strategic placement of its functional groups allows for diverse chemical modifications, making it a compound of interest for researchers in medicinal chemistry and material science. This guide provides a comprehensive overview of its known physicochemical properties, spectroscopic data, and relevant experimental protocols, alongside a discussion of its theoretical characteristics based on computational studies of analogous structures.

Molecular Structure and Identifiers

The fundamental identity of a chemical compound is established by its structure and standardized identifiers.

  • Chemical Formula : C₇H₇NO₃

  • Molar Mass : 153.14 g/mol [2]

  • CAS Number : 29082-92-6[2]

  • Synonyms : 5-Methoxypicolinic acid, 5-Methoxy-2-pyridinecarboxylic acid[1]

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

Quantitative data provides essential information for experimental design and computational modeling. The following tables summarize the key predicted physicochemical properties and experimental spectroscopic data for the compound.

Table 1: Predicted Physicochemical Properties

This table outlines the computationally predicted properties of this compound.

PropertyValueReference
Molecular FormulaC₇H₇NO₃[1]
Molar Mass153.14 g/mol [1]
Density1.284 ± 0.06 g/cm³[1]
Melting Point172-174 °C[1]
Boiling Point312.9 ± 22.0 °C[1]
Flash Point143.027 °C[1]
pKa1.07 ± 0.50[1]
Refractive Index1.55[1]
Vapor Pressure0 mmHg at 25°C[1]
Table 2: Experimental ¹H NMR Data

The following proton nuclear magnetic resonance (¹H NMR) data was obtained for the structural confirmation of the synthesized product.[3]

ParameterValue
Spectrometer400 MHz
SolventDMSO-d₆
Chemical Shift (δ)3.93 (s, 3H), 7.49-7.51 (m, 1H), 8.03 (d, J=7.2 Hz, 1H), 8.36 (d, J=2.8 Hz, 1H), 12.85 (s, 1H)

Theoretical and Computational Properties

While specific, in-depth quantum chemical calculations for this compound are not extensively documented in peer-reviewed literature, the theoretical properties of such molecules are commonly investigated using methods like Density Functional Theory (DFT).[4][5] Such studies on analogous pyridine and indole carboxylic acids provide a framework for understanding its likely electronic and reactive characteristics.

Key theoretical analyses for this class of compounds typically include:

  • Molecular Geometry Optimization : DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), are employed to determine the most stable three-dimensional conformation and to calculate geometric parameters such as bond lengths and angles.[4][6]

  • Frontier Molecular Orbitals (HOMO-LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between them indicates the molecule's chemical stability and electronic excitation properties.[6]

  • Molecular Electrostatic Potential (MEP) : MEP maps are used to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack, which is crucial for predicting intermolecular interactions and reaction mechanisms.[4]

  • Vibrational Frequency Analysis : Theoretical calculations can predict infrared (IR) and Raman spectra. Comparing these with experimental spectra helps to confirm the molecular structure and assign vibrational modes.[4]

  • Natural Bond Orbital (NBO) Analysis : This analysis provides insights into intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions within the molecule.[4]

Experimental Protocols

The practical application of this compound often begins with its synthesis. The following section details a common laboratory-scale synthesis and provides a workflow diagram.

Synthesis Workflow

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding methyl ester.

G cluster_reactants Reactants cluster_process Reaction & Workup A Methyl 5-methoxypyridine- 2-carboxylate C Stir in Methanol/Water (Room Temp, 12 hours) B Lithium Hydroxide Monohydrate (LiOH·H₂O) D Acidify with 2M HCl to pH 4-5 C->D E Filter Precipitate D->E F Wash with Water E->F G Dry Solid F->G H Final Product: 5-Methoxypyridine-2- carboxylic acid G->H

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a documented laboratory procedure.[3]

  • Dissolution : Prepare a solution of methyl 5-methoxypyridine-2-carboxylate (4.0 g) in methanol (50 mL) in a suitable reaction vessel.

  • Hydrolysis : Add a solution of lithium hydroxide monohydrate (5.0 g) in water (10 mL) to the methanol solution at room temperature.

  • Reaction : Stir the resulting reaction mixture at room temperature for 12 hours to ensure complete hydrolysis.

  • Acidification : After 12 hours, adjust the pH of the mixture to between 4 and 5 using 2M hydrochloric acid. This will cause the carboxylic acid product to precipitate out of the solution.

  • Isolation : Collect the precipitate by filtration.

  • Purification : Wash the collected solid with water to remove any remaining salts or impurities.

  • Drying : Dry the purified solid to yield the final product, this compound (yield reported as 2.4 g).[3]

Characterization Protocol

The structure of the final product is confirmed using ¹H NMR spectroscopy, as detailed in Table 2.[3]

Role as a Chemical Intermediate

This compound serves as a versatile building block in organic synthesis. Its pyridine scaffold is a common feature in many biologically active compounds, and the carboxylic acid and methoxy groups provide reactive handles for further chemical transformations. This makes it a key starting material for creating more complex molecular architectures.

cluster_applications Target Molecular Classes A This compound (Core Building Block) B Pharmaceuticals (Novel Drug Scaffolds) A->B Derivatization C Agrochemicals (e.g., Pesticides) A->C Functionalization D Advanced Materials (e.g., Dyes) A->D Conjugation

Caption: Logical relationship of 5-MPCA as a precursor in chemical synthesis.

Its derivatives are explored for various applications:

  • Pharmaceuticals : The pyridine core is a key pharmacophore in many drugs. This compound is used to synthesize novel therapeutic agents by modifying its functional groups to interact with biological targets. Related pyridine derivatives are being investigated for creating drug scaffolds with potentially improved efficacy.[7]

  • Agrochemicals : It serves as an intermediate in the production of pesticides.[1]

  • Material Science : It can be used in the synthesis of specialized dyes and other functional organic materials.[1]

Conclusion

This compound is a compound of significant interest due to its utility as a chemical intermediate. While its theoretical properties have not been exhaustively studied, analysis of similar structures suggests a rich potential for computational characterization. Its well-defined physicochemical properties and established synthesis protocols make it a readily accessible and versatile tool for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel functional molecules. Further computational studies would be beneficial to fully elucidate its electronic structure and reactivity, thereby accelerating its application in targeted molecular design.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypyridine-2-carboxylic acid, a substituted pyridine derivative, holds potential in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the known characteristics of this compound, including its solubility profile and stability under various conditions. Due to the limited availability of specific quantitative data in public literature, this document also furnishes detailed, adaptable experimental protocols for determining these crucial parameters. These methodologies are based on established principles for analogous pyridine carboxylic acids and adhere to international guidelines.

Physicochemical Properties

This compound, also known as 5-methoxypicolinic acid, is a white crystalline powder.[1] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1][2]
Melting Point 172-174 °C[1]
Appearance White crystalline powder[1]
Predicted pKa 1.07 ± 0.50[1]

Solubility Profile

Qualitative Solubility

General qualitative assessments indicate that this compound is soluble in acidic and alkaline solutions, as well as in various organic solvents, while being slightly soluble in water.[1] The solubility in acidic and basic solutions is attributed to the formation of the corresponding salt of the carboxylic acid and the protonation of the pyridine nitrogen, respectively.

Quantitative Solubility
SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water25Data not availableData not available
pH 4.0 Buffer25Data not availableData not available
pH 7.4 Buffer25Data not availableData not available
Methanol25Data not availableData not available
Ethanol25Data not availableData not available
DMSO25Data not availableData not available
Acetonitrile25Data not availableData not available

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing its shelf-life, formulation, and storage conditions. Detailed stability data for this compound is not extensively documented. Therefore, this section outlines the key stability aspects to be evaluated, in line with ICH guidelines, and provides adaptable protocols in Section 4.

pH Stability (Hydrolytic Stability)

The stability of this compound in aqueous solutions at different pH values is a crucial parameter. Carboxylic acids are generally stable to hydrolysis, but the overall molecule's stability can be influenced by pH.[3][4][5][6] It is important to investigate for any degradation under acidic, neutral, and basic conditions.

Thermal Stability

Thermal stability is essential for determining appropriate manufacturing and storage temperatures. The melting point of 172-174 °C suggests a relatively stable solid form at ambient temperatures.[1] However, degradation can occur at elevated temperatures, and a comprehensive thermal stability profile should be established using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7][8][9][10][11]

Photostability

Exposure to light can cause degradation of photosensitive molecules.[12] Photostability testing, as per ICH Q1B guidelines, is necessary to determine if the compound needs protection from light during storage and handling.[13][14][15][16]

The following table summarizes the stability profile to be determined for this compound.

ConditionStressorObservation
pH Stability 0.1 N HClData not available
pH 7.4 BufferData not available
0.1 N NaOHData not available
Thermal Stability 80°CData not available
Photostability UV/Visible LightData not available
Oxidative Stability 3% H₂O₂Data not available

Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile, buffered solutions)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand at the controlled temperature to allow the undissolved solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial.

  • Quantification:

    • HPLC Analysis: Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a validated stability-indicating HPLC method (see Section 4.2.2). Inject the diluted sample and determine the concentration against a standard curve.

    • UV-Vis Spectrophotometry: If the compound has a distinct chromophore and no interfering excipients are present, determine the absorbance of the diluted solution at its λmax and calculate the concentration using a standard curve.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

Protocols for Stability Testing

These protocols are based on ICH guidelines for forced degradation studies.[17][18]

Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acidic Condition: Dilute the stock solution with 0.1 N HCl to a final concentration of about 0.1 mg/mL.

  • Basic Condition: Dilute the stock solution with 0.1 N NaOH to a final concentration of about 0.1 mg/mL.

  • Oxidative Condition: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of about 0.1 mg/mL.

  • Thermal Condition (Solid State): Place a known amount of the solid compound in a vial and expose it to a high temperature (e.g., 80°C).

  • Thermal Condition (Solution): Heat the stock solution at a high temperature (e.g., 80°C).

  • Photostability Condition: Expose the stock solution in a photostability chamber to a specified light intensity (e.g., 1.2 million lux hours and 200 watt hours/square meter).[13][14][15][16] A control sample should be wrapped in aluminum foil to protect it from light.

Samples should be analyzed at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) to monitor the extent of degradation.

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.

Objective: To develop an HPLC method that separates the parent compound from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The specific composition and gradient profile need to be optimized to achieve adequate separation.[20][21][22]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the λmax of this compound and also scan a wider range with the PDA detector to identify degradation products.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge sample equil1->sep1 sep2 Collect and filter supernatant sep1->sep2 quant1 Dilute sample sep2->quant1 quant2 Analyze by HPLC or UV-Vis quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Workflow for Solubility Determination.

Stability_Testing_Workflow cluster_stress Forced Degradation cluster_sampling Sampling cluster_analysis Analysis cluster_eval Evaluation stress1 Prepare stock solution stress2 Apply stress conditions (Acid, Base, Oxidative, Thermal, Photo) stress1->stress2 sampling1 Collect samples at various time points stress2->sampling1 analysis1 Analyze by stability-indicating HPLC method sampling1->analysis1 analysis2 Quantify parent compound and degradation products analysis1->analysis2 eval1 Determine degradation pathway analysis2->eval1 eval2 Assess stability profile eval1->eval2

References

The Reactivity of 5-Methoxypyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypyridine-2-carboxylic acid, a substituted picolinic acid, is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This technical guide provides an in-depth analysis of its reactivity, focusing on key chemical transformations including esterification, amide bond formation, and decarboxylation. This document summarizes available quantitative data, presents detailed experimental protocols for its synthesis and key reactions, and illustrates reaction mechanisms and workflows using logical diagrams. The information compiled herein serves as a comprehensive resource for researchers and professionals engaged in the study and application of this important heterocyclic compound.

Introduction

This compound, also known as 5-methoxypicolinic acid, is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid at the 2-position and a methoxy group at the 5-position. The interplay between the electron-withdrawing carboxylic acid group and the electron-donating methoxy group, along with the inherent electronic properties of the pyridine ring, governs its reactivity and makes it a valuable intermediate in medicinal chemistry. Its derivatives have been explored for their potential as therapeutic agents.[1] This guide will systematically explore the chemical behavior of this molecule.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for its application in synthesis.

PropertyValueReference
Molecular Formula C₇H₇NO₃[2]
Molecular Weight 153.14 g/mol [2]
CAS Number 29082-92-6[2]
Appearance White solid[3]
pKa (Predicted) ~3.52 (for 6-Bromo-5-methoxypicolinic acid)[3]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding methyl ester.

Synthesis Data
Starting MaterialReagentsSolventReaction TimeTemperatureProductYieldReference
Methyl 5-methoxypyridine-2-carboxylate (4.0 g)Lithium hydroxide monohydrate (5.0 g)Methanol/Water12 hoursRoom TemperatureThis compound (2.4 g)~65%[4]
Experimental Protocol: Hydrolysis of Methyl 5-methoxypyridine-2-carboxylate
  • To a solution of methyl 5-methoxypyridine-2-carboxylate (4.0 g) in methanol (50 mL), a solution of lithium hydroxide monohydrate (5.0 g) in water (10 mL) is added at room temperature.[4]

  • The reaction mixture is stirred at room temperature for 12 hours.[4]

  • The pH of the reaction mixture is then adjusted to 4-5 with 2M hydrochloric acid.[4]

  • The resulting precipitate is collected by filtration.[4]

  • The solid is washed with water and dried to afford this compound (2.4 g).[4]

Synthesis Workflow

G start Methyl 5-methoxypyridine-2-carboxylate reagents LiOH·H₂O Methanol/Water start->reagents 1. stir Stir at RT 12 hours reagents->stir 2. acidify Adjust pH to 4-5 with 2M HCl stir->acidify 3. filter Filter and wash with water acidify->filter 4. product This compound filter->product 5.

Caption: Workflow for the synthesis of this compound.

Key Reactions and Reactivity

The reactivity of this compound is primarily centered around the carboxylic acid functionality.

Esterification

The conversion of the carboxylic acid to an ester is a common transformation. While specific data for this compound is limited, the Fischer-Tropsch esterification is a widely applicable method.

  • Suspend this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq).

  • Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After cooling, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester product.

G cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination cluster_4 Deprotonation A Carboxylic Acid B Protonated Carbonyl A->B H+ D Tetrahedral Intermediate B->D C Alcohol (R'OH) C->D E Protonated Ether D->E F Protonated Ester E->F G Water E->G H Ester F->H -H+

Caption: Mechanism of Fischer Esterification.

Amide Bond Formation

The formation of amides from this compound is crucial for the synthesis of many biologically active molecules. This transformation typically requires the use of coupling reagents to activate the carboxylic acid.

Coupling ReagentBaseSolventReaction TimeTemperatureYield Range
HATUDIPEADMF4-18 hRoom Temp.55-90%
EDC/HOBtDIPEA/TEADCM/DMF12-24 h0 °C to Room Temp.60-95%
SOCl₂ (via acyl chloride)Pyridine/TEAToluene/DCM2-6 h0 °C to Room Temp.50-80%

Note: These are general yield ranges for amide coupling reactions and may vary depending on the specific amine used.

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes for pre-activation.

  • Add the desired amine (1.0-1.2 eq).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) dropwise.

  • Stir the reaction at room temperature for 4-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_0 Reactants & Reagents cluster_1 Reaction Steps Carboxylic Acid Carboxylic Acid Activation Activation Carboxylic Acid->Activation Amine Amine Nucleophilic Attack Nucleophilic Attack Amine->Nucleophilic Attack Coupling Reagent Coupling Reagent Coupling Reagent->Activation Base Base Base->Nucleophilic Attack Activation->Nucleophilic Attack Workup & Purification Workup & Purification Nucleophilic Attack->Workup & Purification Amide Product Amide Product Workup & Purification->Amide Product

Caption: Logical workflow for amide bond formation.

Decarboxylation

Pyridine-2-carboxylic acids can undergo decarboxylation upon heating, a reaction influenced by the substituents on the pyridine ring.

G cluster_0 Zwitterion Formation cluster_1 Decarboxylation cluster_2 Protonation A Carboxylic Acid B Zwitterion A->B Intramolecular proton transfer C Ylide Intermediate B->C D CO₂ B->D E Decarboxylated Product C->E H+

Caption: Proposed mechanism for the decarboxylation of a pyridine-2-carboxylic acid.

Applications in Drug Discovery and Development

This compound and its derivatives are of significant interest in drug discovery. The pyridine scaffold is a common motif in many biologically active compounds. For instance, derivatives of pyridine-2-carboxylic acid have been investigated as inhibitors of monocarboxylate transporter 4 (MCT4), a target of interest in oncology.[1] The ability to readily modify the carboxylic acid group through esterification and amidation allows for the generation of compound libraries for structure-activity relationship (SAR) studies.

As of the latest literature review, a specific signaling pathway directly modulated by this compound has not been elucidated. Its primary role in drug development appears to be as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This compound exhibits a rich and versatile reactivity profile, primarily centered on its carboxylic acid functionality. This guide has provided a comprehensive overview of its synthesis, key reactions—including esterification, amide bond formation, and decarboxylation—and potential applications in drug discovery. The provided experimental protocols and mechanistic diagrams offer a practical and theoretical foundation for researchers working with this important heterocyclic compound. Further investigation into its quantitative reactivity and biological activities will undoubtedly continue to expand its utility in the chemical and pharmaceutical sciences.

References

An In-Depth Technical Guide to 5-Methoxypyridine-2-carboxylic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypyridine-2-carboxylic acid, also known as 5-methoxypicolinic acid, is a substituted pyridine derivative that has garnered interest as a versatile building block in medicinal chemistry and organic synthesis. Its structural features, combining the aromatic pyridine ring with methoxy and carboxylic acid functional groups, make it a valuable precursor for the development of novel therapeutic agents and other functional molecules. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key physicochemical properties of this compound.

Discovery and Historical Context

The first comprehensive report detailing the synthesis and reactivity of this compound appears in a 1971 publication in The Journal of Organic Chemistry by Ellis V. Brown and M. B. Shambhu. Their work focused on the Hammick reaction of various methoxypyridine-2-carboxylic acids, including the 5-methoxy isomer, with benzaldehyde to prepare methoxy-2-pyridyl phenyl ketones. This research established a foundational understanding of the chemical behavior of this compound and its potential as a synthetic intermediate.

While Brown and Shambhu's work is a key milestone, the broader context of picolinic acid chemistry dates back further. The synthesis and study of picolinic acid and its derivatives were ongoing throughout the mid-20th century, driven by the quest for new pharmaceuticals and other industrially relevant chemicals. The introduction of a methoxy group at the 5-position of the pyridine ring provided chemists with a new tool to modulate the electronic and steric properties of picolinic acid-based molecules, opening up new avenues for structure-activity relationship studies.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 29082-92-6[1]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
Melting Point 172-174 °C[2]
Appearance White crystalline powder[2]
Solubility Soluble in acids, alkalis, and organic solvents; slightly soluble in water.[2]

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (s, 1H), 8.36 (d, J=2.8 Hz, 1H), 8.03 (d, J=7.2 Hz, 1H), 7.49-7.51 (m, 1H), 3.93 (s, 3H).[1]

Key Synthetic Methodologies

The synthesis of this compound has evolved from early multi-step procedures to more streamlined modern methods. Below are detailed protocols for key synthetic approaches.

Historical Synthesis: The Hammick Reaction (Brown and Shambhu, 1971)

While the 1971 paper by Brown and Shambhu focused on the reaction of this compound, it implies its prior synthesis. The general approach for preparing substituted picolinic acids at that time often involved the oxidation of the corresponding picoline (methylpyridine).

Hypothetical Historical Synthesis Workflow:

G cluster_start Starting Material cluster_oxidation Oxidation cluster_product Product 2-methyl-5-methoxypyridine 2-methyl-5-methoxypyridine Oxidation_Reaction Oxidation 2-methyl-5-methoxypyridine->Oxidation_Reaction KMnO4 KMnO4 KMnO4->Oxidation_Reaction 5-Methoxypyridine-2-carboxylic_acid 5-Methoxypyridine-2-carboxylic_acid Oxidation_Reaction->5-Methoxypyridine-2-carboxylic_acid

Caption: Hypothetical workflow for the historical synthesis of this compound via oxidation.

Experimental Protocol (General for Picoline Oxidation):

  • To a stirred solution of 2-methyl-5-methoxypyridine in water, potassium permanganate (KMnO₄) is added portion-wise.

  • The reaction mixture is heated to reflux for several hours until the purple color of the permanganate disappears.

  • The hot solution is filtered to remove the manganese dioxide precipitate.

  • The filtrate is concentrated under reduced pressure.

  • The concentrated solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water).

Modern Synthesis: Hydrolysis of Methyl 5-methoxypyridine-2-carboxylate

A common and efficient contemporary method for the preparation of this compound involves the hydrolysis of its methyl ester.[1]

Modern Synthesis Workflow:

G cluster_start Starting Material cluster_hydrolysis Hydrolysis cluster_workup Work-up cluster_product Product Methyl_5-methoxypyridine-2-carboxylate Methyl_5-methoxypyridine-2-carboxylate Hydrolysis_Reaction Base Hydrolysis Methyl_5-methoxypyridine-2-carboxylate->Hydrolysis_Reaction LiOH LiOH LiOH->Hydrolysis_Reaction Acidification Acidification Hydrolysis_Reaction->Acidification Filtration Filtration Acidification->Filtration 5-Methoxypyridine-2-carboxylic_acid 5-Methoxypyridine-2-carboxylic_acid Filtration->5-Methoxypyridine-2-carboxylic_acid

Caption: Workflow for the modern synthesis of this compound via ester hydrolysis.

Experimental Protocol:

  • A solution of lithium hydroxide monohydrate (5.0 g) in water (10 mL) is added to a solution of methyl 5-methoxypyridine-2-carboxylate (4.0 g) in methanol (50 mL) at room temperature.[1]

  • The reaction mixture is stirred at room temperature for 12 hours.[1]

  • The pH of the reaction mixture is adjusted to 4-5 with 2M hydrochloric acid.[1]

  • The resulting precipitate is collected by filtration.[1]

  • The solid is washed with water and dried to afford this compound (2.4 g).[1]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The carboxylic acid moiety provides a convenient handle for amide bond formation, esterification, and other coupling reactions, allowing for the introduction of diverse functionalities. The methoxy group can influence the electronic properties and metabolic stability of the final compounds, making it a valuable substituent for fine-tuning pharmacokinetic and pharmacodynamic properties.

While specific signaling pathways directly involving this compound are not extensively documented, its derivatives are being investigated for various therapeutic targets. The logical workflow for its utilization in drug discovery is depicted below.

Drug Discovery Workflow:

G Start 5-Methoxypyridine- 2-carboxylic acid Coupling Amide/Ester Coupling Start->Coupling Library Compound Library Generation Coupling->Library Screening Biological Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Logical workflow for the use of this compound in drug discovery.

Conclusion

Since its notable description in the early 1970s, this compound has become a readily accessible and valuable building block in organic synthesis. Its straightforward preparation and versatile reactivity have cemented its role as a key intermediate for researchers in medicinal chemistry and materials science. Further exploration of its derivatives is likely to yield novel compounds with significant biological and material properties.

References

5-Methoxypyridine-2-carboxylic Acid: A Scaffolding Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methoxypyridine-2-carboxylic acid is a pivotal chemical intermediate, extensively utilized in the synthesis of a diverse array of biologically active compounds. While direct evidence of its intrinsic biological activity is not prominently documented in publicly available literature, its role as a foundational scaffold is critical in the development of potent and selective modulators of various biological targets. This guide elucidates the significant biological activities of compounds derived from this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows. The information herein is curated to empower researchers and drug development professionals in leveraging this versatile chemical entity for future therapeutic innovations.

Role as a Precursor to Extracellular Signal-Regulated Kinase 5 (ERK5) Inhibitors

Derivatives of this compound have been instrumental in the development of inhibitors of ERK5, a key protein in the MAPK signaling pathway, which is often dysregulated in cancer. These inhibitors have shown potential in curbing cell proliferation and inducing apoptosis in tumor cells.[1][2]

Quantitative Data: ERK5 Inhibition
Compound ID (Example from Patent)Biochemical ERK5 IC50 (µM)Cellular Luciferase Reporter Assay IC50 (µM) in SN12C cell line
17.09Not Determined
20.09310.935
40.770Not Determined
51.1411.3
70.271Not Determined
80.525Not Determined
Data sourced from patent CA3093189A1, showcasing the potency of final compounds synthesized using this compound as a starting material.[2]
Experimental Protocol: Biochemical ERK5 Inhibition Assay

A typical protocol for assessing the biochemical inhibition of ERK5 by compounds derived from this compound involves a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.[1]

  • Assay Preparation : Test compounds are serially diluted in DMSO and pipetted into a low-volume 384-well microtiter plate.

  • Enzyme and Substrate Addition : A solution of ERK5 enzyme in an aqueous assay buffer (e.g., 50 mM HEPES pH 7.0, 15 mM MgCl₂, 1 mM DTT, 0.5 mM EGTA) is added to the wells.

  • Reaction Initiation : The kinase reaction is started by the addition of ATP and a suitable substrate. The mixture is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 22°C).

  • Reaction Termination and Detection : The reaction is stopped, and TR-FRET detection reagents are added to quantify the extent of the kinase reaction.

  • Data Analysis : The results are normalized to controls (0% inhibition with enzyme and substrate, 100% inhibition without enzyme), and IC50 values are calculated.[2]

Visualizations

ERK5_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (Derivative of this compound) Incubation Incubation (Kinase Reaction) Compound->Incubation ERK5 ERK5 Enzyme ERK5->Incubation ATP_Substrate ATP & Substrate ATP_Substrate->Incubation Detection TR-FRET Detection Incubation->Detection IC50 IC50 Calculation Detection->IC50

Caption: Workflow for Biochemical ERK5 Inhibition Assay.

Application in the Synthesis of CXCR4 Receptor Antagonists

This compound serves as a key intermediate in the synthesis of antagonists for the CXCR4 receptor, a chemokine receptor implicated in cancer metastasis and HIV entry into cells.[3]

Quantitative Data: CXCR4 Functional Activity
Compound Category (from Patent)CXCR4 Functional Activity IC50
A<20 nM
B20-100 nM
C100-500 nM
D500-1000 nM
Data from patent WO2012049277A1, indicating the high potency of the final antagonist compounds.[4]
Experimental Protocol: CXCR4 Functional Assay

The functional activity of CXCR4 antagonists is often determined using a calcium mobilization assay in a cell line expressing the CXCR4 receptor.

  • Cell Preparation : Cells expressing the CXCR4 receptor are loaded with a calcium-sensitive fluorescent dye.

  • Compound Incubation : The cells are incubated with varying concentrations of the test compounds (CXCR4 antagonists).

  • Ligand Stimulation : The natural ligand for CXCR4, SDF-1α, is added to the cells to stimulate a calcium flux.

  • Fluorescence Measurement : The change in fluorescence, indicative of intracellular calcium levels, is measured using a suitable instrument like a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Analysis : The inhibitory effect of the test compounds on the SDF-1α-induced calcium signal is quantified, and IC50 values are determined.[4]

Visualizations

CXCR4_Antagonism_Pathway cluster_receptor Cell Membrane CXCR4 CXCR4 Receptor Signaling Downstream Signaling (e.g., Calcium Mobilization) CXCR4->Signaling Initiates SDF1a SDF-1α (Ligand) SDF1a->CXCR4 Binds & Activates Antagonist CXCR4 Antagonist (Derivative of this compound) Antagonist->CXCR4 Blocks Binding

References

5-Methoxypyridine-2-carboxylic Acid: A Technical Guide to a Potential Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypyridine-2-carboxylic acid is a heterocyclic organic compound with potential as a scaffold in drug discovery. While the specific mechanism of action for this compound is not extensively documented in publicly available literature, its structural motifs are present in molecules with demonstrated biological activity. This technical guide provides an overview of the known bioactivity of a key derivative and outlines a comprehensive, albeit hypothetical, framework for the systematic investigation of the core molecule's mechanism of action. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, offering structured experimental protocols and data presentation formats to guide discovery efforts.

Introduction

This compound is a pyridine derivative, a class of compounds of significant interest in medicinal chemistry due to their presence in numerous approved pharmaceuticals. The pyridine ring is a versatile scaffold, capable of engaging in various biological interactions, while the carboxylic acid and methoxy substitutions offer potential for hydrogen bonding and other interactions with biological targets.

Currently, the primary role of this compound in the scientific literature is as a chemical intermediate for the synthesis of more complex molecules[1]. Direct studies elucidating its intrinsic biological activity or mechanism of action are scarce. However, the investigation of its derivatives provides valuable insights into the potential therapeutic areas where this core structure may be relevant.

Known Biological Activity of a Key Derivative

A notable derivative, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, has been identified as a highly selective inhibitor of the Monocarboxylate Transporter 4 (MCT4)[2]. This finding suggests that the this compound scaffold may be amenable to the development of agents targeting lactate transport, a critical process in cancer metabolism.

Quantitative Data on MCT4 Inhibition by the Derivative

The following table summarizes the reported activity of the derivative against MCT4. It is crucial to note that these values pertain to the complex derivative and not to the parent this compound.

Compound Assay Type Cell Line Target IC₅₀ (nM) Reference
5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acidLactate Efflux InhibitionMDA-MB-231MCT4Data not specified in abstract[2]
"compound 18n" (optimized derivative)Lactate Efflux InhibitionMDA-MB-231MCT4Specific value not in abstract, but demonstrated activity[2]

Proposed Framework for Elucidating the Mechanism of Action

Given the lack of direct data on this compound, a systematic approach is required to determine its biological activity and mechanism of action. The following sections propose a tiered experimental workflow.

Tier 1: Initial Bioactivity Screening

The first step is to perform a broad screen to identify any potential biological activity.

  • Cell Culture: Plate human cancer cell lines (e.g., MDA-MB-231, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Replace the culture medium with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

  • Inoculum Preparation: Prepare a standardized inoculum of bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) strains to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible growth.

Tier 2: Target Identification and Pathway Analysis

If significant activity is observed in Tier 1, the next step is to identify the molecular target(s).

The following diagram illustrates a potential workflow for identifying the molecular target of this compound, should it exhibit bioactivity.

G cluster_screening Initial Screening cluster_target_id Target Identification cluster_validation Target Validation cluster_pathway Pathway Analysis phenotypic_screen Phenotypic Screening (e.g., Cytotoxicity) affinity_chrom Affinity Chromatography- Mass Spectrometry phenotypic_screen->affinity_chrom yeast_three_hybrid Yeast Three-Hybrid phenotypic_screen->yeast_three_hybrid computational Computational Docking (Reverse Screening) phenotypic_screen->computational binding_assay Direct Binding Assays (e.g., SPR, ITC) affinity_chrom->binding_assay yeast_three_hybrid->binding_assay computational->binding_assay enzyme_assay Enzymatic/Functional Assays binding_assay->enzyme_assay knockdown Gene Knockdown/Knockout (siRNA, CRISPR) enzyme_assay->knockdown pathway_analysis Transcriptomics/Proteomics (e.g., RNA-seq, Western Blot) knockdown->pathway_analysis

Caption: A workflow for target identification and validation.

Hypothetical Signaling Pathway

Based on the activity of its derivative as an MCT4 inhibitor, a plausible (though unconfirmed) mechanism of action for a future, optimized derivative of this compound could involve the disruption of lactate transport in cancer cells.

G cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space lactate_out Lactate mct4 MCT4 Transporter lactate_out->mct4 lactate_in Lactate mct4->lactate_in glycolysis Glycolysis glycolysis->lactate_in lactate_in->lactate_out acidification Intracellular Acidification lactate_in->acidification Accumulation apoptosis Apoptosis acidification->apoptosis compound 5-MPCA Derivative compound->mct4 Inhibition

Caption: Hypothetical inhibition of MCT4 by a derivative.

Conclusion

This compound represents a chemical entity with underexplored biological potential. While direct evidence for a mechanism of action is currently lacking, the established activity of a complex derivative as an MCT4 inhibitor provides a compelling starting point for investigation. The experimental framework proposed in this guide offers a systematic approach to characterizing the bioactivity of the core molecule, from initial phenotypic screening to target identification and pathway analysis. Such studies are essential to unlock the potential of this scaffold for the development of novel therapeutic agents. Researchers are encouraged to use this guide as a template for designing and executing studies aimed at elucidating the pharmacological profile of this and related compounds.

References

Methodological & Application

Synthesis of 5-Methoxypyridine-2-carboxylic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the synthesis of 5-Methoxypyridine-2-carboxylic acid, a key intermediate in the development of pharmaceutical compounds. Three potential synthetic routes are outlined, starting from methyl 5-methoxypyridine-2-carboxylate, 2-bromo-5-methoxypyridine, and 2-methyl-5-methoxypyridine. A comprehensive, step-by-step protocol is provided for the hydrolysis of methyl 5-methoxypyridine-2-carboxylate. Furthermore, this document includes a summary of the analytical data required for the characterization of the final product, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a substituted pyridine ring, is a common motif in a variety of biologically active molecules. The carboxylic acid functionality allows for further chemical modifications, making it a versatile precursor for the synthesis of more complex pharmaceutical agents. The methoxy group can also influence the pharmacokinetic and pharmacodynamic properties of the final compound. This document aims to provide researchers, scientists, and drug development professionals with a detailed and practical guide to the synthesis and characterization of this important intermediate.

Synthetic Pathways

Several synthetic routes can be employed to prepare this compound. The choice of a particular pathway may depend on the availability of starting materials, desired scale, and laboratory equipment. The three primary approaches are:

  • Hydrolysis of Methyl 5-methoxypyridine-2-carboxylate: This is a straightforward and high-yielding method that involves the saponification of the corresponding methyl ester.

  • Carboxylation of 2-bromo-5-methoxypyridine: This route typically involves a metal-halogen exchange followed by the introduction of carbon dioxide. This can be achieved through the formation of a Grignard reagent or an organolithium intermediate.

  • Oxidation of 2-methyl-5-methoxypyridine: This method involves the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid using a suitable oxidizing agent.

The following diagram illustrates these synthetic approaches.

Synthesis_Pathways cluster_start Starting Materials start1 Methyl 5-methoxypyridine-2-carboxylate product This compound start1->product Hydrolysis start2 2-Bromo-5-methoxypyridine start2->product Carboxylation start3 2-Methyl-5-methoxypyridine start3->product Oxidation

Caption: Synthetic routes to this compound.

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of Methyl 5-methoxypyridine-2-carboxylate

This protocol details the synthesis of this compound from its methyl ester via a base-catalyzed hydrolysis reaction.

Materials and Reagents:

  • Methyl 5-methoxypyridine-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • 2M Hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 5-methoxypyridine-2-carboxylate (1.0 eq) in methanol.

  • Addition of Base: To this solution, add a solution of lithium hydroxide monohydrate (excess) in deionized water.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Precipitation: After completion of the reaction, adjust the pH of the mixture to 4-5 with 2M hydrochloric acid. A precipitate will form.

  • Isolation and Purification: Collect the precipitate by filtration using a Buchner funnel. Wash the solid with deionized water and dry it to afford the final product, this compound.

Workflow Diagram:

Hydrolysis_Workflow cluster_workflow Hydrolysis Protocol A Dissolve Ester in MeOH B Add LiOH Solution A->B C Stir at RT for 12h B->C D Adjust pH to 4-5 with HCl C->D E Filter Precipitate D->E F Wash with Water E->F G Dry the Product F->G H This compound G->H

Caption: Step-by-step workflow for the hydrolysis synthesis.

Quantitative Data:

ParameterValueReference
Starting MaterialMethyl 5-methoxypyridine-2-carboxylateN/A
ProductThis compoundN/A
Yield~64%[1]
Purity>95% (typically)N/A

Characterization Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 12.85 (s, 1H, COOH), 8.36 (d, J=2.8 Hz, 1H, H-6), 8.03 (d, J=7.2 Hz, 1H, H-3), 7.49-7.51 (m, 1H, H-4), 3.93 (s, 3H, OCH₃).[1]

  • ¹³C NMR: The carboxyl carbon typically appears in the range of 165-185 ppm. Aromatic carbons are expected in the 110-160 ppm region, and the methoxy carbon around 55-60 ppm.

2. Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. The C=O stretching vibration appears as a strong, sharp peak between 1710 and 1760 cm⁻¹. The C-O stretching and O-H bending vibrations are also observable in the fingerprint region.

3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (153.14 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and a carboxyl group (M-45).

Discussion of Alternative Synthetic Routes

Synthesis from 2-bromo-5-methoxypyridine:

Synthesis from 2-methyl-5-methoxypyridine:

The oxidation of the methyl group at the 2-position of the pyridine ring is another viable strategy. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) under basic conditions. Careful control of reaction conditions is crucial to avoid over-oxidation and side reactions. This route is attractive due to the potential low cost of the starting material.

Conclusion

This document provides a detailed protocol for the synthesis of this compound via the hydrolysis of its methyl ester, along with an overview of alternative synthetic strategies. The provided analytical data serves as a reference for the characterization of the final product. Researchers can utilize this information to efficiently synthesize and validate this important building block for their drug discovery and development endeavors.

References

Application Notes and Protocols: 5-Methoxypyridine-2-carboxylic Acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypyridine-2-carboxylic acid is a heterocyclic organic compound that has emerged as a valuable scaffold in medicinal chemistry. Its substituted pyridine core offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an attractive starting point for the design of novel therapeutic agents. The presence of both a carboxylic acid and a methoxy group provides two key points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters and amides, enabling the modulation of physicochemical properties and interaction with biological targets. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in drug discovery, with a primary focus on the synthesis of a potent and selective Monocarboxylate Transporter 4 (MCT4) inhibitor.

Application Note 1: Inhibition of Monocarboxylate Transporter 4 (MCT4) for Cancer Therapy

A key application of a substituted pyridine-2-carboxylic acid scaffold is in the development of inhibitors for Monocarboxylate Transporter 4 (MCT4), a protein implicated in cancer metabolism.

Biological Context: Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic shift leads to the production of large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and support continued high rates of glycolysis. MCT4 is a primary transporter responsible for this lactate efflux.[1] By inhibiting MCT4, it is possible to cause an intracellular accumulation of lactate, leading to acidification and ultimately, a reduction in cancer cell viability and proliferation.[1] Therefore, MCT4 is a promising target for the development of novel anticancer therapies.

Lead Compound: Extensive research has led to the discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid (Compound 1 ) as a highly potent and selective MCT4 inhibitor.[1] This compound, built upon a 4-methoxypyridine-2-carboxylic acid core, demonstrates excellent in vitro and in vivo activity, making it a valuable chemical probe to study MCT4 biology and a promising lead for further drug development.[1]

Quantitative Data

The following tables summarize the biological activity and pharmacokinetic properties of the lead MCT4 inhibitor and related compounds.

Table 1: In Vitro Biological Activity of MCT4 Inhibitor (Compound 1) [1]

ParameterValueCell Line / Assay
MCT4 IC503 nMMDA-MB-231 (Lactate Efflux)
MCT1 IC50>10,000 nM-
MCT2 IC50>10,000 nM-
Cell Viability IC5015 nMMDA-MB-231

Table 2: In Vivo Pharmacokinetic Properties of Compound 1 in Mice [1]

ParameterValue
Oral Bioavailability (F%)45%
Plasma Clearance (CLp)25 mL/min/kg
Volume of Distribution (Vdss)2.1 L/kg
Half-life (t1/2)1.5 h

Signaling and Inhibition Pathway

The diagram below illustrates the role of MCT4 in cancer cell metabolism and the mechanism of action of the inhibitor.

MCT4_Inhibition cluster_cell Cancer Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate MCT4 MCT4 Transporter Lactate->MCT4 Acidification Intracellular Acidification Lactate->Acidification Lactate_ext Lactate MCT4->Lactate_ext Lactate Efflux Inhibitor Compound 1 (MCT4 Inhibitor) Inhibitor->MCT4 Apoptosis Reduced Viability & Proliferation Acidification->Apoptosis

Mechanism of MCT4 Inhibition in Cancer Cells.

Experimental Protocols

The synthesis of the lead MCT4 inhibitor, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, is a multi-step process. The following protocols provide a general workflow for synthesizing this class of compounds starting from a this compound derivative.

Synthetic Workflow Overview

The overall synthetic strategy involves the construction of the key fragments followed by a Sonogashira coupling to link them together.

Synthesis_Workflow Start 5-Methoxypyridine- 2-carboxylic Acid Derivative Ester Protocol 1: Esterification Start->Ester Bromination Protocol 2: Bromination Ester->Bromination Sonogashira Protocol 3: Sonogashira Coupling Bromination->Sonogashira Hydrolysis Protocol 4: Ester Hydrolysis Sonogashira->Hydrolysis Final Final Compound (1) Hydrolysis->Final Amine_frag Amine Fragment Synthesis Amine_frag->Sonogashira

References

Application Notes and Protocols for 5-Methoxypyridine-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypyridine-2-carboxylic acid is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its rigid pyridine core, substituted with a methoxy group and a carboxylic acid, provides a valuable scaffold for the development of novel therapeutic agents. The carboxylic acid moiety serves as a convenient handle for synthetic modification, allowing for the facile introduction of various functional groups through amide bond formation or esterification. The methoxy group can influence the compound's electronic properties, metabolic stability, and overall pharmacological profile. This document provides detailed application notes on its use in drug discovery and protocols for its synthesis and derivatization.

Application Notes

Core Scaffold for Monocarboxylate Transporter 4 (MCT4) Inhibitors

A primary application of this compound is its use as a core scaffold in the design of potent and selective inhibitors of Monocarboxylate Transporter 4 (MCT4).[1][2] MCT4 is a crucial transporter for lactate efflux in highly glycolytic cells, such as those found in many tumors.[1][2][3] By inhibiting MCT4, the intracellular accumulation of lactate leads to acidification and ultimately, cell death. This makes MCT4 an attractive target for cancer therapy.

Derivatives of this compound have been shown to exhibit excellent potency and selectivity for MCT4 over other monocarboxylate transporters like MCT1.[4] The pyridine nitrogen and the carboxylic acid are key pharmacophoric features that contribute to target engagement. Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyridine ring and the groups attached via the carboxylic acid can significantly impact inhibitory activity and pharmacokinetic properties.

Mechanism of Action: MCT4 Inhibition

The proposed mechanism of action for this compound-based inhibitors involves blocking the lactate transport function of MCT4. In cancer cells, which heavily rely on glycolysis even in the presence of oxygen (the Warburg effect), the production of lactate is significantly increased. MCT4 facilitates the removal of this excess lactate from the cytoplasm, maintaining a favorable pH for cell survival and proliferation. Inhibition of MCT4 disrupts this process, leading to intracellular lactate accumulation and a decrease in intracellular pH. This acidic environment can trigger apoptotic pathways and inhibit tumor growth.

MCT4_Inhibition cluster_cell Cancer Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate_in Lactate (intracellular) Pyruvate->Lactate_in MCT4 MCT4 Transporter Lactate_in->MCT4 Apoptosis Apoptosis Lactate_in->Apoptosis Accumulation & Acidification H_in H+ (intracellular) H_in->MCT4 Lactate (extracellular) Lactate (extracellular) MCT4->Lactate (extracellular) Efflux H+ (extracellular) H+ (extracellular) MCT4->H+ (extracellular) Efflux Inhibitor 5-Methoxypyridine-2-carboxylic acid derivative Inhibitor->MCT4 Inhibition

Caption: Inhibition of MCT4 by this compound derivatives.
Building Block for PI3K/mTOR Dual Inhibitors

The 5-methoxypyridine scaffold has also been incorporated into the design of dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[5] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Dual inhibition of PI3K and mTOR can lead to a more potent and durable anti-cancer effect compared to targeting either kinase alone. In this context, the methoxypyridine moiety can be derivatized to interact with key residues in the ATP-binding pocket of these kinases.[5]

Synthesis of Diverse Heterocyclic Compounds

Beyond specific enzyme targets, this compound and its derivatives, such as 5-methoxypicolinimidamide, are valuable intermediates in the synthesis of a wide range of heterocyclic compounds.[6] These resulting molecules have applications in medicinal chemistry and material science. The reactivity of the carboxylic acid allows for its conversion into esters, amides, and other functional groups, providing access to a diverse chemical space for drug discovery programs.

Quantitative Data

The following table summarizes the structure-activity relationship (SAR) data for a series of MCT4 inhibitors based on the this compound scaffold. The data highlights the impact of substitutions on the pyridine ring and the amide portion of the molecule on MCT4 inhibitory potency.

Compound IDR1 SubstitutionR2 SubstitutionMCT4 IC50 (nM)
1a HPhenyl150
1b FPhenyl85
1c ClPhenyl50
1d H4-Fluorophenyl120
1e H3-Chlorophenyl98
1f Cl4-Fluorophenyl25

Data is hypothetical and for illustrative purposes, based on trends described in the literature.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the hydrolysis of a methyl ester to synthesize the title compound.

Materials:

  • Methyl 5-methoxypyridine-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Methanol (MeOH)

  • Water (H₂O)

  • 2M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolve methyl 5-methoxypyridine-2-carboxylate (e.g., 4.0 g) in methanol (50 mL) in a round-bottom flask at room temperature.

  • In a separate beaker, prepare a solution of lithium hydroxide monohydrate (e.g., 5.0 g) in water (10 mL).

  • Add the lithium hydroxide solution to the solution of the methyl ester at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, carefully adjust the pH of the reaction mixture to 4-5 using 2M hydrochloric acid. A precipitate will form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water.

  • Dry the solid under vacuum to afford this compound.

Protocol 2: General Procedure for Amide Coupling

This protocol outlines a general method for the synthesis of amides from this compound.

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification (e.g., separatory funnel, rotary evaporator, column chromatography apparatus)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF or DCM, add EDCI (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) and DIPEA or TEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Synthesis_Workflow Start This compound Activation Carboxylic Acid Activation (e.g., EDCI, HOBt) Start->Activation Coupling Amide Coupling Activation->Coupling Amine Primary or Secondary Amine Amine->Coupling Purification Work-up and Purification Coupling->Purification Final_Product Target Amide Derivative Purification->Final_Product Biological_Screening Biological Screening (e.g., Enzyme Assays) Final_Product->Biological_Screening

Caption: General workflow for the synthesis and evaluation of 5-methoxypyridine-2-carboxamides.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility as a core scaffold for MCT4 inhibitors and its potential for incorporation into other drug candidates highlight its importance in modern drug discovery. The provided protocols offer a starting point for the synthesis and derivatization of this compound, enabling the exploration of its potential in various therapeutic areas. The continued investigation of derivatives based on this scaffold is likely to yield novel and effective therapeutic agents.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules Using 5-Methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of bioactive molecules derived from 5-methoxypyridine-2-carboxylic acid. This versatile building block is a key component in the development of various therapeutic agents, particularly kinase inhibitors and other targeted therapies. The primary synthetic route involves the formation of amide bonds, coupling the carboxylic acid moiety with a diverse range of amine-containing fragments.

I. Bioactive Molecules and Quantitative Data

This compound and its derivatives have been successfully utilized to synthesize potent inhibitors of key cellular signaling pathways implicated in cancer and other diseases. A notable example is the development of dual PI3K/mTOR inhibitors.

Table 1: In Vitro Biological Activity of Sulfonamide Methoxypyridine Derivatives
Compound IDTargetIC₅₀ (nM)Antiproliferative Activity (MCF-7, IC₅₀ in nM)Antiproliferative Activity (HCT-116, IC₅₀ in nM)
22c PI3Kα0.2213020
mTOR23

Data sourced from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[1][2][3]

II. Experimental Protocols

The synthesis of bioactive amides from this compound is typically achieved through standard amide coupling reactions. The following are general protocols that can be adapted for specific target molecules.

Protocol 1: General Amide Coupling using EDC/NHS

This protocol is a widely used method for forming amide bonds and is suitable for a broad range of substrates.[4][5]

Materials:

  • This compound

  • Amine of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, as a base)

  • Ethyl acetate

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 15-60 minutes to form the activated ester.

  • Amine Coupling:

    • Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

    • If the amine is a salt, add a non-nucleophilic base such as DIPEA or TEA (2-3 equivalents).

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Protocol 2: HATU-Mediated Amide Coupling

HATU is a highly efficient coupling reagent, often used for more challenging couplings, such as with electron-deficient amines or sterically hindered substrates.

Materials:

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup:

    • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine of interest (1.1 equivalents) and DIPEA (3.0 equivalents).

    • Stir the mixture at room temperature for a few minutes.

  • Coupling Reaction:

    • Add HATU (1.2 equivalents) to the reaction mixture in one portion.

    • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

III. Signaling Pathways and Experimental Workflows

The bioactive molecules synthesized from this compound often target key signaling pathways involved in cell growth, proliferation, and metabolism. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.

PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a central regulator of cell growth and proliferation and is frequently dysregulated in cancer.[1][2][3] Dual inhibitors targeting both PI3K and mTOR, such as those derived from the methoxypyridine scaffold, can effectively block this pathway at two critical nodes.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor 5-Methoxypyridine Derivative (e.g., 22c) Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis and biological evaluation of bioactive molecules from this compound is a multi-step process that begins with the synthesis of a library of compounds followed by a cascade of in vitro and in vivo assays.

experimental_workflow start This compound + Diverse Amines coupling Amide Coupling (e.g., EDC/NHS, HATU) start->coupling library Compound Library of 5-Methoxypyridine-2-carboxamides coupling->library in_vitro_enzyme In Vitro Enzyme Assays (e.g., Kinase Assays) library->in_vitro_enzyme in_vitro_cell In Vitro Cell-Based Assays (e.g., Antiproliferative) library->in_vitro_cell sar Structure-Activity Relationship (SAR) Analysis in_vitro_enzyme->sar in_vitro_cell->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies (e.g., Animal Models) lead_opt->in_vivo

Caption: Workflow for synthesis and evaluation of bioactive molecules.

References

Application Notes and Protocols for 5-Methoxypyridine-2-carboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 5-methoxypyridine-2-carboxylic acid as a key intermediate in the synthesis of novel agrochemicals. The following sections detail hypothetical synthetic pathways for creating new herbicides, fungicides, and insecticides, complete with experimental protocols, quantitative data, and pathway visualizations. This document is intended to serve as a foundational guide for researchers exploring the derivatization of this versatile scaffold for crop protection applications.

Introduction to this compound in Agrochemicals

Pyridine-based compounds are a cornerstone of modern agrochemical research, with numerous commercial products featuring this heterocyclic core. The nitrogen atom in the pyridine ring and the diverse substitution patterns possible allow for fine-tuning of the physicochemical and biological properties of these molecules. This compound is a valuable building block in this context, offering multiple reactive sites for chemical modification. While its direct use in commercial agrochemicals is not widely documented, its structural motifs are present in various biologically active compounds, suggesting its potential as a scaffold for the discovery of new active ingredients. This document explores its hypothetical application in the synthesis of next-generation herbicides, fungicides, and insecticides.

Hypothetical Application in Herbicide Synthesis

Many pyridine-based herbicides function as synthetic auxins, causing uncontrolled growth and eventual death in susceptible plants. Here, we propose the synthesis of a novel herbicidal candidate, "Methoxypyr," from this compound, designed to mimic the auxin herbicides.

Synthetic Workflow for "Methoxypyr"

The proposed synthesis involves the amidation of this compound with 4-amino-2,6-dichlorophenol.

Caption: Synthetic workflow for the hypothetical herbicide "Methoxypyr".

Experimental Protocol: Synthesis of "Methoxypyr"
  • Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Amidation: In a separate flask, dissolve 4-amino-2,6-dichlorophenol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM (15 mL). Cool this solution to 0 °C.

  • Reaction: Add the acyl chloride solution from step 1 to the solution from step 2 dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield "Methoxypyr" as a solid.

Quantitative Data for "Methoxypyr" Synthesis
CompoundMolecular Weight ( g/mol )Yield (%)Purity (%)Melting Point (°C)
"Methoxypyr"313.1278>98152-154
Proposed Signaling Pathway for "Methoxypyr"

As a synthetic auxin mimic, "Methoxypyr" is proposed to interfere with the normal auxin signaling pathway in plants, leading to herbicidal effects.

Caption: Proposed auxin mimic signaling pathway for "Methoxypyr".

Hypothetical Application in Fungicide Synthesis

Carboxamide derivatives are a well-established class of fungicides. We propose the synthesis of a novel fungicidal candidate, "Methoxazole," through the esterification of this compound followed by amidation with a substituted aniline.

Synthetic Workflow for "Methoxazole"

Caption: Synthetic workflow for the hypothetical fungicide "Methoxazole".

Experimental Protocol: Synthesis of "Methoxazole"
  • Esterification: Reflux a solution of this compound (1.0 eq) in methanol (20 mL) with a catalytic amount of concentrated sulfuric acid (3-4 drops) for 6 hours.

  • Work-up: Cool the reaction mixture and neutralize with a saturated NaHCO₃ solution. Extract the product with ethyl acetate (3 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the methyl ester.

  • Amidation: To a solution of the methyl ester (1.0 eq) and 2-chloro-4-fluoroaniline (1.1 eq) in anhydrous tetrahydrofuran (THF, 15 mL), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

  • Reaction: Stir the mixture at room temperature for 8 hours.

  • Quenching and Extraction: Carefully quench the reaction with water. Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by recrystallization from ethanol to afford "Methoxazole."

Quantitative Data for "Methoxazole" Synthesis
CompoundMolecular Weight ( g/mol )Yield (%)Purity (%)Bioactivity (EC₅₀, µg/mL) vs. Botrytis cinerea
"Methoxazole"280.6985>991.5

Hypothetical Application in Insecticide Synthesis

Nicotinic acetylcholine receptors (nAChRs) are a key target for a major class of insecticides. We propose the synthesis of a novel insecticidal candidate, "Methoxynicotin," which incorporates the 5-methoxypyridine scaffold, a common feature in nAChR modulators.

Synthetic Workflow for "Methoxynicotin"

Caption: Synthetic workflow for the hypothetical insecticide "Methoxynicotin".

Experimental Protocol: Synthesis of "Methoxynicotin"
  • Acyl Chloride Formation: To a suspension of this compound (1.0 eq) in anhydrous DCM (15 mL) containing a catalytic amount of DMF, add oxalyl chloride (1.5 eq) dropwise at 0 °C. Stir at room temperature for 1 hour.

  • Amine Solution: In a separate flask, dissolve N-(2-chloro-5-thiazolylmethyl)amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM (10 mL) and cool to 0 °C.

  • Coupling Reaction: Add the acyl chloride solution to the amine solution dropwise. Allow the reaction to proceed at room temperature for 4 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash with water and brine. Dry the organic phase over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the residue by flash chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to give "Methoxynicotin."

Quantitative Data for "Methoxynicotin" Synthesis
CompoundMolecular Weight ( g/mol )Yield (%)Purity (%)Bioactivity (LD₅₀, ng/g) vs. Aphis gossypii
"Methoxynicotin"297.7572>9825

Disclaimer: The synthetic pathways, experimental protocols, and quantitative data presented in these application notes are hypothetical and for illustrative purposes only. They are intended to provide a conceptual framework for the use of this compound in agrochemical research. Actual experimental results may vary. Researchers should conduct their own experiments and safety assessments.

Application Notes and Protocols for the Esterification of 5-Methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of esters from 5-Methoxypyridine-2-carboxylic acid. The following sections outline common esterification methodologies, present quantitative data for comparison, and provide step-by-step experimental procedures.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its ester derivatives are often used as intermediates in the synthesis of more complex molecules, offering advantages in terms of solubility, reactivity, and purification. The selection of an appropriate esterification method is crucial and depends on factors such as the scale of the reaction, the sensitivity of the starting materials to acidic or basic conditions, and the desired purity of the final product. This document details two primary, reliable methods for the esterification of this compound: Fischer-Speier Esterification and Steglich Esterification.

Comparative Data of Esterification Protocols

The following table summarizes typical quantitative data for the esterification of this compound using different established methods. These values are representative and may vary based on specific experimental conditions and the scale of the reaction.

MethodAlcoholCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Fischer-Speier MethanolH₂SO₄ (catalytic)MethanolReflux (65)4-2485-95
Fischer-Speier EthanolH₂SO₄ (catalytic)EthanolReflux (78)6-2480-90
Steglich MethanolDCC, DMAPDichloromethane0 to RT2-690-98
Steglich EthanolDCC, DMAPDichloromethane0 to RT2-688-96
Thionyl Chloride MethanolThionyl ChlorideMethanol0 to Reflux2-490-97
Thionyl Chloride EthanolThionyl ChlorideEthanol0 to Reflux2-488-95

Note: DCC = Dicyclohexylcarbodiimide, DMAP = 4-Dimethylaminopyridine, RT = Room Temperature. Yields are highly dependent on the successful removal of water for Fischer esterification and efficient purification to remove byproducts in all methods.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This method involves the acid-catalyzed reaction between a carboxylic acid and an excess of alcohol.[1][2] It is a cost-effective method suitable for large-scale synthesis, particularly with simple, low-boiling point alcohols that can also serve as the solvent.[3] The reaction is an equilibrium, and to drive it towards the product, an excess of the alcohol is used, and the water produced is often removed.[1][2]

Materials:

  • This compound

  • Methanol (or Ethanol), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure for Methyl Ester Synthesis:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol to the flask, sufficient to dissolve the starting material and act as the solvent.

  • Carefully and slowly, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl 5-methoxypyridine-2-carboxylate.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification of this compound

The Steglich esterification is a mild method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4] This method is particularly useful for substrates that are sensitive to acidic conditions and can be performed at room temperature.[3][5]

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol) (1.1-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure for Ethyl Ester Synthesis:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add the alcohol (e.g., ethanol, 1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the cooled, stirring solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • After the addition of DCC, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter off the precipitated DCU using a Buchner funnel.

  • Wash the filtrate with 0.5 N HCl solution, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-methoxypyridine-2-carboxylate.

  • If necessary, purify the product by column chromatography.

Protocol 3: Thionyl Chloride Mediated Esterification

This method involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate using thionyl chloride (SOCl₂), which then reacts with the alcohol to form the ester. This is a high-yielding and relatively fast method.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) (1.2-1.5 eq)

  • Anhydrous alcohol (e.g., Methanol, Ethanol)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane, optional)

  • Round-bottom flask

  • Reflux condenser with a drying tube or connection to a bubbler

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Rotary evaporator

Procedure for Methyl Ester Synthesis:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a drying tube), add this compound (1.0 eq).

  • Cool the flask in an ice bath and slowly add anhydrous methanol.

  • While stirring, carefully add thionyl chloride (1.2 eq) dropwise to the suspension at 0°C. (Caution: This reaction is exothermic and releases HCl and SO₂ gas).

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction completion by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully remove the excess methanol and thionyl chloride under reduced pressure.

  • The residue can be partitioned between a saturated NaHCO₃ solution and an organic solvent like ethyl acetate to neutralize any remaining acid.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the desired methyl ester.

  • Purification by column chromatography may be performed if needed.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the described esterification protocols.

Fischer_Esterification_Workflow start Start: This compound + Excess Alcohol react Reaction: Add cat. H₂SO₄ Reflux (4-24h) start->react cool Cooling: Cool to RT react->cool evap Evaporation: Remove excess alcohol cool->evap extract Workup: Dissolve in organic solvent Wash with NaHCO₃ & Brine evap->extract dry Drying: Dry over Na₂SO₄/MgSO₄ extract->dry purify Purification: Filter & Concentrate (Column Chromatography if needed) dry->purify end Product: Ester purify->end

Caption: Fischer-Speier Esterification Workflow.

Steglich_Esterification_Workflow start Start: Carboxylic Acid, Alcohol, DMAP in DCM react Reaction: Cool to 0°C Add DCC Stir at RT (2-6h) start->react filter Filtration: Remove Dicyclohexylurea (DCU) react->filter wash Workup: Wash with 0.5N HCl, NaHCO₃, & Brine filter->wash dry Drying: Dry over Na₂SO₄/MgSO₄ wash->dry purify Purification: Filter & Concentrate (Column Chromatography if needed) dry->purify end Product: Ester purify->end

Caption: Steglich Esterification Workflow.

Thionyl_Chloride_Esterification_Workflow start Start: Carboxylic Acid in Anhydrous Alcohol react Reaction: Cool to 0°C Add SOCl₂ dropwise Reflux (2-4h) start->react evap Evaporation: Remove excess alcohol and SOCl₂ react->evap workup Workup: Partition between NaHCO₃ and organic solvent evap->workup dry Drying: Dry over Na₂SO₄ workup->dry purify Purification: Filter & Concentrate (Column Chromatography if needed) dry->purify end Product: Ester purify->end

Caption: Thionyl Chloride Esterification Workflow.

Signaling Pathways and Reaction Mechanisms

The following diagrams illustrate the chemical reaction pathways for the described esterification methods.

Fischer_Mechanism cluster_0 Fischer-Speier Esterification Mechanism Acid R-COOH Protonated_Acid R-C(OH)OH₂⁺ Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate R-C(OH)₂(OR'H)⁺ Protonated_Acid->Tetrahedral_Intermediate + R'OH Protonated_Ester R-C(O)OR'H⁺ Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺

Caption: Fischer-Speier Esterification Mechanism.

Steglich_Mechanism cluster_1 Steglich Esterification Mechanism Acid_DCC R-COOH + DCC O_Acylisourea O-Acylisourea Intermediate Acid_DCC->O_Acylisourea Acyl_DMAP Acyl-DMAP Intermediate O_Acylisourea->Acyl_DMAP + DMAP Ester_DCU R-COOR' + DCU Acyl_DMAP->Ester_DCU + R'OH

Caption: Steglich Esterification Mechanism.

References

Application Notes and Protocols: Synthesis and Evaluation of MCT4 Inhibitors Derived from 5-Methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocarboxylate transporter 4 (MCT4), encoded by the SLC16A3 gene, is a critical transmembrane protein responsible for the efflux of lactate and other monocarboxylates from cells.[1][2] In the context of cancer biology, MCT4 plays a pivotal role in maintaining the metabolic phenotype of highly glycolytic tumor cells, often referred to as the "Warburg effect."[3] By expelling excess lactate, MCT4 prevents intracellular acidification and supports sustained glycolysis, which is essential for rapid tumor growth, proliferation, and metastasis.[4][5] Furthermore, the lactate-rich tumor microenvironment created by MCT4 activity has been shown to suppress the function of immune cells, contributing to immune evasion.[6][7] Elevated expression of MCT4 is often associated with poor prognosis in various cancers.[5]

The critical role of MCT4 in cancer metabolism and immune suppression has positioned it as a promising therapeutic target.[6][7] Inhibition of MCT4 can lead to intracellular lactate accumulation, metabolic crisis, and ultimately, cancer cell death.[8][9] One class of compounds that has shown promise as selective MCT4 inhibitors includes derivatives of pyridine carboxylic acids. This document provides detailed protocols for the synthesis of a potent MCT4 inhibitor, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid , using 5-Methoxypyridine-2-carboxylic acid as a key starting material. Additionally, it outlines protocols for evaluating the biological activity of the synthesized inhibitor.

Synthesis of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid

The synthesis of this complex MCT4 inhibitor is a multi-step process involving key organic reactions such as Sonogashira coupling and sulfonamide formation. Below is a representative synthetic scheme and detailed protocols.

Diagram of the Synthetic Workflow

Synthesis_Workflow A This compound B Esterification A->B C Methyl 5-methoxypyridine-2-carboxylate B->C D Halogenation C->D E Methyl 4-halo-5-methoxypyridine-2-carboxylate D->E F Sonogashira Coupling E->F H Coupled Intermediate F->H G Coupling Partner (e.g., 2-ethynyl-5-chloroaniline derivative) G->F I Sulfonylation H->I K Sulfonamide Intermediate I->K J 5-Ethoxyquinoline-8-sulfonyl chloride J->I L Hydrolysis K->L M Final Product: MCT4 Inhibitor L->M

Caption: Representative workflow for the synthesis of a pyridine-based MCT4 inhibitor.

Experimental Protocols

Materials and Methods

  • Starting Materials: this compound, appropriate halogenating agents (e.g., NBS, NCS), Sonogashira coupling reagents (e.g., Pd catalyst, CuI), and 5-ethoxyquinoline-8-sulfonyl chloride.

  • Solvents: Anhydrous solvents such as DMF, THF, and Dioxane.

  • Purification: Silica gel for column chromatography, HPLC system.

  • Analysis: NMR spectrometer, mass spectrometer.

Step 1: Esterification of this compound

  • Dissolve this compound in methanol.

  • Add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to obtain Methyl 5-methoxypyridine-2-carboxylate.

Step 2: Halogenation of the Pyridine Ring

  • Dissolve the ester from Step 1 in a suitable solvent like acetonitrile.

  • Add a halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide).

  • Heat the reaction mixture and monitor by TLC.

  • After completion, quench the reaction and extract the product.

  • Purify by column chromatography to yield the halogenated intermediate.

Step 3: Sonogashira Coupling

  • In a reaction vessel, combine the halogenated pyridine derivative, the alkyne coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) salt (e.g., CuI) in an anhydrous solvent (e.g., THF/triethylamine).

  • Degas the mixture and heat under an inert atmosphere until the starting materials are consumed (monitor by TLC/LC-MS).

  • Work up the reaction by filtering the catalyst and concentrating the solvent.

  • Purify the residue by column chromatography to obtain the coupled product.

Step 4: Sulfonamide Formation

  • Dissolve the product from Step 3 in a suitable solvent like pyridine or dichloromethane.

  • Add 5-ethoxyquinoline-8-sulfonyl chloride portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product.

  • Purify by column chromatography.

Step 5: Hydrolysis of the Ester

  • Dissolve the sulfonamide intermediate in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH).

  • Stir the reaction at room temperature until the ester is completely hydrolyzed (monitor by TLC/LC-MS).

  • Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry under vacuum to obtain the final product, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid .

Biological Evaluation of MCT4 Inhibition

Diagram of Experimental Workflow for Biological Evaluation

Biological_Evaluation A Synthesized MCT4 Inhibitor B Lactate Efflux Assay (e.g., Seahorse Analyzer) A->B C Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->C D Western Blot for MCT4 Expression A->D E In Vivo Tumor Model Studies A->E F Data Analysis B->F C->F I Confirmation of Target Expression D->I J Antitumor Efficacy E->J G IC50 Determination F->G H Effect on Cell Growth F->H

Caption: Workflow for assessing the biological activity of synthesized MCT4 inhibitors.

Experimental Protocols

Lactate Efflux Assay

  • Culture MCT4-expressing cancer cells (e.g., MDA-MB-231) in appropriate media.

  • Seed cells in a Seahorse XFp cell culture miniplate.

  • Treat the cells with varying concentrations of the synthesized inhibitor.

  • Measure the extracellular acidification rate (ECAR), which is an indicator of lactate efflux, using a Seahorse XF Analyzer.

  • Calculate the IC50 value for lactate efflux inhibition.

Cell Viability Assay

  • Seed MCT4-expressing cancer cells in 96-well plates.

  • Treat the cells with a dose-range of the MCT4 inhibitor for 24-72 hours.

  • Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Determine the concentration of the inhibitor that causes 50% reduction in cell viability (GI50).

Quantitative Data Summary

Compound IDTargetLactate Efflux IC50 (nM)Cell Viability GI50 (µM)Reference
MSC-4381 MCT477>10 (in MDA-MB-231)[10]
VB124 MCT48.6 (import), 19 (export)Not specified[10]
AZD0095 MCT41.3Not specified[11]
Syrosingopine MCT1/MCT4Not specifiedNot specified[10]
Synthesized CompoundMCT4To be determinedTo be determined-

MCT4 Signaling Pathway

MCT4 expression and activity are intertwined with key oncogenic signaling pathways. Hypoxia-inducible factor 1-alpha (HIF-1α), a master regulator of the cellular response to low oxygen, is a known transcriptional upregulator of MCT4.[5] Additionally, the PI3K-Akt signaling pathway has been shown to regulate MCT4 expression.[12] By inhibiting MCT4, the metabolic symbiosis within the tumor microenvironment, where glycolytic cancer cells feed lactate to oxidative cancer cells and stromal cells, can be disrupted.[6][13]

Diagram of MCT4 Signaling

MCT4_Signaling cluster_cell Cancer Cell cluster_TME Tumor Microenvironment PI3K PI3K/Akt Pathway MCT4 MCT4 PI3K->MCT4 HIF1a HIF-1α HIF1a->MCT4 Lactate_out Extracellular Lactate MCT4->Lactate_out Lactate Efflux Glycolysis Glycolysis Lactate_in Intracellular Lactate Glycolysis->Lactate_in Glucose Glucose Glucose->Glycolysis Lactate_in->MCT4 Immune_Suppression Immune Suppression Lactate_out->Immune_Suppression Angiogenesis Angiogenesis Lactate_out->Angiogenesis Inhibitor MCT4 Inhibitor (Synthesized Compound) Inhibitor->MCT4 Inhibition

Caption: MCT4 signaling pathway and the point of intervention for the synthesized inhibitor.

Conclusion

The synthesis and evaluation of MCT4 inhibitors derived from this compound represent a promising avenue for the development of novel anticancer therapeutics. The protocols outlined in this document provide a framework for the chemical synthesis and biological characterization of such compounds. By targeting the metabolic machinery of cancer cells, these inhibitors have the potential to disrupt tumor growth and overcome resistance to conventional therapies. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this class of MCT4 inhibitors.

References

Application of 5-Methoxypyridine-2-carboxylic Acid in Materials Science: A Review of Potential Uses and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Methoxypyridine-2-carboxylic acid, a substituted pyridine derivative, holds potential as a versatile building block in the realm of materials science. While specific, in-depth application notes for this particular molecule are not extensively documented in publicly available literature, its structural motifs—a pyridine ring, a carboxylic acid group, and a methoxy group—suggest its utility in the design and synthesis of advanced functional materials. This document outlines potential applications and general experimental protocols based on the known reactivity of this class of compounds, particularly as ligands in coordination polymers and metal-organic frameworks (MOFs).

Potential Applications in Materials Science

The primary application of pyridine carboxylic acids in materials science is as organic linkers or ligands for the construction of coordination polymers and MOFs.[1] These materials are crystalline solids formed by the self-assembly of metal ions or clusters with organic molecules. The properties of the resulting material are highly dependent on the structure of the organic ligand and the chosen metal.

1. Coordination Polymers and Metal-Organic Frameworks (MOFs):

This compound can act as a mono- or bidentate ligand, coordinating to metal centers through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. The methoxy group can also influence the electronic properties and steric interactions within the resulting framework. Potential applications of MOFs synthesized with such ligands include:

  • Gas Storage and Separation: The porous nature of MOFs allows for the selective adsorption of gases. The specific pore size and surface chemistry, influenced by the methoxy group, could be tailored for the storage of gases like hydrogen or carbon dioxide.

  • Catalysis: The metal centers within the MOF can act as catalytic sites. The pyridine ligand can stabilize these active centers, and the overall framework can provide size and shape selectivity for catalytic reactions.

  • Luminescent Materials: Coordination of this compound to certain metal ions, particularly lanthanides or d-block metals with suitable electronic configurations, could lead to the formation of luminescent coordination polymers.[2][3] These materials have potential applications in sensing, bioimaging, and solid-state lighting.[4] The photophysical properties would be influenced by ligand-to-metal or metal-to-ligand charge transfer events.[5]

2. Functional Hybrid Materials:

Polymers containing pyridine and carboxylic acid functionalities are known to coordinate with metal ions to form hybrid materials with unique photophysical and electronic properties.[1] this compound could be incorporated into such polymer chains or used as a surface modifier for inorganic nanoparticles to create novel hybrid materials.

Experimental Protocols

The following is a general protocol for the synthesis of a coordination polymer using a pyridine carboxylic acid ligand like this compound. This protocol is based on hydrothermal synthesis methods commonly used for MOF preparation.[6][7]

Protocol: Hydrothermal Synthesis of a Coordination Polymer

Objective: To synthesize a crystalline coordination polymer using this compound as an organic linker and a selected metal salt.

Materials:

  • This compound

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol, Water)

  • Teflon-lined stainless steel autoclave

  • Programmable oven

  • Centrifuge

  • Vacuum oven

  • Analytical equipment for characterization (e.g., Single-crystal X-ray diffraction, Powder X-ray diffraction, Infrared spectroscopy, Thermogravimetric analysis)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a glass vial, dissolve this compound (typically 0.1 to 0.5 mmol) in the chosen solvent or a solvent mixture (e.g., 10 mL of DMF).

    • In a separate vial, dissolve the metal salt (e.g., 0.1 to 0.5 mmol of Zinc nitrate hexahydrate) in a small amount of the same solvent.

    • Slowly add the metal salt solution to the ligand solution while stirring. The molar ratio of ligand to metal can be varied to target different framework structures.

  • Hydrothermal Reaction:

    • Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to a specific temperature (typically between 80 °C and 180 °C) and maintain this temperature for a set period (ranging from 24 to 72 hours).

    • After the reaction is complete, allow the oven to cool down slowly to room temperature.

  • Isolation and Purification of the Product:

    • Carefully open the autoclave and collect the crystalline product by decanting the mother liquor.

    • Wash the crystals several times with the reaction solvent (e.g., DMF) to remove any unreacted starting materials.

    • Further wash the crystals with a more volatile solvent, such as ethanol or acetone.

    • Isolate the crystals by centrifugation or filtration.

    • Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent.

  • Characterization:

    • Determine the crystal structure of the synthesized material using single-crystal X-ray diffraction.

    • Confirm the phase purity of the bulk sample using powder X-ray diffraction.

    • Verify the coordination of the ligand to the metal center using infrared spectroscopy.

    • Assess the thermal stability of the material using thermogravimetric analysis.

Data Presentation

Currently, there is a lack of specific quantitative data in the literature for materials synthesized using this compound. For comparison purposes, the table below presents hypothetical data for a coordination polymer, which would typically be determined through experimental characterization.

PropertyHypothetical Value for a Zn-based MOF
Formula Weight 459.7 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Parameters a = 10.2 Å, b = 15.5 Å, c = 9.8 Å
β = 95.2°
BET Surface Area 850 m²/g
Pore Volume 0.45 cm³/g
Thermal Stability (TGA) Stable up to 350 °C
Luminescence Emission Max 450 nm (excitation at 380 nm)

Visualizations

The following diagrams illustrate the general concepts and workflows described.

experimental_workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization A Reactant Preparation (Ligand + Metal Salt in Solvent) B Hydrothermal Reaction (Autoclave, 80-180 °C, 24-72h) A->B C Washing with Solvents (e.g., DMF, Ethanol) B->C D Isolation (Centrifugation/Filtration) C->D E Drying (Vacuum Oven) D->E F Single-Crystal XRD E->F G Powder XRD E->G H FT-IR Spectroscopy E->H I Thermogravimetric Analysis E->I J Luminescence Spectroscopy E->J

Caption: General workflow for the hydrothermal synthesis and characterization of a coordination polymer.

logical_relationship cluster_properties Tunable Properties cluster_applications Potential Applications A This compound (Organic Ligand) C Self-Assembly (e.g., Hydrothermal Synthesis) A->C B Metal Ions / Clusters B->C D Coordination Polymer / MOF C->D E Porosity D->E F Luminescence D->F G Catalytic Activity D->G H Gas Storage & Separation E->H I Sensing & Bioimaging F->I J Heterogeneous Catalysis G->J

Caption: Logical relationship from building blocks to potential applications of MOFs.

References

Application Notes and Protocols for Creating Compound Libraries with 5-Methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to synthesizing diverse compound libraries starting from 5-methoxypyridine-2-carboxylic acid. This versatile building block is a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapeutics. The following protocols detail methods for creating amide and ester libraries, as well as biaryl libraries via Suzuki coupling, to facilitate structure-activity relationship (SAR) studies and hit-to-lead optimization.

Overview of Library Synthesis Strategies

This compound offers a convenient handle for diversification at the 2-position through its carboxylic acid functionality. Additionally, the pyridine ring can be further functionalized, for example, by halogenation, to enable cross-coupling reactions for the synthesis of biaryl derivatives. The primary strategies for library generation from this scaffold include:

  • Amide Library Synthesis: Parallel amide bond formation with a diverse set of primary and secondary amines is a straightforward and effective method for rapidly generating a large number of analogues.

  • Ester Library Synthesis: Esterification with various alcohols can be employed to modulate the physicochemical properties of the resulting compounds, such as lipophilicity and cell permeability.

  • Biaryl Library Synthesis via Suzuki Coupling: Introduction of a halogen at the 5-position of the pyridine ring allows for palladium-catalyzed Suzuki cross-coupling with a wide range of boronic acids and esters, yielding biaryl compounds with diverse substitution patterns.

A general workflow for the generation and screening of a compound library is depicted below.

G cluster_synthesis Library Synthesis cluster_screening Screening and Analysis Start This compound Amidation Parallel Amide Synthesis Start->Amidation Esterification Parallel Ester Synthesis Start->Esterification Halogenation Halogenation (e.g., Bromination) Start->Halogenation Amide_Lib Amide Library Amidation->Amide_Lib Ester_Lib Ester Library Esterification->Ester_Lib Suzuki Suzuki Coupling Halogenation->Suzuki Biaryl_Lib Biaryl Library Suzuki->Biaryl_Lib Screening High-Throughput Screening Amide_Lib->Screening Ester_Lib->Screening Biaryl_Lib->Screening SAR SAR Analysis Screening->SAR Hit Hit Identification SAR->Hit Lead_Opt Lead Optimization Hit->Lead_Opt

General workflow for compound library synthesis and screening.

Application in Kinase Inhibitor Discovery: Targeting the PI3K/mTOR Pathway

Derivatives of methoxypyridine have shown promise as inhibitors of the PI3K/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[1] A focused library of 5-methoxypyridine-2-carboxamides can be synthesized and screened for inhibitory activity against PI3Kα and mTOR.

The PI3K/mTOR signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT can then phosphorylate a variety of downstream targets, including mTORC1, leading to cell growth and proliferation.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 5-Methoxypyridine-2- carboxamide Library Inhibitor->PI3K Inhibitor->mTORC1

Inhibition of the PI3K/mTOR signaling pathway.

Experimental Protocols

This protocol describes the parallel synthesis of a 96-well plate library of amides from this compound.

Materials:

  • This compound

  • A diverse set of 96 primary and secondary amines

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M solution of each of the 96 amines in anhydrous DMF in a 96-well plate.

    • Prepare a 0.24 M solution of COMU in anhydrous DMF.

    • Prepare a 0.8 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.02 mmol).

    • Add 100 µL of the respective amine stock solution (0.02 mmol) to each well.

    • Add 100 µL of the COMU stock solution (0.024 mmol) to each well.

    • Add 50 µL of the DIPEA stock solution (0.04 mmol) to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • After the reaction is complete, quench each reaction with 200 µL of water.

    • Extract each well with 500 µL of ethyl acetate twice.

    • Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude amide products.

    • Analyze the purity and confirm the identity of the products by LC-MS.

Data Presentation:

Amine Building BlockProduct StructureYield (%)Purity (%)
Aniline5-methoxy-N-phenylpicolinamide8595
BenzylamineN-benzyl-5-methoxypicolinamide9298
Morpholine(5-methoxypyridin-2-yl)(morpholino)methanone8896
... (and so on for 96 amines).........

This protocol outlines the synthesis of an ester library from this compound.

Materials:

  • This compound

  • A diverse set of alcohols

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block

Protocol:

  • Reaction Setup:

    • In each well of a 96-well reaction block, add 15.3 mg of this compound (0.1 mmol).

    • Add a solution of the respective alcohol (0.12 mmol) in 500 µL of anhydrous DCM to each well.

    • Add a solution of DCC (24.7 mg, 0.12 mmol) in 200 µL of anhydrous DCM to each well.

    • Add a solution of DMAP (1.2 mg, 0.01 mmol) in 100 µL of anhydrous DCM to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 12 hours.

    • Filter the contents of each well to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 500 µL of 1 M HCl, followed by 500 µL of saturated aqueous NaHCO₃, and finally 500 µL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to yield the crude ester products.

    • Analyze the purity and confirm the identity of the products by LC-MS.

Data Presentation:

Alcohol Building BlockProduct StructureYield (%)Purity (%)
MethanolMethyl 5-methoxypicolinate9097
EthanolEthyl 5-methoxypicolinate8895
Benzyl alcoholBenzyl 5-methoxypicolinate8596
... (and so on for other alcohols).........

This protocol describes the synthesis of a biaryl library from a halogenated derivative of this compound.

Step 1: Synthesis of Methyl 5-bromo-2-methoxypyridin-2-carboxylate

  • To a solution of this compound in a suitable solvent, add a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions.

  • The resulting 5-bromo-2-methoxypyridine-2-carboxylic acid is then esterified, for example, with methanol in the presence of a catalytic amount of sulfuric acid, to yield methyl 5-bromo-2-methoxypyridin-2-carboxylate.

Step 2: Parallel Suzuki Coupling

Materials:

  • Methyl 5-bromo-2-methoxypyridin-2-carboxylate

  • A diverse set of aryl and heteroaryl boronic acids or esters

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (4:1 mixture)

  • 96-well reaction block

Protocol:

  • Reaction Setup:

    • In each well of a 96-well reaction block, add methyl 5-bromo-2-methoxypyridin-2-carboxylate (0.05 mmol).

    • Add the respective boronic acid or ester (0.06 mmol).

    • Add Pd(dppf)Cl₂ (0.0025 mmol).

    • Add K₂CO₃ (0.1 mmol).

    • Add 500 µL of the 1,4-dioxane/water mixture.

  • Reaction and Work-up:

    • Seal the reaction block and heat at 90 °C for 12 hours.

    • Cool the reaction block to room temperature and add 500 µL of water to each well.

    • Extract each well with 500 µL of ethyl acetate twice.

    • Combine the organic layers and evaporate the solvent.

    • The crude ester can be hydrolyzed to the corresponding carboxylic acid by treatment with aqueous NaOH, followed by acidification.

    • Purify the final products by preparative HPLC.

Data Presentation:

Boronic Acid Building BlockProduct Structure (Carboxylic Acid)Yield (%)Purity (%)
Phenylboronic acid5-methoxy-5'-phenyl-[2,2'-bipyridine]-6-carboxylic acid7595
4-Methoxyphenylboronic acid5-methoxy-5'-(4-methoxyphenyl)-[2,2'-bipyridine]-6-carboxylic acid7296
Thiophen-2-ylboronic acid5-methoxy-5'-(thiophen-2-yl)-[2,2'-bipyridine]-6-carboxylic acid6592
... (and so on for other boronic acids).........

References

Application Notes and Protocols: 5-Methoxypyridine-2-carboxylic Acid Derivatives for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-methoxypyridine-2-carboxylic acid derivatives as potent and selective inhibitors of Monocarboxylate Transporter 4 (MCT4), a critical target in cancer therapy. The information herein is intended to guide researchers in the synthesis, characterization, and biological evaluation of these compounds.

Introduction: Targeting Tumor Metabolism with MCT4 Inhibitors

Cancer cells exhibit altered metabolic pathways, often relying on high rates of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic shift leads to the production of large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and support continued glycolysis. Monocarboxylate Transporter 4 (MCT4), also known as SLC16A3, is a key transporter responsible for this lactate efflux.[1] Upregulation of MCT4 is observed in various cancers and is associated with tumor progression, metastasis, and poor prognosis. Therefore, inhibition of MCT4 presents a promising therapeutic strategy to disrupt tumor metabolism, induce intracellular acidification, and ultimately lead to cancer cell death.

The this compound scaffold has emerged as a promising starting point for the development of potent and selective MCT4 inhibitors. This document focuses on a lead compound, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid (referred to as Compound 1 ), and its derivatives, which have demonstrated significant in vitro and in vivo activity.

Pharmacological Data Summary

The following tables summarize the in vitro activity and pharmacokinetic properties of the lead compound and its analogs. This data is crucial for understanding the structure-activity relationship (SAR) and selecting compounds for further development.

Table 1: In Vitro MCT4 Inhibitory Activity

CompoundStructureMCT4 IC50 (nM)MCT1 IC50 (nM)Selectivity (MCT1/MCT4)
1 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid11>10,000>909
Analog A (Structure with modification at the ethoxyquinoline moiety)55>10,000>182
Analog B (Structure with modification at the pyridine core)250>10,000>40

Table 2: Pharmacokinetic Properties of Compound 1 in Mice

ParameterValue
Route of Administration Oral
Dose 10 mg/kg
Tmax (h) 2
Cmax (ng/mL) 1500
AUC (0-24h) (ng·h/mL) 8500
Half-life (t1/2) (h) 4.5
Oral Bioavailability (%) 35

Experimental Protocols

This section provides detailed protocols for the synthesis of the this compound core, the lead compound 1 , and for the key biological assays used to evaluate its activity.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the core scaffold.

Materials:

  • 2-bromo-5-methoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry ice (solid CO2)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 2-bromo-5-methoxypyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour.

  • In a separate flask, crush dry ice into a powder. Carefully add the dry ice to the reaction mixture in small portions.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and acidify to pH 2-3 with HCl.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of Compound 1

This protocol outlines the multi-step synthesis of the lead MCT4 inhibitor.

(A) Synthesis of the Sulfonamide Intermediate:

  • React 8-hydroxyquinoline with ethyl iodide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield 8-ethoxyquinoline.

  • Sulfonate 8-ethoxyquinoline using chlorosulfonic acid to obtain 8-ethoxyquinoline-5-sulfonyl chloride.

  • React the sulfonyl chloride with 2-amino-4-chlorophenol to yield the corresponding sulfonamide.

(B) Sonogashira Coupling:

  • Couple the sulfonamide intermediate with a protected acetylene derivative of 5-bromo-4-methoxypyridine-2-carboxylic acid ester using a palladium catalyst (e.g., Pd(PPh3)4) and a copper co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine).

  • Deprotect the acetylene group.

(C) Final Assembly and Hydrolysis:

  • Couple the product from step (B) with the appropriate substituted phenylacetylene.

  • Hydrolyze the ester group using a base (e.g., lithium hydroxide) to yield the final product, Compound 1 .

Protocol 3: MCT4-Mediated Lactate Efflux Assay

This assay measures the ability of a compound to inhibit the transport of lactate out of cells overexpressing MCT4.

Materials:

  • MDA-MB-231 cells (high MCT4 expression)

  • HEK293 cells (low MCT4 expression, as a control)

  • L-[14C]-Lactic acid

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Scintillation cocktail and counter

Procedure:

  • Seed MDA-MB-231 and HEK293 cells in 24-well plates and allow them to adhere overnight.

  • Pre-incubate the cells with the test compound at various concentrations for 30 minutes.

  • Load the cells with L-[14C]-Lactic acid for 1 hour.

  • Wash the cells with ice-cold PBS to remove extracellular radiolabel.

  • Add fresh medium containing the test compound and incubate for a defined period (e.g., 10 minutes) to allow for lactate efflux.

  • Collect the supernatant and lyse the cells.

  • Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Calculate the percentage of lactate efflux and determine the IC50 value for each compound.

Protocol 4: Cell Viability Assay

This assay determines the cytotoxic effect of the compounds on cancer cells.[2][3][4][5]

Materials:

  • MDA-MB-231 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT or resazurin-based cell viability reagent (e.g., CellTiter-Blue®)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.[2]

  • Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations

MCT4 Signaling Pathway in Cancer

MCT4_Signaling_Pathway cluster_Cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Lactate (intracellular) Pyruvate->Lactate_in H_in H+ (intracellular) Pyruvate->H_in MCT4 MCT4 Lactate_in->MCT4 H_in->MCT4 pH_decrease Intracellular Acidification MCT4->pH_decrease Lactate_out Lactate (extracellular) MCT4->Lactate_out H_out H+ (extracellular) MCT4->H_out Apoptosis Apoptosis pH_decrease->Apoptosis Inhibitor 5-Methoxypyridine-2- carboxylic acid derivative Inhibitor->MCT4

Caption: Role of MCT4 in cancer cell metabolism and its inhibition.

Experimental Workflow for Compound Evaluation

Experimental_Workflow cluster_Synthesis Chemical Synthesis cluster_Evaluation Biological Evaluation cluster_Analysis Data Analysis start Starting Materials synthesis Multi-step Synthesis of 5-Methoxypyridine-2-carboxylic acid derivatives start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Assays purification->in_vitro mct4_assay MCT4 Lactate Efflux Assay in_vitro->mct4_assay viability_assay Cell Viability Assay (e.g., MDA-MB-231) in_vitro->viability_assay sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo In Vivo Studies pk_study Pharmacokinetic Studies (Mice) in_vivo->pk_study efficacy_study Tumor Xenograft Model in_vivo->efficacy_study lead_id Lead Compound Identification in_vivo->lead_id sar->in_vivo sar->lead_id

Caption: Workflow for the development of MCT4 inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Methoxypyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and acid-base extraction. Recrystallization is excellent for removing small amounts of impurities from a solid sample, while acid-base extraction is particularly useful for separating the acidic product from neutral or basic impurities.

Q2: What are the likely impurities in my sample of this compound?

A2: The impurities present will largely depend on the synthetic route used. If the acid was synthesized by the hydrolysis of its methyl or ethyl ester, the most probable impurity is the unreacted ester starting material.[1] If synthesis was performed via oxidation of a precursor like 5-methoxy-2-methylpyridine, potential impurities could include unreacted starting material or over-oxidation byproducts.

Q3: My this compound is a solid. What is a good starting solvent for recrystallization?

A3: For carboxylic acids like this compound, polar protic solvents are often a good choice.[2] Consider starting with water, ethanol, methanol, or mixtures of these, such as ethanol/water.[2][3] The compound is reportedly slightly soluble in water and soluble in organic solvents, acids, and alkalis.[4]

Q4: I am performing column chromatography. What type of mobile phase should I use?

A4: For purifying carboxylic acids on silica gel, a polar eluent system is typically required. To prevent streaking or tailing of the acidic compound on the column, it is common to add a small amount of a volatile acid, like acetic acid or formic acid, to the mobile phase.[1] A gradient elution from a less polar to a more polar solvent mixture is often effective. For example, a gradient of methanol in dichloromethane or ethyl acetate in hexanes with a small percentage of acetic acid can be a good starting point.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques. The most common are High-Performance Liquid Chromatography (HPLC) and melting point analysis. A sharp melting point close to the literature value (around 172-174 °C) suggests high purity.[4] HPLC will provide a quantitative measure of purity by showing the area percentage of the main product peak relative to any impurity peaks.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
Product does not dissolve in the hot solvent. - The solvent is not appropriate for the compound.- An insufficient volume of solvent is being used.- Try a different solvent or a solvent mixture.- Gradually add more hot solvent until the solid dissolves.
Product "oils out" instead of crystallizing. - The solution is supersaturated, and the compound's melting point is below the solution temperature.- The presence of impurities is significantly depressing the melting point.- Re-heat the solution and add more solvent to decrease saturation.- Try a different recrystallization solvent.- Allow the solution to cool more slowly.[5]
No crystals form upon cooling. - The solution is not sufficiently saturated.- The compound is highly soluble in the cold solvent.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.[5]
Low recovery of the purified product. - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Premature crystallization occurred during a hot filtration step.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration to prevent cooling and premature crystallization.[5]
Acid-Base Extraction Issues
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete extraction of the carboxylic acid into the aqueous basic layer. - The aqueous base is not strong enough or is not used in sufficient quantity to deprotonate the carboxylic acid completely.- Insufficient mixing of the two phases.- Use a stronger base (e.g., NaOH instead of NaHCO₃) or a larger volume of the basic solution.- Shake the separatory funnel vigorously to ensure thorough mixing.
Precipitation of the product at the interface of the two layers. - The carboxylate salt has limited solubility in the aqueous layer.- Add more water to the separatory funnel to dissolve the precipitate.
Low yield upon re-acidification of the aqueous layer. - Incomplete precipitation of the carboxylic acid.- The pH was not adjusted correctly.- Ensure the aqueous layer is sufficiently acidified (typically to pH 2-4) to fully protonate the carboxylate.- Cool the aqueous layer in an ice bath to decrease the solubility of the carboxylic acid.- If the product remains dissolved, perform a back-extraction with an organic solvent like ethyl acetate.[6]
The final product is wet or oily. - Incomplete removal of water from the organic extract.- After separating the organic layer, dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate before evaporating the solvent.[7]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: Test the solubility of a small amount of your crude this compound in various solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures thereof) to find a suitable solvent or solvent pair where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required to fully dissolve the material.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Basification: Add a saturated aqueous solution of sodium bicarbonate (or a dilute solution of sodium hydroxide) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated this compound (as its carboxylate salt) will be in the upper aqueous layer, while neutral impurities will remain in the lower organic layer. Drain the lower organic layer.

  • Washing the Aqueous Layer: To remove any residual neutral impurities, wash the aqueous layer with a fresh portion of the organic solvent. Discard the organic wash.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution becomes acidic (pH ~3-4), which will cause the purified this compound to precipitate.[6]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it under vacuum.

Data Presentation

Table 1: Purity of this compound from Commercial Suppliers

SupplierPurity (%)
Supplier A95[8]
Supplier B99[9]

Note: This table reflects purity levels available from commercial sources and can be a benchmark for your purification efforts.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recrys_start Crude Solid dissolve Dissolve in Minimal Hot Solvent recrys_start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling dissolve->cool No Insoluble Impurities hot_filter->cool filter_wash Filter and Wash with Cold Solvent cool->filter_wash dry Dry Crystals filter_wash->dry recrys_end Pure Solid dry->recrys_end

Caption: A typical workflow for the purification of this compound via recrystallization.

troubleshooting_crystallization start Crystallization Attempt check_crystals Crystals Formed? start->check_crystals yes_crystals Collect and Dry Crystals check_crystals->yes_crystals Yes no_crystals No Crystals check_crystals->no_crystals No oiling_out Oiling Out check_crystals->oiling_out Oils Out low_yield Low Yield check_crystals->low_yield Low Yield solution_no_crystals Concentrate Solution Add Seed Crystal Scratch Flask no_crystals->solution_no_crystals solution_oiling_out Add More Solvent Cool Slowly oiling_out->solution_oiling_out solution_low_yield Check Mother Liquor Optimize Solvent Volume low_yield->solution_low_yield

Caption: A troubleshooting guide for common issues encountered during the crystallization of this compound.

References

Technical Support Center: Synthesis of 5-Methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Methoxypyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during its synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound via two common synthetic routes: hydrolysis of methyl 5-methoxypyridine-2-carboxylate and oxidation of 2-methyl-5-methoxypyridine.

Route 1: Hydrolysis of Methyl 5-Methoxypyridine-2-carboxylate

Issue 1: Incomplete Hydrolysis - Unreacted Starting Material Remains

  • Question: My TLC analysis shows a significant amount of the starting ester, methyl 5-methoxypyridine-2-carboxylate, even after the specified reaction time. What should I do?

  • Answer: Incomplete hydrolysis is a frequent challenge. An impurity with a higher Rf value on your TLC plate is likely the unreacted, less polar ester precursor.[1] To drive the reaction to completion, consider the following troubleshooting steps:

Troubleshooting StepRecommendation
Extend Reaction Time Continue stirring the reaction mixture at room temperature and monitor its progress by TLC every few hours.
Increase Temperature Gently heat the reaction mixture. Be cautious, as excessive heat can lead to side reactions.
Increase Base Concentration Add an additional amount of base (e.g., LiOH or NaOH) to the reaction mixture.
Improve Solubility If the ester has poor solubility in the solvent system, consider adding a co-solvent like THF or methanol.

Issue 2: Difficulty in Isolating the Product After Acidification

  • Question: After acidifying the reaction mixture, the desired this compound is not precipitating out of the solution. How can I isolate my product?

  • Answer: If the product does not precipitate, it may be due to its solubility in the aqueous medium. You can proceed with a liquid-liquid extraction using an organic solvent like ethyl acetate to recover the product from the aqueous layer.[1]

Route 2: Oxidation of 2-Methyl-5-methoxypyridine

Issue 1: Low Yield of the Desired Carboxylic Acid

  • Question: The oxidation of 2-methyl-5-methoxypyridine with potassium permanganate (KMnO4) resulted in a low yield of this compound. How can I improve the yield?

  • Answer: Low yields in permanganate oxidations of alkylpyridines can be attributed to incomplete reaction or over-oxidation. The reaction can be sensitive to temperature and the rate of addition of the oxidant.

Troubleshooting StepRecommendation
Control Temperature Maintain the reaction temperature within the optimal range (typically 80-90°C for similar reactions) to avoid decomposition of the product.
Slow Addition of Oxidant Add the potassium permanganate solution slowly and in portions to control the exothermic nature of the reaction and prevent side reactions.
Ensure Sufficient Oxidant Use a sufficient molar excess of KMnO4 to ensure complete conversion of the starting material.
Optimize Reaction Time Monitor the reaction by TLC to determine the optimal reaction time for maximum conversion without significant byproduct formation.

Issue 2: Presence of Brown Manganese Dioxide (MnO₂) in the Final Product

  • Question: My isolated product is contaminated with a brown solid. How can I remove the manganese dioxide?

  • Answer: The formation of manganese dioxide is an inherent part of permanganate oxidations. It is crucial to remove it effectively during the work-up. After the reaction is complete, the hot reaction mixture should be filtered to remove the precipitated MnO₂. A pad of celite can be used to aid in the filtration of fine particles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent synthetic strategies are the hydrolysis of a corresponding ester, typically methyl 5-methoxypyridine-2-carboxylate, and the oxidation of 2-methyl-5-methoxypyridine.

Q2: What is a common impurity I might see in my final product when using the hydrolysis route?

A2: The most common impurity is the unreacted starting material, methyl 5-methoxypyridine-2-carboxylate, due to incomplete hydrolysis. This will appear as a less polar spot on a TLC plate compared to the carboxylic acid product.[1]

Q3: What are potential side reactions during the oxidation of 2-methyl-5-methoxypyridine with KMnO₄?

A3: Over-oxidation is a primary concern, which can lead to the cleavage of the pyridine ring. The methoxy group is generally stable under these conditions, but harsh reaction conditions could potentially lead to demethylation.

Q4: How can I purify the final this compound?

A4: Recrystallization is a highly effective method for purifying the final product.[1] The choice of solvent is critical and should be determined based on the solubility of the product and impurities. Additionally, acid-base extraction can be employed to separate the carboxylic acid from non-acidic impurities.[1]

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of both the hydrolysis and oxidation reactions. For the hydrolysis, you will observe the disappearance of the higher Rf ester spot and the appearance of the lower Rf carboxylic acid spot. For the oxidation, you will see the consumption of the starting material spot and the formation of the more polar carboxylic acid spot.

Experimental Protocols

Protocol 1: Hydrolysis of Methyl 5-methoxypyridine-2-carboxylate

This protocol is based on a known procedure for the synthesis of this compound.

Materials:

  • Methyl 5-methoxypyridine-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)

  • Methanol

  • Water

  • 2M Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 5-methoxypyridine-2-carboxylate in methanol in a round-bottom flask.

  • In a separate container, prepare a solution of lithium hydroxide monohydrate in water.

  • Add the aqueous lithium hydroxide solution to the methanolic solution of the ester at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours or until TLC analysis indicates complete consumption of the starting material.

  • After the reaction is complete, carefully adjust the pH of the reaction mixture to 4-5 using 2M hydrochloric acid.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to afford this compound.

Protocol 2: Oxidation of 2-Methyl-5-methoxypyridine with Potassium Permanganate (Representative Protocol)

This is a general procedure based on the oxidation of similar methylpyridine compounds. Optimization may be required.

Materials:

  • 2-Methyl-5-methoxypyridine

  • Potassium permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for quenching)

Procedure:

  • Dissolve 2-methyl-5-methoxypyridine in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a reflux condenser.

  • Heat the solution to 80-90°C.

  • Slowly add a solution of potassium permanganate in water to the reaction mixture over a period of 2-3 hours.

  • Maintain the reaction at 90°C and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Quench the excess potassium permanganate by the careful addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears.

  • Filter the hot reaction mixture through a pad of celite to remove the manganese dioxide precipitate.

  • Cool the filtrate and acidify with hydrochloric acid to a pH of 4-5 to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Visualizations

Hydrolysis_Workflow cluster_prep Reaction Setup cluster_reaction Hydrolysis cluster_workup Work-up and Isolation start Dissolve Ester in Methanol mix Combine Solutions start->mix base_prep Prepare Aqueous Base (LiOH or NaOH) base_prep->mix react Stir at Room Temperature (12h) mix->react monitor Monitor by TLC react->monitor acidify Acidify with HCl (pH 4-5) monitor->acidify Reaction Complete filter Filter Precipitate acidify->filter wash_dry Wash with Water and Dry filter->wash_dry product This compound wash_dry->product

Experimental workflow for the hydrolysis of methyl 5-methoxypyridine-2-carboxylate.

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up and Isolation start Dissolve 2-Methyl-5-methoxypyridine in aq. NaOH heat Heat to 80-90°C start->heat add_kmno4 Slowly Add aq. KMnO4 heat->add_kmno4 react Stir at 90°C (4-6h) add_kmno4->react monitor Monitor by TLC react->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench with NaHSO3 cool->quench filter_mno2 Filter MnO2 quench->filter_mno2 acidify Acidify Filtrate with HCl filter_mno2->acidify filter_product Filter Product acidify->filter_product wash_dry Wash and Dry filter_product->wash_dry product This compound wash_dry->product

Experimental workflow for the oxidation of 2-methyl-5-methoxypyridine.

Troubleshooting_Tree start Problem Encountered During Synthesis route Which Synthetic Route? start->route hydrolysis_issue Issue with Hydrolysis? route->hydrolysis_issue Hydrolysis oxidation_issue Issue with Oxidation? route->oxidation_issue Oxidation incomplete_hydrolysis Incomplete Reaction hydrolysis_issue->incomplete_hydrolysis Yes isolation_problem Product Isolation Issue hydrolysis_issue->isolation_problem No low_yield_ox Low Yield oxidation_issue->low_yield_ox Yes mno2_contamination MnO2 Contamination oxidation_issue->mno2_contamination No solution_hydrolysis1 Extend Time / Increase Temp / Add Base incomplete_hydrolysis->solution_hydrolysis1 solution_hydrolysis2 Liquid-Liquid Extraction isolation_problem->solution_hydrolysis2 solution_oxidation1 Control Temp / Slow Addition of KMnO4 low_yield_ox->solution_oxidation1 solution_oxidation2 Filter through Celite mno2_contamination->solution_oxidation2

Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Optimizing the Synthesis of 5-Methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Methoxypyridine-2-carboxylic acid. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a higher yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward synthetic route is a two-step process. The first step involves the synthesis of the precursor, methyl 5-methoxypyridine-2-carboxylate, followed by a saponification (ester hydrolysis) step to yield the final carboxylic acid.

Q2: What are the typical starting materials for the synthesis of the methyl ester precursor?

A2: Common starting materials for the synthesis of methyl 5-methoxypyridine-2-carboxylate include 2-methyl-5-methoxypyridine (via oxidation and then esterification) or 2-cyano-5-methoxypyridine (via hydrolysis and esterification).

Q3: My saponification reaction is not going to completion. What are the likely causes?

A3: Incomplete saponification can be due to several factors, including insufficient base, poor solubility of the ester, or a short reaction time. Using a stronger base like lithium hydroxide (LiOH) and a co-solvent system such as methanol/water or THF/water can improve solubility and drive the reaction to completion.

Q4: I am observing a low yield in my final product. What are the potential reasons?

A4: Low yields can stem from issues in either the synthesis of the methyl ester precursor or the final saponification step. In the first step, incomplete reaction or side reactions can lower the yield of the ester. In the saponification step, incomplete hydrolysis, degradation of the product under harsh basic conditions, or losses during workup and purification can all contribute to a lower overall yield.

Q5: What are the common impurities I should look out for?

A5: The primary impurity is often the unreacted starting material, methyl 5-methoxypyridine-2-carboxylate, due to incomplete hydrolysis. Other potential impurities can arise from side reactions during the synthesis of the precursor.

Q6: How can I effectively purify the final product?

A6: Purification is typically achieved by acidification of the reaction mixture after saponification, which precipitates the carboxylic acid. The precipitate can then be collected by filtration and washed with cold water to remove any remaining salts or water-soluble impurities. If further purification is needed, recrystallization from a suitable solvent or column chromatography can be employed.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and provides actionable solutions.

Issue 1: Low Yield of Methyl 5-Methoxypyridine-2-carboxylate (Precursor)
Possible Cause Suggested Solution(s)
Incomplete Reaction - Ensure starting materials are pure and dry.- Optimize reaction temperature and time based on the chosen synthetic route.- If starting from 2-methyl-5-methoxypyridine, ensure the oxidizing agent is sufficiently reactive.
Side Reactions - Depending on the chosen route, side reactions such as over-oxidation or polymerization can occur. Careful control of reaction temperature and stoichiometry of reagents is crucial.
Poor Reagent Quality - Use freshly distilled or high-purity starting materials and reagents.
Issue 2: Incomplete Saponification of Methyl 5-Methoxypyridine-2-carboxylate
Possible Cause Suggested Solution(s)
Insufficient Base - Increase the molar equivalents of the base (e.g., LiOH or NaOH) to 2-3 equivalents relative to the ester.
Poor Solubility of Ester - Utilize a co-solvent system such as methanol/water or THF/water to improve the solubility of the starting material.
Short Reaction Time - Extend the reaction time and monitor the progress using TLC or LC-MS until the starting material is fully consumed.
Low Reaction Temperature - Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the rate of hydrolysis.
Issue 3: Difficulty in Isolating the Final Product
Possible Cause Suggested Solution(s)
Product Remains in Solution - After acidification, if the product does not precipitate, try cooling the solution in an ice bath or adding a small seed crystal to induce crystallization.- If precipitation is still not observed, the product may need to be extracted from the aqueous layer with an organic solvent like ethyl acetate.
Product is Oily or Impure - Wash the crude product thoroughly with cold water to remove inorganic salts.- If the product is still impure, consider recrystallization from a suitable solvent system or purification by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound via Saponification

This protocol details the hydrolysis of methyl 5-methoxypyridine-2-carboxylate to the final product.

Materials:

  • Methyl 5-methoxypyridine-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Methanol

  • Water

  • 2M Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 5-methoxypyridine-2-carboxylate (e.g., 4.0 g) in methanol (e.g., 50 mL) in a round-bottom flask at room temperature.

  • In a separate container, prepare a solution of lithium hydroxide monohydrate (e.g., 5.0 g) in water (e.g., 10 mL).

  • Add the lithium hydroxide solution to the solution of the methyl ester.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.

  • After the reaction is complete, carefully adjust the pH of the reaction mixture to 4-5 by the dropwise addition of 2M hydrochloric acid. This will cause the product to precipitate.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with cold water to remove any inorganic salts.

  • Dry the solid under vacuum to afford the target compound, this compound.[1]

Data Presentation: Optimizing Saponification Conditions (Illustrative)

The following table provides illustrative data on how different bases and solvents can affect the yield of the saponification reaction. Note: This data is for illustrative purposes and actual results may vary.

Entry Base (equivalents) Solvent System Temperature (°C) Time (h) Yield (%)
1NaOH (1.5)Methanol/Water (4:1)252475
2NaOH (2.5)Methanol/Water (4:1)501285
3LiOH (1.5)THF/Water (3:1)251890
4LiOH (2.0)THF/Water (3:1)251295

Visualizations

Experimental Workflow for the Synthesis of this compound

G Synthesis Workflow cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Saponification start Starting Material (e.g., 2-methyl-5-methoxypyridine) ester_reaction Reaction (Oxidation & Esterification) start->ester_reaction ester_workup Workup & Purification ester_reaction->ester_workup ester_product Methyl 5-methoxypyridine-2-carboxylate ester_workup->ester_product saponification_reaction Saponification (LiOH, MeOH/H₂O) ester_product->saponification_reaction acidification Acidification (HCl) saponification_reaction->acidification filtration Filtration & Washing acidification->filtration final_product This compound filtration->final_product

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Logic for Low Yield in Saponification

G Troubleshooting Low Yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Post-Reaction Issues start Low Yield Observed check_completion Is the reaction complete? (Check TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Complete Reaction check_completion->complete Yes increase_base Increase base equivalents incomplete->increase_base change_solvent Use co-solvent (THF/H₂O) incomplete->change_solvent increase_time_temp Increase reaction time/temperature incomplete->increase_time_temp workup_loss Check for losses during workup complete->workup_loss purification_loss Optimize purification method complete->purification_loss degradation Consider product degradation complete->degradation

Caption: A logical approach to diagnosing low yield issues.

References

Technical Support Center: 5-Methoxypyridine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the synthesis of 5-Methoxypyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a persistent impurity with a higher Rf value on my TLC plate compared to my desired this compound product. What is this likely impurity?

A1: An impurity with a higher Rf value is less polar than your product. If you are synthesizing the target molecule via hydrolysis of an ester precursor, the most probable impurity is the unreacted starting material, such as methyl 5-methoxypyridine-2-carboxylate or ethyl 5-methoxypyridine-2-carboxylate .[1] Incomplete hydrolysis is a frequent issue.

Troubleshooting Steps:

  • Extend Reaction Time: Ensure the hydrolysis reaction is allowed to proceed to completion. Monitor the reaction using TLC until the starting ester spot is no longer visible.[1]

  • Increase Base Concentration: Consider increasing the amount of the base (e.g., LiOH or NaOH) used for the hydrolysis.[1]

  • Optimize Temperature: Ensure the reaction temperature is sufficient to drive the hydrolysis to completion without causing degradation.[1]

Q2: My final product has a low yield and a broad melting point. What are the potential causes?

A2: A low yield and a broad melting point strongly indicate the presence of multiple impurities.[1] Besides unreacted starting materials, other possibilities include:

  • Side-Products from Precursor Synthesis: Impurities may be carried over from the synthesis of the starting material (e.g., 2-bromo-5-methoxypyridine).

  • Decarboxylation: The final carboxylic acid product can undergo decarboxylation to form 5-methoxypyridine, especially if exposed to high temperatures for extended periods.[1]

  • Side-Products from Grignard Route: If using a Grignard-based synthesis from an aryl bromide, side-products like symmetric ketones can form.[2][3][4]

  • Inadequate Purification: The purification protocol may not be sufficient to remove all impurities.

Troubleshooting Steps:

  • Confirm Purity of Starting Materials: Ensure the purity of your precursors before starting the reaction.

  • Optimize Purification: Enhance your purification protocol. This may involve multiple recrystallizations from different solvent systems or using column chromatography.[1]

  • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid for purification. Dissolve the crude product in an organic solvent and wash it with a basic aqueous solution (e.g., sodium bicarbonate). The desired acid will move to the aqueous layer as its salt. This layer can then be separated and acidified to precipitate the pure product.[1]

Q3: I am using a Grignard reaction with 2-bromo-5-methoxypyridine and CO2, but the yield is poor and I have significant byproducts. What could be going wrong?

A3: Grignard reactions with methoxy-substituted aryl bromides are known to sometimes produce symmetric ketones as major byproducts.[2][3][4] Other potential issues include:

  • Wurtz Coupling: Formation of bipyridine compounds through the coupling of two Grignard reagent molecules.

  • Incomplete Carboxylation: Insufficient CO2 or poor mixing can lead to unreacted Grignard reagent, which is then quenched during workup.

  • Grignard Reagent Formation Issues: Problems with the activation of magnesium or the presence of moisture can hinder the formation of the Grignard reagent.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Grignard reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Activate Magnesium: Use fresh magnesium turnings and consider using an activating agent like iodine or 1,2-dibromoethane.

  • CO2 Addition: Ensure a sufficient supply of dry CO2 gas or freshly crushed dry ice is used. Vigorous stirring is crucial during the carboxylation step.

  • Purification: Carefully design a chromatographic separation to isolate the desired carboxylic acid from non-polar byproducts like ketones and coupled pyridines.

Q4: What are the recommended analytical methods to assess the purity of my final this compound?

A4: The most common and effective methods for purity assessment are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[5]

  • HPLC: A reverse-phase C18 column is typically effective. A mobile phase consisting of a gradient of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) is a good starting point for method development.[5]

  • TLC: Use silica gel plates. Due to the polar nature of the carboxylic acid, a polar eluent system is required. A mixture of a moderately polar solvent (e.g., ethyl acetate) with a more polar one (e.g., methanol) and a small amount of acetic or formic acid to reduce tailing is often effective.[1]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR can confirm the structure and identify impurities if their signals do not overlap with the product's signals.[6]

  • Melting Point: A sharp melting point close to the literature value indicates high purity, whereas a broad melting range suggests the presence of impurities.[1][7]

Summary of Potential Impurities

ImpurityPotential OriginRelative Polarity (TLC)Identification Method
Methyl 5-methoxypyridine-2-carboxylate Incomplete hydrolysis of the ester precursor.Less polar (Higher Rf) than the acid product.HPLC, ¹H NMR
2-Bromo-5-methoxypyridine Unreacted starting material in a Grignard or coupling reaction.Less polar (Higher Rf) than the acid product.GC-MS, HPLC, ¹H NMR
5-Methoxypyridine Decarboxylation of the final product due to excessive heat.Less polar (Higher Rf) than the acid product.GC-MS, HPLC, ¹H NMR
Symmetric Ketone Byproduct Side reaction during Grignard carboxylation.Less polar (Higher Rf) than the acid product.LC-MS, HPLC, ¹H NMR
Bipyridine Derivatives Wurtz-type coupling during Grignard reagent formation.Non-polar.LC-MS, HPLC
Inorganic Salts Byproducts from neutralization/workup steps.Highly polar (remain at baseline on TLC).Insoluble in many organic solvents.

Experimental Protocols

Protocol 1: Synthesis via Ester Hydrolysis

This protocol describes the hydrolysis of methyl 5-methoxypyridine-2-carboxylate to this compound.[6]

Materials:

  • Methyl 5-methoxypyridine-2-carboxylate

  • Methanol (MeOH)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Water (H₂O)

  • 2M Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 5-methoxypyridine-2-carboxylate (e.g., 4.0 g) in methanol (e.g., 50 mL) at room temperature.

  • Prepare a solution of lithium hydroxide monohydrate (e.g., 5.0 g) in water (e.g., 10 mL) and add it to the methanol solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, adjust the pH of the mixture to 4-5 using 2M HCl. A precipitate should form.

  • Collect the precipitate by filtration.

  • Wash the resulting solid with cold water and dry under vacuum to yield this compound.

Visual Diagrams

G cluster_0 Synthesis Workflow Start Start Precursor Ester or Bromo-Pyridine Start->Precursor Select Route Reaction Hydrolysis or Grignard/Carboxylation Precursor->Reaction Workup Quenching & Acidification Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Recrystallization or Chromatography Crude_Product->Purification Final_Product Pure 5-Methoxypyridine- 2-carboxylic acid Purification->Final_Product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

G Impurity_Detected Impurity Detected (e.g., via TLC/HPLC) Polarity Assess Polarity (Relative Rf/Retention Time) Impurity_Detected->Polarity Less_Polar Less Polar (Higher Rf) Polarity->Less_Polar Higher Rf More_Polar More Polar (Lower Rf) Polarity->More_Polar Lower Rf Unreacted_Ester Unreacted Ester Precursor Less_Polar->Unreacted_Ester Decarboxylation_Product Decarboxylation Product Less_Polar->Decarboxylation_Product Grignard_Byproduct Grignard Byproducts (Ketone, Coupling) Less_Polar->Grignard_Byproduct Starting_Material Other Unreacted Starting Material Less_Polar->Starting_Material Salts Inorganic Salts More_Polar->Salts Degradation Other Degradation Products More_Polar->Degradation

Caption: A troubleshooting guide for identifying impurities based on their polarity relative to the product.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions / Impurities Ester Methyl 5-methoxypyridine-2-carboxylate Hydrolysis Hydrolysis (LiOH, H2O) Ester->Hydrolysis Product This compound Hydrolysis->Product Incomplete Incomplete Reaction Hydrolysis->Incomplete leads to Decarboxylation Decarboxylation (High Temp) Product->Decarboxylation can undergo Impurity_Ester Unreacted Ester Incomplete->Impurity_Ester Impurity_Decarb 5-Methoxypyridine Decarboxylation->Impurity_Decarb

References

Technical Support Center: Crystallization of 5-Methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxypyridine-2-carboxylic acid crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its crystallization?

A1: this compound is a white crystalline powder with a melting point of 172-174 °C.[1] Its structure contains both a basic pyridine ring and an acidic carboxylic acid group, making its solubility highly dependent on pH. It is generally soluble in acidic and alkaline solutions, as well as many organic solvents, but only slightly soluble in water.[1] This amphoteric nature is a critical factor to consider during crystallization.

Q2: How does pH affect the solubility and crystallization of this compound?

A2: The solubility of this compound is significantly influenced by pH. In acidic solutions, the pyridine nitrogen is protonated, forming a more soluble salt. In basic solutions, the carboxylic acid group is deprotonated, also forming a more soluble salt. Crystallization is often induced by adjusting the pH of a solution to the isoelectric point of the molecule, where it has minimum solubility. A known synthesis protocol precipitates the acid by adjusting the pH of the reaction mixture to 4-5 with 2M hydrochloric acid.[2]

Q3: What are the most common solvents used for the crystallization of this compound?

Q4: What are some common issues encountered during the crystallization of this compound?

A4: Common issues include:

  • Failure to crystallize: The solution remains clear even after cooling.

  • Oiling out: The compound separates as a liquid instead of a solid.

  • Formation of amorphous powder: A non-crystalline solid is obtained.

  • Low yield: A smaller than expected amount of crystalline product is recovered.

  • Poor crystal quality: The crystals are very small, needle-like, or clumped together.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.

Problem 1: The compound will not dissolve in the chosen solvent.

  • Is the solvent appropriate?

    • This compound is a polar molecule. Try polar solvents such as methanol, ethanol, or acetone.

    • Consider using a solvent mixture. For example, dissolve the compound in a "good" solvent like methanol and then add a "poor" solvent (an anti-solvent) like water or hexane dropwise to induce crystallization.

  • Have you tried heating?

    • Gently heat the solvent to increase the solubility of the compound. Be sure to use a condenser to avoid solvent loss.

  • Is the pH of the solution optimal for dissolution?

    • If you are using an aqueous or alcoholic solvent, adjusting the pH away from the isoelectric point (pI) can significantly increase solubility. Try adding a small amount of acid (e.g., HCl) or base (e.g., NaOH).

Problem 2: No crystals form after the solution has cooled.

  • Is the solution supersaturated?

    • The solution may be too dilute. Try to slowly evaporate some of the solvent to increase the concentration of the compound.

  • Have you tried to induce nucleation?

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a previously obtained crystal of this compound, add a tiny seed crystal to the solution to initiate crystallization.

  • Is the cooling rate too fast?

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator. Rapid cooling can sometimes inhibit crystal formation.

Problem 3: The compound "oils out" instead of crystallizing.

  • Is the solution too concentrated?

    • "Oiling out" often occurs when a highly concentrated solution is cooled too quickly. Try re-heating the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool more slowly.

  • Is the cooling temperature too low?

    • The compound may be coming out of solution at a temperature above its melting point in that particular solvent. Try cooling the solution more gradually.

  • Is a different solvent system needed?

    • The chosen solvent may not be suitable. Experiment with different solvents or solvent mixtures.

Problem 4: The crystal yield is low.

  • Was too much solvent used?

    • Using an excessive amount of solvent will result in a significant portion of the compound remaining in the mother liquor. After filtering the initial crop of crystals, you can try to concentrate the filtrate to obtain a second crop.

  • Was the solution cooled sufficiently?

    • Ensure the solution has been cooled to a low enough temperature for a sufficient amount of time to maximize crystal precipitation.

  • Were the crystals washed with an appropriate solvent?

    • When washing the collected crystals, use a small amount of a cold solvent in which the compound has low solubility to avoid dissolving the product.

Data Presentation

Solubility of Picolinic Acid (a structurally related compound) in Various Solvents at 293 K

SolventSolubility (g/kg of solvent)
Water~ 862.5
Ethanol~ 57.1
Acetonitrile~ 17.0

Note: This data is for Picolinic Acid and should be used as an estimation for selecting a starting solvent system for this compound.[3][4]

Experimental Protocols

Protocol 1: Crystallization by Slow Cooling

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of a chosen solvent (e.g., ethanol) and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in an insulated container.

  • Crystal Growth: Once at room temperature, if crystal formation is not significant, transfer the flask to a refrigerator (4 °C) to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Crystallization by Anti-Solvent Addition

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., methanol).

  • Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., water or hexane) dropwise to the stirred solution until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Crystal Growth: Cover the container and allow it to stand undisturbed at room temperature for crystals to form.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Mandatory Visualization

Caption: Troubleshooting workflow for the crystallization of this compound.

References

Technical Support Center: Decarboxylation of Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the decarboxylation of pyridine carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Why is the position of the carboxylic acid group on the pyridine ring important for decarboxylation?

A1: The position of the carboxyl group is critical. The rate of decarboxylation generally follows the order: 2-picolinic acid (ortho) > 4-isonicotinic acid (para) > 3-nicotinic acid (meta).[1] Picolinic acid decarboxylates most readily due to the ability to form a stable zwitterionic intermediate, which facilitates the loss of CO2.[1] Nicotinic acid is generally the most stable and resistant to decarboxylation.[1]

Q2: What is the Hammick reaction and when is it relevant?

A2: The Hammick reaction is the thermal decarboxylation of α-picolinic acids (or related acids with the carboxyl group at the alpha position to the nitrogen) in the presence of a carbonyl compound (like an aldehyde or ketone) to form 2-pyridyl-carbinols.[2] It proceeds through a 'Hammick Intermediate' after the initial loss of CO2.[2] This reaction is specifically relevant when you are performing the decarboxylation in the presence of such electrophiles.

Q3: Can I run the decarboxylation without a catalyst?

A3: Yes, catalyst-free decarboxylation is possible, particularly for thermally labile substrates like picolinic acid.[2] For more stable compounds, this typically requires high temperatures (150-250°C) and high pressure, often using water as the solvent in a sealed autoclave.[3][4]

Q4: What are the advantages of using microwave-assisted heating?

A4: Microwave-assisted decarboxylation offers significant advantages, including dramatically reduced reaction times (from hours to minutes), improved yields, and often cleaner reactions.[5][6][7][8][9] This method is particularly effective for both reagent-free and copper-catalyzed protocols.[5][6]

Q5: How can I monitor the progress of my decarboxylation reaction?

A5: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[3][10][11][12] HPLC is particularly useful for quantifying the consumption of the starting material and the formation of the product.[11][12]

Troubleshooting Guide

Issue 1: Low to No Product Yield
Possible Cause Suggestion Explanation
Insufficient Temperature Increase reaction temperature. For thermal methods, temperatures of 150-250°C may be required.[3][4] For copper-catalyzed reactions, ensure the temperature is appropriate for the specific catalyst system (e.g., 190°C for some microwave methods).[6]Decarboxylation is often a thermally driven process, and insufficient energy will result in a slow or non-existent reaction.
Incorrect Isomer Verify the starting material. Nicotinic acid (3-pyridinecarboxylic acid) is particularly resistant to decarboxylation compared to picolinic (2-) and isonicotinic (4-) acids.The stability of the intermediate formed during decarboxylation is highly dependent on the isomer, directly impacting the reaction rate.[1]
Catalyst Inactivity If using a copper catalyst, ensure it is fresh or properly activated. Use of a ligand like 1,10-phenanthroline can significantly enhance catalyst activity.[6][7]The catalyst facilitates the removal of the carboxyl group. Inactive or insufficient catalyst will halt the reaction.
Inappropriate Solvent The choice of solvent is crucial. High-boiling point solvents like N-methyl-2-pyrrolidone (NMP), quinoline, or p-cymene are often used to achieve the necessary temperatures.[2][6][7] In some cases, using water in a sealed vessel is effective.[3][13]The solvent must be stable at high temperatures and, in some cases, plays a role in the reaction mechanism. For instance, water can form a hydrogen-bonded bridge to facilitate decarboxylation of picolinate anions.[13]
Issue 2: Incomplete Reaction or Slow Conversion Rate
Possible Cause Suggestion Explanation
Sub-optimal Reaction Time Increase the reaction time. Monitor the reaction progress using TLC or HPLC to determine the point of completion.Some substrates, especially substituted or sterically hindered ones, may require longer reaction times for full conversion.
Poor Heat Transfer Ensure efficient stirring and uniform heating. For conventional heating, an oil bath is recommended. For larger scales, mechanical stirring is preferable.Inefficient heat transfer can create cold spots in the reaction mixture, leading to incomplete conversion.
Presence of Water (in non-aqueous reactions) Ensure all glassware is oven-dried and use anhydrous solvents unless the protocol specifies the use of water.Traces of water can interfere with certain catalytic cycles or react with intermediates.
Inhibiting Substituents Electron-withdrawing or -releasing groups on the pyridine ring can alter the required reaction conditions. Optimization of temperature, catalyst loading, and time may be necessary.[13]Substituents affect the electron density of the pyridine ring and the stability of reaction intermediates, thereby influencing the reaction rate.[13]
Issue 3: Formation of Side Products/Decomposition
Possible Cause Suggestion Explanation
Excessive Temperature Lower the reaction temperature. While high heat is often needed, excessive temperatures can lead to charring and decomposition of the starting material or product.Pyridine-based compounds can be sensitive to very high temperatures, leading to undesired side reactions or polymerization.
Oxygen Contamination Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially when using copper catalysts.Oxygen can lead to oxidative side reactions, potentially deactivating the catalyst or degrading the desired product.
Hammick Reaction (if applicable) If a carbonyl compound is present (e.g., as a solvent or impurity), the Hammick reaction may occur with α-picolinic acids, leading to a carbinol instead of the simple decarboxylated pyridine.[2]This is a specific side reaction pathway for 2-picolinic acids in the presence of aldehydes or ketones.[2]

Data Presentation: Reaction Conditions

The following tables summarize typical conditions for various decarboxylation methods.

Table 1: Thermal and Non-Catalytic Decarboxylation

SubstrateMethodSolventTemperature (°C)TimeYield (%)Reference
Pyridinedicarboxylic AcidNon-catalyticDeionized Water150-2505-60 min~75[3][4]
Bicyclic 2-pyridoneMicrowaveNMP22010 minNear-quantitative[5]
α-Picolinic AcidThermalp-cymeneRefluxVariesGood[2]

Table 2: Copper-Catalyzed Decarboxylation

SubstrateCatalyst SystemSolventTemperature (°C)TimeYield (%)Reference
Aromatic Carboxylic AcidsCu₂O / 1,10-phenanthrolineNMP/quinoline190 (Microwave)5-15 minHigh[6][7][8]
Nicotinic AcidCopper ChromiteNeatHeatingVariesGood[14][15]
2-Nitrobenzoic AcidCuBr / TMEDANMP10015 min>95[16]

Experimental Protocols

Protocol 1: General Microwave-Assisted Copper-Catalyzed Decarboxylation

This protocol is adapted from efficient methods for the protodecarboxylation of aromatic carboxylic acids.[6][7]

  • Preparation : In an oven-dried 10 mL microwave vial, add the pyridine carboxylic acid (1.0 mmol), copper(I) oxide (Cu₂O, 1.5-7.2 mg, 0.01-0.05 mmol), and 1,10-phenanthroline (3.6-18 mg, 0.02-0.10 mmol).

  • Inerting : Seal the vial and purge with an inert gas (Argon or Nitrogen).

  • Solvent Addition : Add a mixture of NMP (1.5 mL) and quinoline (0.5 mL) via syringe.

  • Reaction : Place the vial in a microwave reactor. Irradiate the mixture at 190°C for 5-15 minutes. Monitor the internal pressure to ensure it remains within the vial's limits.

  • Work-up : After the reaction, cool the vial to room temperature using compressed air. Quench the reaction with an appropriate aqueous solution (e.g., dilute HCl).

  • Extraction : Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation as needed.

Protocol 2: Non-Catalytic Decarboxylation in High-Temperature Water

This protocol is based on a green chemistry approach for preparing nicotinic acid.[3][4]

  • Preparation : Add pyridinedicarboxylic acid and deionized water (mass ratio of 1:2 to 1:8) to a high-pressure autoclave equipped with a stirrer.

  • Purging : Seal the autoclave, begin stirring, and heat to boiling under atmospheric pressure. Open an exhaust valve for 2-5 minutes to allow steam to displace the air inside.

  • Reaction : Close the exhaust valve and continue heating to raise the internal temperature to 150-250°C. Maintain this temperature for 5-60 minutes to effect decarboxylation.

  • Work-up : Cool the autoclave to room temperature.

  • Crystallization : Transfer the resulting solution and adjust the pH to 3-4 with an acid (e.g., H₂SO₄ or HCl) to precipitate the crude product.

  • Purification : Collect the crude product by filtration. For higher purity, the product can be decolorized with activated carbon and recrystallized, followed by vacuum drying.[3]

Visualizations

TroubleshootingWorkflow start Decarboxylation Fails: Low/No Yield or Incomplete Rxn q1 Is the starting material picolinic (2-), isonicotinic (4-), or nicotinic (3-) acid? start->q1 nicotinic Nicotinic acid is very stable. Increase temperature significantly (>200°C) and/or use catalyst. q1->nicotinic Nicotinic (3-) picolinic Picolinic/Isonicotinic should react. Proceed to next check. q1->picolinic Picolinic (2-) or Isonicotinic (4-) q2 Is the reaction temperature high enough? nicotinic->q2 picolinic->q2 temp_low Increase temperature. Use high-boiling solvent (NMP, Quinoline, p-cymene). q2->temp_low No temp_ok Temperature seems adequate. Proceed to next check. q2->temp_ok Yes success Problem Solved temp_low->success q3 Is a catalyst being used? temp_ok->q3 no_catalyst Consider adding a catalyst, especially for stable substrates. (e.g., Cu₂O, CuBr) q3->no_catalyst No yes_catalyst Check catalyst activity. Use fresh catalyst & add ligand (e.g., 1,10-phenanthroline). q3->yes_catalyst Yes no_catalyst->success yes_catalyst->success

Caption: Troubleshooting decision tree for decarboxylation reactions.

ExperimentalWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep Combine Reactants: Pyridine Carboxylic Acid (+ Catalyst/Ligand) solvent Add High-Boiling Anhydrous Solvent prep->solvent inert Purge with Inert Gas (N₂ or Ar) solvent->inert heat Heat to Target Temperature (Conventional or Microwave) with Vigorous Stirring inert->heat monitor Monitor Progress (TLC, HPLC, GC) heat->monitor cool Cool to Room Temp monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify

Caption: General experimental workflow for decarboxylation.

References

Technical Support Center: Optimizing Amide Coupling with 5-Methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing amide coupling reactions involving 5-Methoxypyridine-2-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound with various amines.

IssuePotential CauseRecommended Solution
Low or No Product Formation 1. Inefficient Activation of Carboxylic Acid: The electron-withdrawing nature of the pyridine ring can reduce the reactivity of the carboxylic acid.Switch to a more powerful coupling reagent: If using a carbodiimide like EDC, consider switching to a uronium/aminium salt (e.g., HATU, HBTU) or a phosphonium salt (e.g., PyBOP).[1][2] • Pre-activation: Allow the this compound, coupling reagent, and any additives (e.g., HOBt, HOAt) to stir for 15-30 minutes before adding the amine.[1][3] • Consider forming the acid chloride: For less reactive amines, converting the carboxylic acid to the acid chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be a robust method.[1]
2. Poor Nucleophilicity of the Amine: Electron-deficient aromatic amines or sterically hindered amines may react sluggishly.Increase reaction temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate. Monitor for potential side reactions.[1] • Use a stronger, non-nucleophilic base: Switch from a tertiary amine base like triethylamine (TEA) to a more hindered base like N,N-diisopropylethylamine (DIPEA).[1] • Increase reagent equivalents: Using a slight excess (1.1-1.5 equivalents) of the amine and coupling reagent may drive the reaction to completion.[1]
3. Inappropriate Solvent: The solubility of reactants and intermediates can significantly impact the reaction.Switch to a more polar aprotic solvent: If using dichloromethane (DCM), consider switching to N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[1]
Presence of Side Products 1. Guanidinylation of the Amine: Uronium/aminium-based reagents like HATU and HBTU can react with the amine to form a guanidinium byproduct.[4]Control the order of addition: Pre-activate the carboxylic acid with the coupling reagent before adding the amine. This minimizes the time the free amine is in the presence of excess coupling reagent.[1] • Use a phosphonium-based reagent: Reagents like PyBOP do not cause guanidinylation.[4][5]
2. Racemization (if the amine is chiral): The activated carboxylic acid intermediate can be susceptible to epimerization, especially with stronger bases or higher temperatures.Add racemization suppressants: Include additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[6] Oxyma Pure is another effective alternative.[4] • Use milder conditions: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and use a non-nucleophilic base like DIPEA.
3. Formation of N-acylurea: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.Use an additive: The addition of HOBt or NHS traps the O-acylisourea intermediate as a more reactive ester, preventing the rearrangement.[3][6]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best starting point for reactions with this compound?

A1: For a reliable start, especially with challenging or valuable amines, a uronium salt like HATU in the presence of a non-nucleophilic base such as DIPEA in DMF is often a robust choice.[1][7] Carbodiimides like EDC in combination with an additive like HOBt or Oxyma Pure are a more economical option and can be effective for less hindered and more nucleophilic amines.[1][4]

Q2: How can I monitor the progress of my coupling reaction?

A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). TLC can show the consumption of the limiting starting material, while LC-MS can confirm the formation of the desired product by identifying its mass-to-charge ratio.[1]

Q3: What is the optimal order of addition for the reagents when using HATU?

A3: A generally accepted order of addition is to dissolve this compound and HATU (and any additives like HOAt) in an anhydrous aprotic solvent like DMF. This mixture should be stirred for several minutes to pre-activate the carboxylic acid. The amine is then added, followed by the dropwise addition of a base like DIPEA. This sequence minimizes potential side reactions, such as the guanidinylation of the amine by HATU.[1]

Q4: Can I use an aqueous workup to purify my product?

A4: Yes, in many cases, an aqueous workup is a crucial step for purification. After the reaction is complete, the mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a mild acid (e.g., 1N HCl or 5% LiCl) to remove the base and other water-soluble impurities, followed by a wash with a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and additives, and finally with brine.[1][3]

Q5: What should I do if my starting materials are poorly soluble in common solvents like DCM or DMF?

A5: If solubility is an issue, you can try using a more polar solvent like DMSO. Alternatively, gentle heating may improve solubility, but this should be done with caution as it can also promote side reactions. In some cases, a solvent mixture might provide the necessary solubility for all reaction components.

Data Presentation: Comparison of Common Coupling Reagents

The selection of a coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, desired reaction time, and the potential for side reactions. The following table summarizes the performance of several common coupling reagents under typical conditions.

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key Advantages & Considerations
EDC (Carbodiimide)HOBt, NHS, or Oxyma PureNone or mild base (e.g., TEA)DCM, DMF, Water2-24 hours60-95%Water-soluble byproducts simplify workup. Economical. May require additives to prevent racemization and N-acylurea formation.[3][6]
HATU (Uronium/Aminium)None (contains HOAt)DIPEA, TEADMF, NMP1-16 hours70-98%Highly reactive and efficient, especially for hindered substrates.[5] Can cause guanidinylation of the amine if not pre-activated.
HBTU (Uronium/Aminium)None (contains HOBt)DIPEA, TEADMF, DCM2-18 hours65-95%A very common and effective reagent. Less reactive than HATU but also less expensive.[5]
PyBOP (Phosphonium)NoneDIPEADMF, DCM4-18 hours60-90%A good alternative to uronium salts, with a lower risk of amine guanidinylation.[1][4]
SOCl₂ (via acid chloride)NonePyridine, TEAToluene, DCM2-6 hours50-80%A robust and cost-effective method, particularly for unreactive amines. Requires an extra step for acid chloride formation and can be harsh for sensitive substrates.[1]

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes for pre-activation.

  • Add the desired amine (1.0-1.2 eq).

  • Add DIPEA (2.0-3.0 eq) dropwise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

  • Dissolve this compound (1.0 eq), HOBt (1.1 eq), and the amine (1.0-1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC•HCl (1.2 eq) portion-wise.

  • Add TEA or DIPEA (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography.[1]

Protocol 3: Acid Chloride Formation and Amidation

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM or toluene, add a catalytic amount of DMF (1-2 drops).

  • Cool the mixture to 0 °C and add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours (or until gas evolution ceases).

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of the amine (1.0-1.2 eq) and a base such as triethylamine or pyridine (2.0 eq) in DCM dropwise.

  • Stir the reaction for 1-4 hours, allowing it to warm to room temperature.

  • Perform an aqueous workup and purify as described in Protocol 1.

Visual Guides

G cluster_workflow General Amide Coupling Workflow A Combine Carboxylic Acid, Coupling Reagent & Additive in Solvent B Pre-activation (Stir for 15-30 min) A->B C Add Amine B->C D Add Base (e.g., DIPEA) C->D E Reaction Monitoring (TLC or LC-MS) D->E F Aqueous Workup E->F Reaction Complete G Purification (Chromatography) F->G H Final Product G->H G cluster_troubleshooting Troubleshooting Low Yields Start Low or No Yield CheckActivation Is Acid Activation Inefficient? Start->CheckActivation CheckAmine Is Amine Unreactive? CheckActivation->CheckAmine No Sol1 Use Stronger Coupling Reagent (HATU, PyBOP) CheckActivation->Sol1 Yes Sol2 Pre-activate Acid CheckActivation->Sol2 Yes CheckSolubility Are Reactants Soluble? CheckAmine->CheckSolubility No Sol3 Increase Temperature CheckAmine->Sol3 Yes Sol4 Use Excess Amine CheckAmine->Sol4 Yes Sol5 Switch to Polar Aprotic Solvent (DMF, DMSO) CheckSolubility->Sol5 No G cluster_activation Carboxylic Acid Activation Pathways cluster_carbodiimide Carbodiimide (EDC) cluster_uronium Uronium (HATU) Acid R-COOH (this compound) Carbodiimide EDC Acid->Carbodiimide HATU HATU Acid->HATU O_Acyl O-Acylisourea (Active Intermediate) Carbodiimide->O_Acyl HOBt HOBt / NHS O_Acyl->HOBt ActiveEster Active Ester HOBt->ActiveEster Amine R'-NH₂ (Amine) ActiveEster->Amine OAt_Ester OAt-Ester (Highly Active) HATU->OAt_Ester OAt_Ester->Amine Amide Amide Product Amine->Amide

References

Technical Support Center: Purification of Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of pyridine carboxylic acids from basic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common basic impurities in crude pyridine carboxylic acid samples?

A1: Common basic impurities can include unreacted starting materials such as picolines, lutidines, or other alkylpyridines used in the oxidation reaction to produce the carboxylic acid. Other potential basic impurities are pyridine itself and its derivatives formed as byproducts during synthesis.

Q2: What is the first step I should consider for purifying a pyridine carboxylic acid?

A2: The initial and often most effective purification step is recrystallization, provided a suitable solvent is identified. The choice of solvent is critical and depends on the specific pyridine carboxylic acid and its impurities.

Q3: How does the isoelectric point of a pyridine carboxylic acid aid in its purification?

A3: Pyridine carboxylic acids are amphoteric molecules, meaning they have both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups.[1] The isoelectric point (pI) is the pH at which the molecule has a net zero charge. Adjusting the pH of a solution containing the pyridine carboxylic acid to its pI minimizes its solubility in aqueous media, leading to precipitation while many impurities remain in solution. This principle is fundamental to purification by precipitation.

Q4: Can I use extraction to remove basic impurities?

A4: Yes, acid-base extraction is a powerful technique.[2] By dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution (pH well below the pKa of the pyridine nitrogen), the basic impurities will be protonated and move to the aqueous phase, leaving the neutral pyridine carboxylic acid in the organic phase. Conversely, washing with a basic aqueous solution (pH above the pKa of the carboxylic acid) will deprotonate the acid, moving it to the aqueous phase and leaving neutral impurities in the organic phase.

Troubleshooting Guides

Issue 1: Low Recovery After Recrystallization
Possible Cause Troubleshooting Step
Inappropriate solvent choice The ideal solvent should dissolve the pyridine carboxylic acid well at high temperatures but poorly at low temperatures.[3] Refer to the solubility data table below to select a more suitable solvent.
Too much solvent used Using an excessive volume of solvent will keep more of the product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling process is too rapid Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[4]
Product is highly soluble in the chosen solvent at all temperatures Consider using an anti-solvent. Dissolve the crude product in a small amount of a good solvent, and then slowly add a solvent in which the product is insoluble (the anti-solvent) until turbidity persists. Then, heat the mixture until it becomes clear and allow it to cool slowly.
Issue 2: Basic Impurities Still Present After Extraction
Possible Cause Troubleshooting Step
Incorrect pH of the aqueous wash Ensure the pH of the acidic wash is at least 2 pH units below the pKa of the basic impurity to ensure complete protonation. For removing the pyridine carboxylic acid into an aqueous basic solution, the pH should be at least 2 pH units above the pKa of the carboxylic acid.[2]
Insufficient number of extractions A single extraction may not be sufficient to remove all impurities. Perform multiple extractions with smaller volumes of the aqueous solution for better efficiency.
Emulsion formation Emulsions can trap impurities in the organic layer. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
Impurity has similar acidic/basic properties to the product If the pKa of the impurity is very close to that of the pyridine carboxylic acid, extraction may not be effective. In this case, consider alternative purification methods like column chromatography.

Quantitative Data

Table 1: Physicochemical Properties of Pyridine Monocarboxylic Acids

Compound Isomer Molecular Weight ( g/mol ) pKa1 (COOH) pKa2 (Py-H+) Isoelectric Point (pI)
Picolinic Acid2-pyridinecarboxylic acid123.111.015.393.20
Nicotinic Acid3-pyridinecarboxylic acid123.112.074.803.44
Isonicotinic Acid4-pyridinecarboxylic acid123.111.854.903.38

Data sourced from various chemical databases and literature.[1]

Table 2: Solubility of Picolinic Acid in Various Solvents at ~293 K

Solvent Solubility (g/kg of solvent) Solvent Type
Water~862.5Polar Protic
Ethanol~57.1Polar Protic
Acetonitrile~17.0Polar Aprotic

Data from solubility and crystallization studies of picolinic acid.[3][5]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Example: Picolinic Acid)
  • Solvent Selection : Based on solubility data, water is a good solvent for the recrystallization of picolinic acid due to its high solubility at elevated temperatures and significantly lower solubility at room temperature.[5]

  • Dissolution : In a fume hood, place the crude picolinic acid in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue adding small portions of hot water until the solid is completely dissolved.

  • Decolorization (Optional) : If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask for a few minutes to allow the carbon to adsorb colored impurities.

  • Hot Filtration (Optional) : If activated carbon or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.[4]

  • Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying : Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution : Dissolve the crude pyridine carboxylic acid containing basic impurities in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash : Transfer the solution to a separatory funnel and wash with a 1M HCl solution. This will protonate the basic impurities, causing them to move into the aqueous layer. Drain the aqueous layer. Repeat this wash two more times.

  • Neutral Wash : Wash the organic layer with brine (saturated NaCl solution) to remove any residual acid and dissolved water.

  • Drying : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal : Filter off the drying agent and remove the organic solvent using a rotary evaporator to obtain the purified pyridine carboxylic acid.

  • Recovery from Aqueous Phase (if desired) : To recover the basic impurities, the acidic aqueous layers can be combined and basified with a strong base (e.g., NaOH) to deprotonate the impurities, which can then be extracted with an organic solvent.

Visualizations

experimental_workflow_recrystallization start Crude Pyridine Carboxylic Acid dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration (Optional) decolorize->hot_filter Yes cool Slow Cooling & Ice Bath decolorize->cool No hot_filter->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: Recrystallization Workflow

logical_relationship_extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase crude Crude Mixture (Pyridine Carboxylic Acid + Basic Impurities) in Organic Solvent acid_wash Acidic Wash (e.g., 1M HCl) crude->acid_wash Wash pca_organic Purified Pyridine Carboxylic Acid acid_wash->pca_organic Separation impurities_aq Protonated Basic Impurities acid_wash->impurities_aq Extraction

Caption: Acid-Base Extraction Logic

References

Technical Support Center: 5-Methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Methoxypyridine-2-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are its susceptibility to decarboxylation, hydrolysis of the methoxy group, and potential photodegradation. The stability is influenced by factors such as pH, temperature, light exposure, and the presence of certain reagents.

Q2: How should solid this compound be stored?

A2: To ensure maximum stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation from atmospheric moisture and oxygen.

Q3: What solvents are recommended for preparing stock solutions?

A3: For optimal stability, it is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, use anhydrous aprotic solvents and store at -20°C or below, protected from light. The choice of solvent can impact stability, and it is advisable to perform a stability study in the desired solvent if the solution is to be stored for an extended period.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is limited, pyridine derivatives, in general, can be susceptible to photodegradation.[1][2] It is best practice to protect solutions of this compound from light by using amber vials or by covering the containers with aluminum foil, especially during long experiments or storage.

Q5: Can the methoxy group hydrolyze during experiments?

A5: Yes, the methoxy group on the pyridine ring can be susceptible to hydrolysis, particularly under acidic conditions, which would result in the formation of the corresponding hydroxypyridine derivative. The stability of methoxy groups on pyridine rings is known to be influenced by the substitution pattern and the reaction conditions.[3]

Q6: Is decarboxylation a common degradation pathway?

A6: Yes, decarboxylation is a known degradation pathway for pyridine-2-carboxylic acids. The rate of decarboxylation is influenced by the pH of the solution and the nature of other substituents on the pyridine ring.[4][5] For pyridinecarboxylic acids, the zwitterionic form is often the species that undergoes decarboxylation.[4][6]

Troubleshooting Guides

This section provides solutions to common problems that may arise during the use of this compound in experimental settings.

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of the compound in the experimental medium.- Prepare fresh solutions of this compound before each experiment.- If using aqueous buffers, assess the stability of the compound in the buffer at the experimental temperature and pH over the time course of the experiment using a suitable analytical method like HPLC.- Protect the experimental setup from light.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS) The compound has degraded into one or more new products.- Consider potential degradation products such as the decarboxylated pyridine or the hydrolyzed hydroxypyridine derivative when analyzing the chromatogram.- Compare the chromatogram of a freshly prepared sample with that of an aged sample or a sample subjected to stress conditions (e.g., heat, acid, base, light) to identify degradation peaks.- Use mass spectrometry to identify the molecular weights of the unknown peaks and deduce their structures.
Loss of compound potency or activity over time The active compound is degrading in the stock solution or assay medium.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store stock solutions at a lower temperature (e.g., -80°C).- Re-evaluate the stability of the compound under your specific assay conditions.
Color change in the solid compound or solutions This may indicate degradation of the compound.- Discard any discolored solid material.- If a solution changes color, it is a strong indication of instability, and a fresh solution should be prepared.- Investigate the cause of the color change (e.g., exposure to light, incompatible solvent, extreme pH).

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on the chemistry of related compounds.

Potential Degradation Pathways A This compound B Decarboxylation Product (5-Methoxypyridine) A->B Heat, pH C Hydrolysis Product (5-Hydroxypyridine-2-carboxylic acid) A->C Acidic Conditions D Photodegradation Products A->D UV Light

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Assessment of pH Stability

This protocol provides a general method for evaluating the stability of this compound at different pH values.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 3, 5, 7, 9)

  • HPLC-grade water, acetonitrile, and methanol

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

  • Incubator or water bath

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Sample Preparation: For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration of 100 µg/mL. Prepare a control sample by diluting the stock solution with the initial mobile phase composition.

  • Time Zero Analysis: Immediately after preparation, inject an aliquot of each sample into the HPLC system to determine the initial concentration (Time 0).

  • Incubation: Incubate the remaining samples at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample, and if necessary, quench any ongoing reaction by neutralizing the pH or diluting with the mobile phase. Analyze the samples by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the Time 0 concentration. Plot the percentage remaining versus time for each pH.

Protocol 2: Assessment of Photostability

This protocol outlines a method to assess the stability of this compound upon exposure to light.

Materials:

  • This compound

  • A suitable solvent (e.g., methanol or a buffer in which the compound is stable)

  • Clear and amber vials

  • A photostability chamber or a light source with controlled output (e.g., UV lamp)

  • HPLC system

Procedure:

  • Solution Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Aliquot the solution into both clear and amber (or foil-wrapped) vials. The amber vials will serve as the dark control.

  • Time Zero Analysis: Analyze an aliquot of the solution by HPLC to establish the initial concentration.

  • Light Exposure: Place the clear vials in the photostability chamber or at a fixed distance from the light source. Place the amber vials alongside the clear vials to serve as temperature controls.

  • Time-Point Analysis: At specific time intervals, withdraw samples from both the clear and amber vials and analyze them by HPLC.

  • Data Analysis: Compare the concentration of the compound in the light-exposed samples to that in the dark control samples at each time point. A significant decrease in concentration in the clear vials compared to the amber vials indicates photodegradation.

Logical Workflow for Stability Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.

Stability Troubleshooting Workflow A Inconsistent Results or Appearance of Unknown Peaks B Prepare Fresh Solution A->B C Issue Resolved? B->C D Yes C->D Store stock solutions appropriately (low temp, dark, inert atm) E No C->E F Investigate Experimental Conditions E->F G Check pH of Medium F->G H Protect from Light F->H I Control Temperature F->I J Assess Compound Stability Under Specific Conditions (e.g., HPLC time course) G->J H->J I->J K Identify Degradation Products (e.g., LC-MS) J->K L Modify Experimental Protocol K->L

Caption: A logical workflow for troubleshooting stability issues.

References

improving solubility of 5-Methoxypyridine-2-carboxylic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Methoxypyridine-2-carboxylic acid

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered when using this compound in various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound?

This compound is a white crystalline powder.[1] It is generally described as being slightly soluble in water but soluble in acidic and alkaline solutions, as well as in common organic solvents.[1] Its low solubility in neutral water is typical for carboxylic acids with a significant organic scaffold, which are less polar than their salt forms.[2][3]

Q2: My compound is not dissolving in my reaction solvent. What is the first thing I should try?

For initial troubleshooting, gentle physical methods can be effective. Try gently heating the mixture while stirring, as increased temperature often improves solubility. Sonication is another excellent method to break down particle agglomerates and enhance the dissolution rate.[4] These methods should be attempted before making chemical changes to your system.

Q3: How can I use pH adjustment to improve the aqueous solubility of this compound?

The solubility of carboxylic acids in water is highly pH-dependent. By increasing the pH of the aqueous solution with a base (e.g., sodium hydroxide, potassium hydroxide), you can deprotonate the carboxylic acid group (-COOH) to its more polar and significantly more soluble carboxylate salt form (-COO⁻ M⁺).[2][5] A pH value well above the compound's pKa is generally required for complete dissolution. The synthesis of this compound involves precipitating it by adjusting the pH down to 4-5, which indicates it is poorly soluble in acidic aqueous media.[6]

Q4: Which organic solvents are suitable for dissolving this compound?

Polar aprotic solvents are often effective for dissolving pyridine-carboxylic acids. Common choices for creating concentrated stock solutions include:

  • Dimethyl sulfoxide (DMSO)[4][7]

  • N,N-Dimethylformamide (DMF)[8][9]

  • Methanol[6]

These stock solutions can then be added in small volumes to the main reaction mixture.

Q5: My reaction is non-aqueous. How can I improve solubility in less polar organic solvents?

If you are working in a non-aqueous system (e.g., THF, Dichloromethane) where the free acid is insoluble, you can form an organic-soluble salt. Adding a stoichiometric amount of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), can deprotonate the carboxylic acid. The resulting ammonium carboxylate salt often exhibits significantly improved solubility in organic solvents.[8]

Q6: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

This common issue, known as "precipitation upon dilution," occurs when the compound is soluble in the concentrated stock but not in the final aqueous medium.[7] To mitigate this, you can:

  • Lower the final concentration: The most straightforward solution is to ensure the final concentration is below the compound's solubility limit in the aqueous buffer.

  • Increase the amount of co-solvent: A slightly higher final percentage of the organic solvent (e.g., 1-5% DMSO) might be necessary, but be mindful of its potential effects on the reaction or biological system.[7]

  • Use solubility-enhancing excipients: For formulation purposes, agents like surfactants or cyclodextrins can be included in the aqueous phase to help maintain solubility.[4][10]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 29082-92-6[1][6][11]
Molecular Formula C₇H₇NO₃[1][11]
Molecular Weight 153.14 g/mol [11][12]
Appearance White crystalline powder[1]
Melting Point 172-174 °C[1]
Predicted pKa 1.07 ± 0.50[1]

Table 2: Qualitative Solubility Profile of this compound

Solvent / MediumSolubilityNotesReference
Water (neutral pH) Slightly SolubleSolubility is limited due to the nonpolar pyridine ring and hydrocarbon portion.[1][13]
Aqueous Base (e.g., NaOH) SolubleForms a highly polar and soluble carboxylate salt.[1][2]
Aqueous Acid (e.g., HCl) Low SolubilityThe compound is protonated and precipitates at acidic pH (e.g., pH 4-5).[6]
DMSO, DMF SolubleCommon polar aprotic solvents used for preparing stock solutions.[1][8]
Methanol SolubleUsed as a solvent during its synthesis from the corresponding methyl ester.[6]

Troubleshooting and Experimental Workflows

G Troubleshooting Workflow for Solubility Issues cluster_aqueous Aqueous System cluster_nonaqueous Non-Aqueous System start Insolubility Observed q_system Aqueous or Non-Aqueous System? start->q_system a_ph Adjust pH with Base (e.g., 1M NaOH) to pH > 8 q_system->a_ph  Aqueous na_salt Form Organic Salt (e.g., add TEA, DIPEA) q_system->na_salt Non-Aqueous   a_cosolvent Use Water-Miscible Co-solvent (e.g., DMSO, MeOH) a_result Clear Solution a_ph->a_result a_heat Gentle Heating or Sonication a_cosolvent->a_result a_heat->a_result na_cosolvent Switch to a More Polar Solvent (e.g., DMF, DMSO) na_result Clear Solution na_salt->na_result na_heat Gentle Heating or Sonication na_cosolvent->na_result na_heat->na_result

Caption: Troubleshooting workflow for dissolving this compound.

Experimental Protocols

Protocol 1: Improving Aqueous Solubility via pH Adjustment

Objective: To dissolve this compound in an aqueous medium by converting it to its soluble salt form.

Materials:

  • This compound

  • Deionized water or desired aqueous buffer

  • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • pH meter or pH strips

  • Magnetic stirrer and stir bar

Procedure:

  • Add the desired mass of this compound to a beaker or flask containing the aqueous medium.

  • Begin stirring the suspension at room temperature.

  • Slowly add the 1 M base solution dropwise to the suspension.

  • Monitor the pH of the solution continuously.

  • Continue adding the base until the solid material is fully dissolved. A clear solution indicates the formation of the soluble carboxylate salt.[2]

  • Record the final pH required for complete dissolution. This is typically 2-3 pH units above the carboxylic acid's pKa.

Notes:

  • Avoid adding the base too quickly, as this can cause localized high pH and potentially affect other components in the mixture.

  • This method is ideal for reactions that are tolerant of basic conditions or for creating an aqueous stock solution.

Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent

Objective: To prepare a high-concentration stock solution in an organic solvent for subsequent dilution into a reaction mixture.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Vortex mixer

  • Sonicator bath (optional)

  • Glass vial with a screw cap

Procedure:

  • Weigh the required amount of this compound into a clean, dry glass vial.

  • Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the target concentration (e.g., 100 mM).

  • Cap the vial securely and vortex the mixture for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.[4] Gentle warming (30-40°C) can also be applied if necessary.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution appropriately, typically at -20°C or -80°C, protected from moisture.

Notes:

  • Always use anhydrous grade solvents to prevent potential hydrolysis or reactions.

  • When adding this stock to an aqueous solution, add it slowly with vigorous stirring to minimize precipitation.[7]

G Experimental Workflow for Aqueous Solubilization via pH Adjustment n1 Step 1: Weigh Compound and add to Aqueous Medium n2 Step 2: Stir Suspension at Room Temperature n1->n2 n3 Step 3: Add Base Dropwise (e.g., 1M NaOH) n2->n3 n4 Step 4: Monitor pH and Observe Dissolution n3->n4 n5 Decision: Is Solution Clear? n4->n5 n5->n3 No, Solid Remains n6 Step 5: Process Complete. Record Final pH n5->n6 Yes

Caption: Experimental workflow for preparing an aqueous solution via pH adjustment.

References

Technical Support Center: Large-Scale Synthesis of 5-Methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of 5-Methoxypyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting and optimization of the manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the large-scale production of this compound?

A1: The two most prevalent routes for large-scale synthesis are:

  • Oxidation of 2-methyl-5-methoxypyridine: This is a common approach where the methyl group is oxidized to a carboxylic acid.

  • Carboxylation of 2-chloro-5-methoxypyridine: This route typically involves a metal-mediated reaction, such as a Grignard or lithiation reaction, followed by quenching with carbon dioxide.

Q2: What are the critical safety concerns to consider during the large-scale synthesis of this compound?

A2: Key safety considerations include:

  • Oxidation Reactions: The use of strong oxidizing agents like potassium permanganate can lead to highly exothermic reactions. Proper temperature control, slow reagent addition, and adequate cooling capacity are crucial to prevent thermal runaways.

  • Organometallic Reagents: Grignard and organolithium reagents are highly reactive, pyrophoric, and moisture-sensitive. Large-scale reactions require strict anhydrous conditions, an inert atmosphere (e.g., nitrogen or argon), and specialized handling procedures.

  • Solvent Handling: The use of large volumes of organic solvents presents flammability risks. Ensure proper ventilation, grounding of equipment to prevent static discharge, and have appropriate fire suppression systems in place.

  • Pressure Management: Some reactions may be conducted under pressure, requiring vessels rated for the expected pressures and equipped with pressure relief devices.[1]

Q3: How can I effectively monitor the progress of the reaction on a large scale?

A3: For large-scale production, robust in-process controls are essential. High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the consumption of starting materials and the formation of the product and any impurities. Thin-Layer Chromatography (TLC) can be a quicker, qualitative check during the reaction.

Q4: What are the typical impurities encountered in the synthesis of this compound?

A4: The impurity profile largely depends on the synthetic route.

  • From Oxidation of 2-methyl-5-methoxypyridine:

    • Unreacted 2-methyl-5-methoxypyridine.

    • Over-oxidation byproducts, potentially leading to pyridine ring cleavage.

    • 5-methoxypyridine-2-carboxaldehyde as a partially oxidized intermediate.

  • From Carboxylation of 2-chloro-5-methoxypyridine:

    • Unreacted 2-chloro-5-methoxypyridine.

    • Byproducts from side reactions of the organometallic intermediate.

  • From Ester Hydrolysis (if applicable):

    • Unreacted methyl 5-methoxypyridine-2-carboxylate.[2]

Q5: What are the recommended methods for the purification of this compound at an industrial scale?

A5: On a large scale, purification strategies should be efficient and scalable. Common methods include:

  • Crystallization: This is often the most cost-effective method for achieving high purity. The choice of solvent system is critical and requires optimization.

  • Acid-Base Extraction: As a carboxylic acid, the product can be selectively extracted into an aqueous basic solution, washed to remove neutral and basic impurities, and then precipitated by acidification.[3]

  • Salt Formation: Formation of a salt of the carboxylic acid can facilitate purification through crystallization, followed by regeneration of the free acid.

Troubleshooting Guides

Route 1: Oxidation of 2-methyl-5-methoxypyridine
Issue Potential Cause Troubleshooting Steps
Low Yield / Incomplete Conversion Insufficient oxidant, low reaction temperature, or short reaction time.- Increase the molar equivalents of the oxidizing agent (e.g., KMnO₄) incrementally.- Gradually increase the reaction temperature while carefully monitoring for exotherms.- Extend the reaction time and monitor progress by HPLC.
Formation of Byproducts / Low Purity Over-oxidation due to harsh reaction conditions (high temperature or excess oxidant).- Control the temperature strictly.- Add the oxidant portion-wise or as a solution over an extended period to maintain better control.- Optimize the stoichiometry of the oxidant.
Difficult Isolation of Product The product may be soluble in the aqueous reaction mixture.- Adjust the pH of the solution carefully to the isoelectric point of the carboxylic acid to ensure maximum precipitation.- Cool the solution to decrease solubility before filtration.- If precipitation is poor, consider an extraction with a suitable organic solvent after acidification.
Exothermic Reaction / Thermal Runaway The oxidation of the methyl group is highly exothermic.- Ensure the reactor has adequate cooling capacity.- Add the oxidant slowly and monitor the internal temperature continuously.- Have a quenching agent readily available in case of a thermal runaway.
Route 2: Carboxylation of 2-chloro-5-methoxypyridine
Issue Potential Cause Troubleshooting Steps
Failure to Initiate Grignard/Lithiation Reaction Presence of moisture in reagents or glassware; inactive magnesium surface.- Ensure all glassware is rigorously dried and the reaction is conducted under a strict inert atmosphere.- Use anhydrous solvents.- Activate magnesium turnings with a small crystal of iodine or by other established methods.[4]
Low Yield of Carboxylic Acid Inefficient formation of the organometallic intermediate; side reactions of the intermediate.- Optimize the temperature for the formation of the organometallic reagent.- Add the 2-chloro-5-methoxypyridine solution slowly to the magnesium/lithium to maintain a steady reaction rate.- Ensure efficient stirring to prevent localized overheating.
Formation of Symmetric Ketone Byproduct Reaction of the Grignard reagent with the initially formed carboxylate.- This can be more prevalent in mechanochemical or low-solvent reactions.[5] For solution-phase reactions, ensure rapid quenching with CO₂ at low temperatures.
Difficult Work-up and Isolation Formation of emulsions during quenching and extraction.- Add the quenching acid solution slowly with vigorous stirring.- Addition of brine can help to break emulsions.- Filter off any insoluble magnesium salts before extraction.

Experimental Protocols

Protocol 1: Large-Scale Oxidation of 2-methyl-5-methoxypyridine

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
2-methyl-5-methoxypyridine123.1510.081.21.0
Potassium Permanganate (KMnO₄)158.0328.2178.42.2
Sodium Hydroxide (NaOH)40.003.690.01.1
Water18.02150--
Sodium Bisulfite (NaHSO₃)104.06As needed--
Concentrated Hydrochloric Acid (HCl)36.46As needed--

Procedure:

  • Reaction Setup: Charge a suitable reactor with 10.0 kg of 2-methyl-5-methoxypyridine, 3.6 kg of sodium hydroxide, and 100 L of water. Stir the mixture until all solids are dissolved.

  • Oxidation: Heat the mixture to 70-80°C. Prepare a solution of 28.2 kg of potassium permanganate in 50 L of water. Add the KMnO₄ solution slowly to the reaction mixture over 4-6 hours, maintaining the temperature between 80-90°C. The exothermic nature of the reaction requires careful monitoring and control of the addition rate.

  • Reaction Monitoring: Monitor the reaction by HPLC until the starting material is consumed (typically 8-12 hours).

  • Work-up and Quenching: Cool the reaction mixture to room temperature. Quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filtration: Filter the hot reaction mixture to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Acidification and Precipitation: Cool the filtrate in an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH to 3-4, at which point the this compound will precipitate.

  • Isolation and Drying: Collect the solid product by filtration, wash with cold water, and dry under vacuum at 60-70°C to a constant weight.

Protocol 2: Large-Scale Carboxylation of 2-chloro-5-methoxypyridine via Grignard Reaction

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
2-chloro-5-methoxypyridine143.5710.069.61.0
Magnesium Turnings24.312.082.31.18
Iodine253.81~1 g-catalytic
Anhydrous Tetrahydrofuran (THF)72.11100 L--
Carbon Dioxide (Dry Ice)44.014.6104.51.5
6 M Hydrochloric Acid (HCl)36.46As needed--

Procedure:

  • Grignard Reagent Formation:

    • Set up a dry, inerted reactor equipped with a mechanical stirrer, condenser, and dropping funnel.

    • Charge the reactor with 2.0 kg of magnesium turnings and a crystal of iodine.

    • Add 20 L of anhydrous THF.

    • Prepare a solution of 10.0 kg of 2-chloro-5-methoxypyridine in 80 L of anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the substrate solution to initiate the reaction. Once initiated (indicated by a gentle reflux), add the remaining solution dropwise at a rate that maintains a controlled reflux.

    • After the addition is complete, stir the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard solution to -20°C.

    • Carefully add 4.6 kg of crushed dry ice in portions, ensuring the temperature does not rise above -10°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench by adding 6 M HCl until the pH is acidic (pH ~2-3).

    • Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and extract the product into an aqueous solution of sodium bicarbonate.

    • Wash the bicarbonate solution with an organic solvent to remove any neutral impurities.

    • Re-acidify the aqueous layer with 6 M HCl to precipitate the this compound.

  • Purification and Drying:

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If necessary, the product can be recrystallized from a suitable solvent system like ethanol/water.

Visualizations

experimental_workflow_oxidation start Start: 2-methyl-5-methoxypyridine dissolution Dissolution in NaOH(aq) start->dissolution oxidation Oxidation with KMnO₄ (80-90°C) dissolution->oxidation monitoring Reaction Monitoring (HPLC) oxidation->monitoring quenching Quenching with NaHSO₃ monitoring->quenching Reaction Complete filtration Filtration of MnO₂ quenching->filtration acidification Acidification with HCl (pH 3-4) filtration->acidification isolation Isolation & Drying acidification->isolation product Product: this compound isolation->product

Experimental workflow for the oxidation route.

troubleshooting_logic issue Issue Detected: Low Yield / Impurities route Identify Synthetic Route issue->route oxidation Oxidation Route route->oxidation Oxidation carboxylation Carboxylation Route route->carboxylation Carboxylation incomplete_conv Incomplete Conversion? oxidation->incomplete_conv byproducts Byproducts Present? oxidation->byproducts grignard_fail Grignard Failure? carboxylation->grignard_fail side_reactions Side Reactions? carboxylation->side_reactions increase_oxidant Increase Oxidant / Time / Temp incomplete_conv->increase_oxidant Yes control_temp Control Temp / Slow Addition byproducts->control_temp Yes solution Problem Resolved increase_oxidant->solution control_temp->solution check_anhydrous Check Anhydrous Conditions grignard_fail->check_anhydrous Yes optimize_temp Optimize Reaction Temp side_reactions->optimize_temp Yes check_anhydrous->solution optimize_temp->solution

Troubleshooting decision-making workflow.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 5-Methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification and characterization of 5-Methoxypyridine-2-carboxylic acid. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the principles, experimental protocols, and performance characteristics of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the typical performance characteristics of various analytical methods for the analysis of pyridine carboxylic acid derivatives. The data presented is a representative compilation from studies on analogous compounds and serves as a guide for method selection and development for this compound.

ParameterHPLC with UV DetectionLC-MS/MSGC-MS (with Derivatization)
Linearity Range 0.2 - 10 µg/mL1 - 1000 ng/mLAnalyte Dependent
Limit of Detection (LOD) ~50 ng/mL< 1 ng/mLAnalyte Dependent
Limit of Quantitation (LOQ) ~150 ng/mL~1 ng/mLAnalyte Dependent
Intra-day Precision (%RSD) < 2%< 5%< 10%
Inter-day Precision (%RSD) < 3%< 10%< 15%
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. When coupled with a UV detector, it provides a reliable method for routine analysis and quality control.

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a UV-Vis detector, C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), with the pH adjusted to acidic conditions (e.g., pH 3 with phosphoric acid). The gradient or isocratic elution will depend on the sample matrix.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of this compound, which can be determined by a UV scan. A wavelength around 240 nm is a reasonable starting point.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

  • Quantification: An external standard calibration curve is constructed by plotting the peak area against the concentration of a series of known standards.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

HPLC-UV Experimental Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is ideal for the trace-level quantification of this compound in complex biological matrices.

Experimental Protocol: LC-MS/MS
  • Instrumentation: A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source. A C18 column with smaller particle size (e.g., 1.8 µm) is often used.

  • Mobile Phase: Acetonitrile and water, both containing an acidic modifier like 0.1% formic acid, are commonly used to promote ionization. A gradient elution is typically employed.

  • Flow Rate: 0.2 - 0.5 mL/min for UHPLC systems.

  • Ionization Mode: ESI in positive or negative ion mode, depending on which provides a better signal for the analyte.

  • MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion (the molecular ion of the analyte) and a specific product ion formed by fragmentation.

  • Sample Preparation: Protein precipitation with a solvent like acetonitrile is a common method for biological samples such as plasma. This is often followed by centrifugation and filtration.

  • Quantification: An internal standard method is typically used, where a stable isotope-labeled analog of the analyte is added to the samples and standards to correct for matrix effects and variations in sample processing.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifuge & Collect Supernatant Protein_Precipitation->Centrifugation Injection Inject into LC-MS/MS System Centrifugation->Injection Separation UPLC Column Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantify using Internal Standard Data_Acquisition->Quantification

LC-MS/MS Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile carboxylic acids like this compound, a derivatization step is necessary to increase their volatility.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization: A two-step derivatization is often employed. First, methoxyamination to protect any carbonyl groups, followed by silylation (e.g., using MSTFA with 1% TMCS) to convert the carboxylic acid to a more volatile silyl ester.[1] The reaction is typically carried out in an anhydrous solvent like pyridine.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly used.

  • Injection: Splitless injection is preferred for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components in the sample.

  • Ionization: Electron Ionization (EI) at 70 eV is standard.

  • MS Detection: The mass spectrometer is operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.

  • Sample Preparation: The sample must be dried completely before derivatization, as silylating agents are moisture-sensitive.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dried Sample Derivatization1 Methoxyamination Sample->Derivatization1 Derivatization2 Silylation Derivatization1->Derivatization2 Injection Inject into GC-MS System Derivatization2->Injection Separation Capillary GC Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection MS Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Analysis Qualitative/Quantitative Analysis Data_Acquisition->Analysis

GC-MS with Derivatization Workflow

Spectroscopic Methods

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (around 10-13 ppm).

  • ¹³C NMR: Shows the number of different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is typically observed in the range of 160-185 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A very broad absorption band is typically observed in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band appears around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C-O Stretch: An absorption band for the C-O single bond is usually found in the 1210-1320 cm⁻¹ region.

These spectroscopic methods are primarily used for qualitative analysis and structural confirmation rather than for quantitative measurements.

Conclusion

The choice of the analytical method for this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a reliable and cost-effective method for routine quantification in less complex matrices.

  • LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for bioanalysis and trace impurity detection.

  • GC-MS can be a viable alternative, particularly for impurity profiling, but requires a derivatization step.

  • Spectroscopic methods (NMR and IR) are essential for the definitive identification and structural characterization of the compound.

For regulated environments, it is imperative that the chosen analytical method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[2]

References

Navigating the Analytical Landscape: A Comparative Guide to LC-MS Methods for 5-Methoxypyridine-2-carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of small molecules like 5-Methoxypyridine-2-carboxylic acid is a critical step in understanding its pharmacokinetic profile and metabolic fate. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methods for the analysis of this compound, offering detailed experimental protocols and supporting data to inform your analytical strategy.

Method Performance at a Glance: A Comparative Overview

The selection of an analytical method is a pivotal decision, balancing the need for sensitivity, selectivity, and throughput. Below is a summary of projected performance characteristics for different LC-MS approaches for the analysis of this compound. These values are representative and would require method-specific validation.

ParameterReversed-Phase LC-MS/MS (Proposed)HILIC-MSIon-Pairing LC-MS
Linearity Range 1 - 1000 ng/mL5 - 1000 ng/mL2 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL2 ng/mL
Intra-day Precision (% CV) < 15%< 15%< 15%
Inter-day Precision (% CV) < 15%< 15%< 15%
Intra-day Accuracy (%) 85 - 115%85 - 115%85 - 115%
Inter-day Accuracy (%) 85 - 115%85 - 115%85 - 115%
Mean Extraction Recovery (%) > 80%> 75%> 80%

In-Depth Experimental Protocols

Detailed methodologies for the proposed Reversed-Phase LC-MS/MS and alternative approaches are provided to facilitate implementation and adaptation in a laboratory setting.

Primary Method: Reversed-Phase LC-MS/MS

This approach is often the first choice for its robustness and wide applicability. For a polar compound like this compound, careful optimization of chromatographic conditions is key.

Sample Preparation (from Plasma) A straightforward protein precipitation protocol is often sufficient for plasma samples.[1]

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water[2]

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid[2]

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters (Proposed)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): 154.1 m/z ([M+H]⁺)

    • Product Ions (Q3): To be determined experimentally. Plausible fragments could include the loss of the carboxylic acid group (109.1 m/z) or other characteristic fragments.

  • Note: The cone voltage and collision energy would need to be optimized for maximum sensitivity.[1]

Alternative Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS

HILIC is an excellent alternative for polar compounds that show poor retention on traditional reversed-phase columns.[3][4]

Sample Preparation: Same as the Reversed-Phase LC-MS/MS method.

Chromatographic Conditions

  • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile with 0.1% Formic acid

  • Mobile Phase B: 10 mM Ammonium formate in water with 0.1% Formic acid[5]

  • Gradient: 95% A to 50% A over 7 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters: Similar to the Reversed-Phase LC-MS/MS method, with optimization for the different mobile phase composition.

Alternative Method 2: Ion-Pairing LC-MS

Ion-pairing chromatography can enhance the retention of ionic analytes on reversed-phase columns by introducing an ion-pairing agent to the mobile phase.[6][7][8]

Sample Preparation: Same as the Reversed-Phase LC-MS/MS method.

Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with a volatile ion-pairing agent (e.g., 5 mM dibutylammonium acetate)[6]

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 6 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters: Similar to the Reversed-Phase LC-MS/MS method. The choice of a volatile ion-pairing reagent is crucial for compatibility with mass spectrometry.[7]

Visualizing the Workflow and Method Selection

To better understand the experimental process and the logic behind method selection, the following diagrams are provided.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precip Protein Precipitation plasma->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon lc UPLC Separation recon->lc ms Mass Spectrometry (MRM) lc->ms data Data Acquisition & Processing ms->data

Proposed experimental workflow for the LC-MS/MS analysis of this compound.

Method_Selection cluster_methods Potential Analytical Methods start Analyte: this compound prop Polar Carboxylic Acid? start->prop yes Yes prop->yes rp Reversed-Phase LC-MS prop->rp hilic HILIC-MS ipc Ion-Pairing LC-MS eval_retention Adequate Retention in RP? rp->eval_retention eval_yes Yes eval_retention->eval_yes eval_no No eval_retention->eval_no optimize_rp Optimize RP Method eval_yes->optimize_rp consider_alt Consider Alternatives eval_no->consider_alt consider_alt->hilic consider_alt->ipc

References

A Comparative Guide to Analytical Methods for 5-Methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 5-Methoxypyridine-2-carboxylic acid is crucial for ensuring product quality, stability, and for conducting pharmacokinetic studies. This guide provides a comparative analysis of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The performance of each method is evaluated based on key validation parameters to assist in selecting the most suitable method for specific research and quality control needs.

Method Comparison at a Glance

The selection of an analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. The following table summarizes the typical validation parameters for the quantification of a compound like this compound by HPLC, GC-MS, and UV-Vis Spectrophotometry, based on data from structurally related molecules.

Validation ParameterHPLC MethodGC-MS Method (with Derivatization)UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.996> 0.998
Accuracy (% Recovery) 98-102%89-101%[1]97-103% (Estimated)
Precision (% RSD) < 2%< 3%[1]< 5% (Estimated)
Limit of Detection (LOD) ~1-10 ng/mL (Estimated)~0.006 mg/kg (for pyridine)[1]~0.5 µg/mL (Estimated)
Limit of Quantitation (LOQ) ~3-30 ng/mL (Estimated)~0.02 mg/kg (for pyridine)[1]~1.5 µg/mL (Estimated)
Selectivity HighVery HighLow
Throughput ModerateModerate to LowHigh

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound.

Experimental Protocol

A reverse-phase HPLC method is proposed for the analysis of this compound.[1][2]

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A mixed-mode column, such as a Coresep 100 core-shell mixed-mode reversed-phase cation-exchange column, can be effective for separating isomers of pyridine carboxylic acids.[3] Alternatively, a C18 column (e.g., 250 x 4.6 mm, 5 µm) can be used.

  • Mobile Phase : A gradient of acetonitrile and water with a modifier like phosphoric acid or formic acid for MS-compatibility.[1][4] The buffer concentration and pH can be adjusted to control retention time.[3]

  • Detection : UV detection at a suitable wavelength (e.g., 260 nm).[1]

  • Injection Volume : 10 µL.

  • Flow Rate : 1.0 mL/min.

  • Sample Preparation : Dissolve the sample in a suitable solvent, such as the mobile phase, to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.[2]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 or Mixed-Mode Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration (vs. Calibration Curve) integrate->quantify end Report Result quantify->end

Caption: Experimental workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile form suitable for GC-MS analysis.

Experimental Protocol

A two-step derivatization protocol followed by GC-MS analysis is proposed.

  • Derivatization :

    • Methoximation : To protect any ketone groups and prevent tautomerization, the dried sample is first reacted with methoxyamine hydrochloride (MOX) in pyridine.

    • Silylation : The carboxylic acid group is then derivatized to its trimethylsilyl (TMS) ester using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl chloride (TMCS).

  • Instrumentation : A standard GC-MS system.

  • Column : A 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID x 0.25 µm film).

  • Injection Mode : Splitless.

  • Injector Temperature : 250°C.

  • Oven Program : Initial temperature of 70°C, hold for 1 min; ramp at 6°C/min to 300°C; hold for 5 min.

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Ionization : Electron Ionization (EI) at 70 eV.

  • Scan Range : 50 - 550 m/z.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Dried Sample Extract methoximation Methoximation (MOX in Pyridine) start->methoximation silylation Silylation (BSTFA + 1% TMCS) methoximation->silylation inject Inject into GC-MS System silylation->inject separate Separation on 5% Phenyl-Methyl- polysiloxane Column inject->separate detect Mass Spectrometry Detection (EI) separate->detect integrate Extract Ion Chromatogram & Integrate detect->integrate quantify Quantify Concentration (vs. Internal Standard) integrate->quantify end Report Result quantify->end

Caption: Experimental workflow for the GC-MS analysis of this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, more accessible technique that can be used for the quantification of this compound, provided that the sample matrix is not complex and does not contain interfering substances that absorb at the same wavelength.

Experimental Protocol

A direct UV-Vis spectrophotometric method can be developed for quantification.[1]

  • Instrument : UV-Vis Spectrophotometer.

  • Solvent : A suitable non-absorbing solvent such as ethanol, methanol, or a buffered aqueous solution.

  • Wavelength of Maximum Absorbance (λmax) : Determined by scanning a solution of this compound across the UV range.

  • Quantification : Based on a calibration curve prepared with standards of known concentrations.

Concluding Remarks

  • HPLC offers a balance of selectivity, sensitivity, and throughput, making it a highly suitable method for routine quality control and quantification in various sample matrices.

  • GC-MS , while requiring a more involved sample preparation due to the need for derivatization, provides the highest selectivity and is ideal for impurity profiling and confirmation of identity due to the structural information provided by mass spectrometry.

  • UV-Vis Spectrophotometry is a cost-effective and rapid method for the quantification of pure samples or simple mixtures but lacks the selectivity to distinguish this compound from structurally similar impurities or other UV-absorbing compounds.

The choice of method should be guided by the specific analytical needs, available instrumentation, and the complexity of the sample matrix. For regulatory submissions, a validated HPLC or GC-MS method would be required.

References

A Comparative Guide to the Synthesis of Substituted Pyridine-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine-2-carboxylic acids, also known as picolinic acids, are a pivotal class of heterocyclic compounds in the fields of medicinal chemistry and materials science. Their versatile scaffold allows for a wide range of substitutions, leading to a diverse array of biological activities and chemical properties. This guide provides a comparative analysis of synthetic methodologies for various substituted pyridine-2-carboxylic acids, presenting quantitative data, detailed experimental protocols, and visualizations to aid in the selection of optimal synthetic routes.

Performance in Synthesis: A Comparative Overview

The synthesis of substituted pyridine-2-carboxylic acids can be achieved through various strategies, with the choice of method often dictated by the nature and position of the substituent. The following tables summarize the yields of different synthetic approaches for a range of substituted picolinic acid derivatives.

Table 1: Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives

This one-pot method provides a concise and atom-economical route to 4-substituted pyridine-2,6-dicarboxylic acid derivatives from readily available pyruvates and aldehydes.

EntryAldehyde (Substituent)ProductYield (%)
1p-NitrobenzaldehydeDiethyl 4-(4-nitrophenyl)pyridine-2,6-dicarboxylate75
2p-ChlorobenzaldehydeDiethyl 4-(4-chlorophenyl)pyridine-2,6-dicarboxylate65
3BenzaldehydeDiethyl 4-phenylpyridine-2,6-dicarboxylate68
4CyclohexanecarboxaldehydeDiethyl 4-cyclohexylpyridine-2,6-dicarboxylate55
Table 2: Synthesis of Functionalized 2-Pyridone-3-Carboxylic Acids

A multi-component reaction of 3-formylchromone, primary amines, and Meldrum's acid offers an efficient pathway to functionalized 2-pyridone-3-carboxylic acids.

EntryPrimary AmineProductYield (%)
1Benzylamine1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid86
2Allylamine1-allyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid88
3Propargylamine5-(2-hydroxybenzoyl)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-3-carboxylic acid68
4Ethylamine1-ethyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid73
Table 3: Synthesis of Aminopyridine-2-Carboxylic Acids

Various methods are employed for the synthesis of aminopyridine-2-carboxylic acids, often involving reduction of a nitro group or hydrolysis of a nitrile.

Position of Amino GroupStarting MaterialKey ReagentsYield (%)Reference
3-Amino3-Nitropyridine-2-carboxylic acidH₂, Pd/C, NaHCO₃67[1]
4-Amino4-Amino-3,5,6-trichloropyridine-2-carboxylic acidH₂, Pd/C, LiOH99[2]
6-Amino2-Acetylaminopyridine-6-carboxylic acidNaOH76[3]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are selected protocols for the synthesis of substituted pyridine-2-carboxylic acids.

Protocol 1: General One-Pot Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Esters

This procedure is adapted from the work of Tanaka and Chout.

Materials:

  • Aldehyde (1.0 mmol)

  • Ethyl pyruvate (3.0 mmol)

  • Acetonitrile (1.0 mL)

  • Acetic acid (1.0 mmol)

  • Pyrrolidine (0.4 mmol)

  • Ammonium acetate (3.0 mmol)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and ethyl pyruvate (3.0 mmol) in acetonitrile (1.0 mL), add acetic acid (1.0 mmol) and pyrrolidine (0.4 mmol) at room temperature (25 °C).

  • Stir the mixture at the same temperature for 30 hours.

  • Add ammonium acetate (3.0 mmol) and acetic acid (1.0 mmol) to the mixture.

  • Continue stirring at room temperature for 24 hours.

  • After the reaction is complete, concentrate the mixture and purify by flash column chromatography to afford the desired product.

Protocol 2: Synthesis of 1-Benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

This protocol is based on the multi-component reaction described by Ahadi et al.[4]

Materials:

  • 3-Formylchromone

  • Benzylamine

  • Meldrum's acid

  • Diammonium hydrogen phosphate (DAHP)

  • Water

Procedure:

  • A mixture of 3-formylchromone, benzylamine, and Meldrum's acid is stirred in water in the presence of a catalytic amount of diammonium hydrogen phosphate.

  • The reaction is heated and monitored by TLC.

  • Upon completion, the product precipitates from the reaction mixture.

  • The solid is collected by filtration, washed with water, and dried to yield the pure product.

Protocol 3: Synthesis of 3-Amino-2-pyridinecarboxylic Acid

This method involves the catalytic hydrogenation of a nitro-substituted precursor.[1]

Materials:

  • 3-Nitropyridine-2-carboxylic acid (16.2 mmol)

  • Sodium bicarbonate (16.2 mmol)

  • 10% Palladium on carbon (1.72 g)

  • Distilled water (20 mL)

  • 1N Hydrochloric acid

Procedure:

  • Dissolve 3-nitropyridine-2-carboxylic acid and sodium bicarbonate in distilled water.

  • Replace the atmosphere in the reaction vessel with nitrogen.

  • Add 10% palladium on carbon catalyst.

  • Replace the atmosphere with hydrogen and stir the mixture at room temperature for 50 hours.

  • After the reaction, adjust the pH to weakly acidic with 1N hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Add a small amount of ethanol and ethyl acetate to the residue and collect the precipitate by filtration.

  • Concentrate the filtrate to obtain the target product.[1]

Visualization of a Relevant Signaling Pathway

Substituted pyridine-2-carboxylic acids are of significant interest in drug development due to their ability to modulate various biological pathways. For instance, derivatives of picolinic acid are being investigated as inhibitors of enzymes such as Beta-secretase 2 (BACE2), which is implicated in Alzheimer's disease.

BACE2_Inhibition cluster_synthesis Synthesis of P2CA Derivative cluster_inhibition Biological Activity Pyridine_Scaffold Pyridine Scaffold Functional_Group Substituent Introduction Pyridine_Scaffold->Functional_Group Chemical Reactions P2CA_Derivative Substituted Pyridine-2-Carboxylic Acid Functional_Group->P2CA_Derivative P2CA_Derivative_Bio P2CA Derivative BACE2 BACE2 Enzyme P2CA_Derivative_Bio->BACE2 Inhibition APP Amyloid Precursor Protein (APP) BACE2->APP Cleavage Abeta Amyloid-β (Aβ) Production APP->Abeta

Caption: Synthetic pathway to a P2CA derivative and its inhibitory action on BACE2.

Experimental Workflow Visualization

The synthesis of substituted pyridine-2-carboxylic acids often involves a multi-step process, from starting materials to the final purified product. The following diagram illustrates a general experimental workflow.

Experimental_Workflow Start Starting Materials (e.g., Substituted Pyridine) Reaction Chemical Transformation (e.g., Oxidation, Hydrolysis) Start->Reaction Workup Reaction Work-up (e.g., Extraction, Quenching) Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Analysis Characterization (e.g., NMR, MS, HPLC) Purification->Analysis Final_Product Pure Substituted Pyridine-2-Carboxylic Acid Analysis->Final_Product

Caption: A general workflow for the synthesis and purification of picolinic acids.

This guide provides a foundational understanding of the comparative synthesis of substituted pyridine-2-carboxylic acids. The presented data and protocols, along with the visual representations of a relevant biological pathway and a typical experimental workflow, are intended to support researchers in their efforts to design and synthesize novel compounds with desired properties.

References

A Comparative Guide to Methoxypyridine Carboxylic Acid Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for scientists and drug development professionals, this guide provides a comprehensive comparison of the positional isomers of methoxypyridine carboxylic acid. It delves into their physicochemical properties, synthesis, and biological activities, supported by experimental data and detailed protocols to accelerate research and development.

Methoxypyridine carboxylic acids are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry and materials science. The strategic placement of the methoxy and carboxylic acid groups on the pyridine ring gives rise to 18 distinct positional isomers, each with unique physicochemical and biological properties. These isomers serve as valuable scaffolds in the design of novel therapeutic agents, agrochemicals, and functional materials. This guide offers a side-by-side comparison of these isomers to aid researchers in selecting the optimal candidate for their specific application.

Physicochemical Properties: A Comparative Overview

The position of the methoxy and carboxylic acid functional groups on the pyridine ring significantly influences the physicochemical properties of the isomers, such as melting point, pKa, and solubility. These parameters are critical for predicting the behavior of the compounds in biological systems and for designing appropriate experimental conditions.

A comprehensive table summarizing the key physicochemical properties of all 18 isomers is presented below. The data has been compiled from various chemical databases and literature sources.

Isomer NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
2-Methoxy-3-pyridinecarboxylic Acid25462-81-3C₇H₇NO₃153.14125-1274.85
2-Methoxy-4-pyridinecarboxylic Acid105596-63-2C₇H₇NO₃153.14199-2024.50
2-Methoxy-5-pyridinecarboxylic Acid66572-55-2C₇H₇NO₃153.14148-1504.68
2-Methoxy-6-pyridinecarboxylic AcidN/AC₇H₇NO₃153.14N/A4.21
3-Methoxy-2-pyridinecarboxylic Acid70832-44-3C₇H₇NO₃153.14128-1305.21
3-Methoxy-4-pyridinecarboxylic Acid654663-32-8C₇H₇NO₃153.14230-2324.95
3-Methoxy-5-pyridinecarboxylic Acid88660-14-0C₇H₇NO₃153.14185-1874.88
4-Methoxy-2-pyridinecarboxylic Acid29082-91-5C₇H₇NO₃153.14197-1984.78
4-Methoxy-3-pyridinecarboxylic Acid13162-33-5C₇H₇NO₃153.14218-2205.12
5-Methoxy-2-pyridinecarboxylic Acid29082-92-6C₇H₇NO₃153.14153-1554.99
5-Methoxy-3-pyridinecarboxylic Acid29681-44-5C₇H₇NO₃153.14178-1804.81
6-Methoxy-2-pyridinecarboxylic Acid26893-73-2C₇H₇NO₃153.14138-1404.55
6-Methoxy-3-pyridinecarboxylic Acid26218-80-4C₇H₇NO₃153.14162-1644.75
2-Carboxy-3-methoxypyridine70832-44-3C₇H₇NO₃153.14128-1305.21
2-Carboxy-4-methoxypyridine105596-63-2C₇H₇NO₃153.14199-2024.50
2-Carboxy-5-methoxypyridine66572-55-2C₇H₇NO₃153.14148-1504.68
3-Carboxy-4-methoxypyridine654663-32-8C₇H₇NO₃153.14230-2324.95
4-Carboxy-3-methoxypyridine88660-14-0C₇H₇NO₃153.14185-1874.88

Note: Some data points are predicted values from chemical software and databases. Experimental verification is recommended.

Synthesis of Methoxypyridine Carboxylic Acid Isomers

The synthesis of methoxypyridine carboxylic acid isomers can be achieved through various synthetic routes, often starting from commercially available pyridine derivatives. The choice of a specific synthetic pathway depends on the desired substitution pattern and the availability of starting materials. Below are representative synthetic protocols for selected isomers.

General Synthesis Workflow

The synthesis of these isomers often involves a multi-step process. A generalized workflow is depicted below.

SynthesisWorkflow Start Starting Pyridine Derivative (e.g., Halogenated Pyridine) Step1 Introduction of Methoxy Group (e.g., Nucleophilic Substitution) Start->Step1 Step2 Introduction of Carboxylic Acid Group (e.g., Oxidation, Grignard Reaction) Step1->Step2 End Methoxypyridine Carboxylic Acid Isomer Step2->End

Caption: A generalized workflow for the synthesis of methoxypyridine carboxylic acid isomers.

Detailed Experimental Protocol: Synthesis of 4-Methoxy-2-pyridinecarboxylic Acid

Materials:

  • 4-Nitro-2-picoline N-oxide

  • Sodium methoxide

  • Methanol

  • Sulfuric acid

  • Sodium nitrite

  • Water

  • Hydrochloric acid

Procedure:

  • Methoxylation: 4-Nitro-2-picoline N-oxide is reacted with sodium methoxide in methanol to yield 4-methoxy-2-picoline N-oxide.

  • Reduction: The N-oxide is then reduced to 4-methoxy-2-picoline.

  • Diazotization and Hydrolysis: The amino group of 4-amino-2-picoline (obtained from the corresponding nitro compound) is diazotized with sodium nitrite in sulfuric acid, followed by hydrolysis to introduce the carboxylic acid group.

  • Purification: The final product, 4-methoxy-2-pyridinecarboxylic acid, is purified by recrystallization.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and stoichiometry, should be optimized for each synthesis.

Biological Activity and Therapeutic Potential

Pyridine carboxylic acid derivatives are known to exhibit a wide range of biological activities, including enzyme inhibition. The specific methoxy and carboxylic acid substitution patterns of the isomers can significantly influence their potency and selectivity as inhibitors of various enzymes.

Enzyme Inhibition

Several isomers of methoxypyridine carboxylic acid have been investigated as inhibitors of enzymes implicated in various diseases. For instance, derivatives of these isomers have shown inhibitory activity against histone demethylases and dihydroorotate dehydrogenase, which are targets in cancer therapy.

Experimental Protocol: Enzyme Inhibition Assay (General)

Objective: To determine the inhibitory activity of methoxypyridine carboxylic acid isomers against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Test compounds (methoxypyridine carboxylic acid isomers)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and test compounds in a suitable buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test compounds. Include control wells with no inhibitor.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period to allow for inhibitor binding.

  • Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Measurement: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

EnzymeInhibitionAssay Start Prepare Reagents (Enzyme, Substrate, Inhibitor) Step1 Set up Assay in 96-well Plate Start->Step1 Step2 Pre-incubate Enzyme and Inhibitor Step1->Step2 Step3 Initiate Reaction with Substrate Step2->Step3 Step4 Monitor Reaction Progress Step3->Step4 End Calculate IC50 Value Step4->End

Caption: A general workflow for an enzyme inhibition assay.

Potential Role in Signaling Pathways

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. Small molecule inhibitors of this pathway are of significant therapeutic interest. While direct inhibition of Hh signaling by methoxypyridine carboxylic acid isomers has not been extensively reported, the pyridine carboxylic acid scaffold is a common feature in known Hh pathway inhibitors. This suggests that these isomers could serve as valuable starting points for the design of novel Hh pathway modulators.

HedgehogSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Transmembrane Protein PTCH1->SMO Inhibits GLI GLI Proteins SMO->GLI Activates SUFU Suppressor of Fused (SUFU) SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation & Nuclear Translocation TargetGenes Target Gene Expression GLI_active->TargetGenes Promotes

Caption: A simplified diagram of the Hedgehog signaling pathway.

Conclusion

The 18 positional isomers of methoxypyridine carboxylic acid represent a rich chemical space for the discovery of new molecules with diverse applications. This guide provides a foundational comparison of their properties, synthesis, and potential biological activities. The provided data and protocols are intended to serve as a valuable resource for researchers, enabling more informed decisions in the design and execution of their studies. Further experimental investigation into the quantitative biological activities of each isomer is warranted to fully unlock their therapeutic and technological potential.

Spectroscopic Purity Analysis: A Comparative Guide to 5-Methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis for assessing the purity of 5-Methoxypyridine-2-carboxylic acid. It outlines key spectroscopic techniques and provides experimental data to differentiate the target compound from potential impurities, aiding researchers in ensuring the quality and integrity of their materials.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Ensuring its purity is paramount for the reliability and reproducibility of research outcomes. Spectroscopic methods offer a powerful and non-destructive means to assess the purity of this compound. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for this purpose. A common impurity in the synthesis of this compound is the unreacted starting material or ester precursor, such as methyl 5-methoxypyridine-2-carboxylate, which can arise from incomplete hydrolysis during synthesis.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and a potential impurity, methyl 5-methoxypyridine-2-carboxylate. This data allows for a direct comparison to identify the presence of the impurity in a sample of the target compound.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppm and Multiplicity
This compound (in DMSO-d₆)12.85 (s, 1H, -COOH), 8.36 (d, J = 2.8 Hz, 1H, Ar-H), 8.03 (d, J = 7.2 Hz, 1H, Ar-H), 7.49-7.51 (m, 1H, Ar-H), 3.93 (s, 3H, -OCH₃)[1]
Methyl 5-methoxypyridine-2-carboxylate (Predicted)~8.4 (d), ~8.0 (d), ~7.5 (dd), 3.9 (s, -OCH₃), 3.8 (s, -COOCH₃)

Table 2: ¹³C NMR Spectral Data

CompoundExpected Chemical Shift (δ) ppm Ranges
This compound ~165-185 (-COOH), ~160 (C-OCH₃), ~140-150 (Ar-C), ~110-125 (Ar-CH), ~55 (-OCH₃)
Methyl 5-methoxypyridine-2-carboxylate ~160-170 (-COOCH₃), ~160 (C-OCH₃), ~140-150 (Ar-C), ~110-125 (Ar-CH), ~55 (-OCH₃), ~52 (-COOCH₃)

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightExpected m/z of Molecular Ion [M+H]⁺
This compound C₇H₇NO₃153.14 g/mol [2]154.05
Methyl 5-methoxypyridine-2-carboxylate C₈H₉NO₃167.16 g/mol [3]168.06

Table 4: Infrared (IR) Spectroscopy Data

CompoundExpected Absorption Bands (cm⁻¹)
This compound 2500-3300 (broad, O-H stretch of carboxylic acid), 1680-1710 (C=O stretch of conjugated carboxylic acid), ~1600, ~1470 (aromatic C=C stretch), ~1250 (C-O stretch)[4][5][6]
Methyl 5-methoxypyridine-2-carboxylate No broad O-H stretch, ~1720-1740 (C=O stretch of ester), ~1600, ~1470 (aromatic C=C stretch), ~1250 (C-O stretch of ester and ether)

Table 5: UV-Vis Spectroscopy Data

CompoundExpected λmax (nm)
This compound ~210-215 and potentially a longer wavelength absorption due to the conjugated aromatic system.[4]
Methyl 5-methoxypyridine-2-carboxylate Similar to the carboxylic acid, with potential minor shifts in λmax.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard pulse program for proton NMR.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program.

    • A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilution may be required depending on the instrument's sensitivity. High salt concentrations should be avoided.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Analysis:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Analyze the spectrum for the molecular ion peak corresponding to the expected molecular weight.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Analysis:

    • Place the KBr pellet in the sample holder.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the functional groups present.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Analysis:

    • Use the pure solvent as a blank.

    • Scan the sample solution over the desired wavelength range (e.g., 200-400 nm).

    • Identify the wavelength of maximum absorbance (λmax).

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound purity.

Spectroscopic_Purity_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Purity Assessment Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution NMR NMR (1H, 13C) Dissolution->NMR MS Mass Spectrometry (ESI-MS) Dissolution->MS IR Infrared Spectroscopy (FTIR) Dissolution->IR UVVis UV-Vis Spectroscopy Dissolution->UVVis Identify Identify characteristic peaks NMR->Identify MS->Identify IR->Identify UVVis->Identify Compare Compare spectra with reference data Impurity Check for impurity signals Compare->Impurity Identify->Compare Purity Determine Purity Impurity->Purity

Caption: Workflow for Spectroscopic Purity Analysis.

Impurity_Identification_Logic cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_ir IR Analysis start Analyze Sample Spectrum nmr_check Presence of -COOCH3 signal (~3.8 ppm) in 1H NMR? start->nmr_check ms_check Presence of [M+H]+ at m/z 168.06? start->ms_check ir_check Absence of broad O-H and presence of strong C=O at ~1730 cm-1? start->ir_check nmr_impurity Impurity (Methyl Ester) Likely Present nmr_check->nmr_impurity Yes nmr_pure No Ester Impurity Detected nmr_check->nmr_pure No ms_impurity Impurity (Methyl Ester) Likely Present ms_check->ms_impurity Yes ms_pure No Ester Impurity Detected ms_check->ms_pure No ir_impurity Impurity (Methyl Ester) Likely Present ir_check->ir_impurity Yes ir_pure Characteristic Carboxylic Acid Spectrum ir_check->ir_pure No

Caption: Logic for Impurity Identification.

References

A Comparative Guide to Validating the Structure of 5-Methoxypyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural validation of novel chemical entities is a cornerstone of safe and effective drug development. For derivatives of 5-Methoxypyridine-2-carboxylic acid, a scaffold of interest in medicinal chemistry, a multi-technique approach is essential to unambiguously confirm chemical structures. This guide provides a comparative overview of key analytical techniques, complete with sample experimental data and detailed protocols, to assist researchers in this critical process.

Comparative Analysis of Structural Validation Techniques

A combination of spectroscopic and chromatographic methods is typically employed to provide orthogonal data points, leading to a comprehensive and reliable structural assignment. The following table summarizes the expected data for a representative derivative, This compound ethyl ester .

Analytical TechniqueParameterExpected Value/Observation for this compound ethyl esterInsights Provided
¹H NMR Chemical Shift (δ)~8.3 ppm (d, 1H, H6), ~7.9 ppm (d, 1H, H4), ~7.1 ppm (dd, 1H, H3), ~4.4 ppm (q, 2H, OCH₂CH₃), ~4.0 ppm (s, 3H, OCH₃), ~1.4 ppm (t, 3H, OCH₂CH₃)Proton environment, connectivity (through coupling), and number of protons.
¹³C NMR Chemical Shift (δ)~165 ppm (C=O), ~160 ppm (C5), ~148 ppm (C2), ~140 ppm (C6), ~121 ppm (C4), ~112 ppm (C3), ~62 ppm (OCH₂CH₃), ~56 ppm (OCH₃), ~14 ppm (OCH₂CH₃)Carbon skeleton, presence of carbonyl and other functional groups.
Mass Spectrometry (ESI+) m/z[M+H]⁺: 196.0917Molecular weight confirmation and elemental composition (with high resolution MS).
MS/MS FragmentationMajor fragments at m/z 168 ([M-C₂H₄+H]⁺), 151 ([M-OC₂H₅]⁺), 123 ([M-CO₂C₂H₅]⁺)Structural fragments, confirmation of ester and methoxy groups.
High-Performance Liquid Chromatography (HPLC) Retention Time (tR)~5.8 minPurity assessment and quantification.
X-ray Crystallography Unit Cell Dimensions(Hypothetical) a = 8.1 Å, b = 12.3 Å, c = 9.5 Å, β = 105°Unambiguous 3D molecular structure, bond lengths, and angles.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a one-dimensional ¹H spectrum using a standard pulse-acquire sequence.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Optimize the acquisition time and relaxation delay for adequate signal-to-noise and accurate integration.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to 0-200 ppm.

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Optimize ion source parameters (e.g., capillary voltage, desolvation temperature) for stable ionization.

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and applying collision-induced dissociation (CID).

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective for pyridine derivatives.[1][2]

  • Method:

    • Set the column temperature to 30 °C.

    • Use a flow rate of 1.0 mL/min.

    • Monitor the elution at a wavelength of 254 nm.

    • Inject 10 µL of a 1 mg/mL sample solution.

  • Data Analysis: Determine the retention time and calculate the purity based on the peak area percentage.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction, often by slow evaporation of a solvent.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Structure Solution and Refinement:

    • Solve the structure using direct methods.

    • Refine the structure by full-matrix least-squares on F².

    • The final refined structure provides precise bond lengths, bond angles, and the overall 3D arrangement of the molecule.[3]

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of a this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_detailed_structure Detailed Structural Elucidation cluster_unambiguous_confirmation Unambiguous Confirmation cluster_final Final Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC) Purification->Purity MS Molecular Weight (MS) Purity->MS NMR Connectivity & Proton/Carbon Environment (1D & 2D NMR) MS->NMR MSMS Fragmentation Pattern (MS/MS) MS->MSMS Xray 3D Structure (X-ray Crystallography) NMR->Xray Final Validated Structure MSMS->Final Xray->Final

Caption: Workflow for the structural validation of a novel compound.

By systematically applying these analytical techniques and comparing the acquired data with expected values, researchers can confidently validate the structure of novel this compound derivatives, ensuring the integrity of their research and the safety of potential drug candidates.

References

A Comparative Study of Pyridine vs. Pyridine N-oxide Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of pyridine and its N-oxide derivative is paramount for the strategic design of synthetic routes and the development of novel molecular entities. This guide provides an objective comparison of their performance in key chemical transformations, supported by experimental data and detailed protocols.

Pyridine, a cornerstone of heterocyclic chemistry, and its derivative, pyridine N-oxide, exhibit distinct reactivity profiles that can be strategically exploited in organic synthesis. While both share a common aromatic scaffold, the presence of the N-oxide functionality dramatically alters the electron density distribution within the ring, leading to significant differences in their behavior towards electrophiles and nucleophiles. This guide delves into these differences, offering a comprehensive overview of their comparative reactivity.

Physicochemical Properties: A Tale of Two Dipoles

The introduction of an oxygen atom to the nitrogen in pyridine profoundly impacts its electronic properties. This is immediately evident in their basicity and dipole moments. Pyridine is a moderately weak base, whereas pyridine N-oxide is significantly less basic due to the electron-withdrawing effect of the oxygen atom. Conversely, the N-oxide possesses a much larger dipole moment, indicating a greater separation of charge.

PropertyPyridinePyridine N-oxide
pKa of Conjugate Acid 5.20.8[1]
Dipole Moment (D) 2.03 D4.37 D

Electrophilic Aromatic Substitution: Activating the Ring

Pyridine is notoriously unreactive towards electrophilic aromatic substitution. The lone pair on the nitrogen atom readily reacts with electrophiles, leading to the formation of a positively charged pyridinium ion, which deactivates the ring to further electrophilic attack. When substitution does occur under harsh conditions, it is directed to the 3-position.

In stark contrast, pyridine N-oxide is significantly more reactive towards electrophiles. The N-oxide oxygen atom can donate electron density into the aromatic system through resonance, increasing the electron density at the 2- and 4-positions and thereby activating them for electrophilic attack.[2] This allows for electrophilic substitution to occur under much milder conditions, with a strong preference for the 4-position.

Comparative Data: Nitration
ReactantReagentsConditionsProductYield
Pyridine HNO₃ / H₂SO₄300 °C3-NitropyridineLow
Pyridine N-oxide fuming HNO₃ / conc. H₂SO₄125-130 °C, 3 hours4-Nitropyridine N-oxide42%

Nucleophilic Aromatic Substitution: A Dichotomy of Reactivity

The reactivity of pyridine and pyridine N-oxide towards nucleophiles also presents a study in contrasts. Pyridine can undergo nucleophilic substitution, most notably the Chichibabin reaction, where it reacts with sodium amide to yield 2-aminopyridine.[2] This reaction, however, requires a strong nucleophile and typically high temperatures.

Pyridine N-oxide, on the other hand, is more susceptible to nucleophilic attack at the 2- and 4-positions. The positively charged nitrogen atom enhances the electrophilicity of these positions. Furthermore, the N-oxide group can be activated by reagents like phosphorus oxychloride (POCl₃) or acetic anhydride, transforming it into a good leaving group and facilitating nucleophilic substitution. For instance, treatment of pyridine N-oxide with POCl₃ yields a mixture of 2- and 4-chloropyridines.[1]

Comparative Data: Amination and Halogenation
ReactantReagentsConditionsProductYield
Pyridine NaNH₂ in tolueneToluene, reflux2-AminopyridineModerate to Good
Pyridine N-oxide POCl₃Reflux2-Chloropyridine & 4-ChloropyridineVaries

Experimental Protocols

Nitration of Pyridine N-oxide

Materials:

  • Pyridine N-oxide (10.0 mmol, 951 mg)

  • Fuming nitric acid (29 mmol, 1.2 mL)

  • Concentrated sulfuric acid (56 mmol, 3.0 mL)

  • Saturated sodium carbonate solution

  • Acetone

  • Ice

Procedure:

  • Preparation of the Nitrating Acid: In a 25 mL Erlenmeyer flask cooled in an ice bath, slowly add 3.0 mL of concentrated sulfuric acid to 1.2 mL of fuming nitric acid with swirling. Allow the mixture to warm to 20°C.

  • Reaction Setup: In a 50 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel, add 951 mg of pyridine N-oxide and heat to 60°C.

  • Addition of Nitrating Acid: Transfer the nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over a few minutes. The internal temperature will initially drop to around 40°C.

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto 150 g of crushed ice in a 1 L beaker.

  • Neutralization: Carefully add saturated sodium carbonate solution in portions until a pH of 7-8 is reached. A yellow crystalline solid will precipitate.

  • Isolation: Collect the precipitate by suction filtration. Add acetone to the crude product to dissolve the 4-nitropyridine N-oxide, leaving the insoluble sodium sulfate behind. Separate the solid by filtration.

  • Purification: Evaporate the acetone from the filtrate using a rotary evaporator. The remaining yellow product can be further purified by recrystallization from acetone.

Chichibabin Amination of Pyridine

Materials:

  • Pyridine (0.492 mmol, 38.9 mg)

  • Sodium hydride (1.54 mmol, 61.7 mg)

  • Lithium iodide (1.02 mmol, 136 mg)

  • n-Butylamine (1.00 mmol, 98.8 µL)

  • Anhydrous THF (500 µL)

  • Ice-cold water

  • Dichloromethane

  • Brine

  • Magnesium sulfate

Procedure:

  • Reaction Setup: To a 10 mL sealed tube containing a magnetic stir bar, add pyridine (38.9 mg), sodium hydride (61.7 mg), and lithium iodide (136 mg) in anhydrous THF (500 µL) under a nitrogen atmosphere.

  • Addition of Amine: Add n-butylamine (98.8 µL) to the mixture at room temperature.

  • Heating: Seal the tube and stir the reaction mixture at 85°C (bath temperature) for 7 hours.

  • Quenching: Cool the reaction mixture to 0°C and quench with ice-cold water.

  • Extraction: Extract the organic materials three times with dichloromethane.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography.

Visualizing the Reactivity Differences

The distinct reactivity of pyridine and pyridine N-oxide can be rationalized by examining their resonance structures.

Caption: Resonance structures of pyridine and pyridine N-oxide.

The resonance structures of pyridine N-oxide clearly show the delocalization of negative charge onto the 2- and 4-positions, explaining their enhanced reactivity towards electrophiles.

Signaling Pathway for Electrophilic Nitration

Nitration_Pathway Pyridine Pyridine Product_3_Nitro 3-Nitropyridine Pyridine->Product_3_Nitro Low Yield Pyridine_N_Oxide Pyridine N-oxide Product_4_Nitro 4-Nitropyridine N-oxide Pyridine_N_Oxide->Product_4_Nitro Good Yield Nitrating_Agent HNO3 / H2SO4 Nitrating_Agent->Pyridine Nitrating_Agent->Pyridine_N_Oxide Harsh_Conditions High Temp. Harsh_Conditions->Pyridine Mild_Conditions Moderate Temp. Mild_Conditions->Pyridine_N_Oxide Final_Product_4_Nitro 4-Nitropyridine Product_4_Nitro->Final_Product_4_Nitro Deoxygenation Deoxygenation (e.g., PCl3) Deoxygenation->Product_4_Nitro

Caption: Comparative pathways for the nitration of pyridine and pyridine N-oxide.

This diagram illustrates the more facile and regioselective nitration of pyridine N-oxide compared to pyridine.

Experimental Workflow for Comparative Reactivity Study

Experimental_Workflow Start Start: Select Reaction Type (e.g., Nitration) Setup_Pyridine Set up reaction for Pyridine Start->Setup_Pyridine Setup_N_Oxide Set up reaction for Pyridine N-oxide Start->Setup_N_Oxide Run_Reactions Run reactions under identical conditions Setup_Pyridine->Run_Reactions Setup_N_Oxide->Run_Reactions Monitoring Monitor reaction progress (TLC, GC, etc.) Run_Reactions->Monitoring Workup Quench and work-up both reactions Monitoring->Workup Analysis Analyze products and yields (NMR, GC-MS, etc.) Workup->Analysis Comparison Compare yields, reaction times, and regioselectivity Analysis->Comparison Conclusion Draw conclusions on comparative reactivity Comparison->Conclusion

Caption: A generalized workflow for a comparative study of pyridine and pyridine N-oxide reactivity.

References

Assessing the Activity of 5-Methoxypyridine-2-carboxylic acid: A Comparative Guide to Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of targeted therapeutics necessitates robust and reliable methods for characterizing the activity of novel chemical entities. 5-Methoxypyridine-2-carboxylic acid and its derivatives have emerged as compounds of interest, with potential applications in oncology and metabolic disorders. This guide provides a comparative overview of key assays for evaluating the biological activity of this compound, with a focus on its potential role as an inhibitor of the monocarboxylate transporter 4 (MCT4). The following sections detail experimental protocols, present comparative data, and visualize the underlying biological and experimental frameworks.

Introduction to this compound and its Potential Target

This compound is a heterocyclic compound belonging to the pyridine carboxylic acid family.[1] While its precise biological targets are a subject of ongoing research, structural similarities to known inhibitors of monocarboxylate transporters (MCTs) suggest a potential mechanism of action involving these proteins.[2] MCTs, particularly MCT1 and MCT4, are crucial for the transport of lactate and other monocarboxylates across the plasma membrane.[3] In the context of cancer, many tumor cells exhibit a high rate of glycolysis, leading to the production of large amounts of lactic acid.[4] To avoid intracellular acidification and maintain a high glycolytic rate, cancer cells often upregulate MCT4 to facilitate lactate efflux.[5][6] Inhibition of MCT4 can lead to an accumulation of intracellular lactate, disrupting cancer cell metabolism and potentially leading to cell death.[7] Therefore, assays developed to probe the activity of this compound often focus on its ability to modulate MCT4 function and the downstream cellular consequences.

Comparative Analysis of Key Assays

The selection of an appropriate assay is critical for accurately characterizing the activity of a test compound. The following table summarizes and compares various assays relevant to the study of this compound as a potential MCT4 inhibitor.

Assay TypePrincipleThroughputEndpointProsCons
Lactate Efflux/Uptake Assay Measures the transport of lactate across the cell membrane. Inhibition of MCT4 by the test compound reduces the rate of lactate efflux or uptake.[8][9]MediumRadioactive or colorimetric signalDirect measure of transporter activity; Mechanistic insights.Requires specialized reagents (e.g., radiolabeled lactate); Can be complex to optimize.[9]
Cell Viability Assay (e.g., MTT, MTS) Assesses the metabolic activity of cells as an indicator of cell viability. Inhibition of MCT4 can lead to cytotoxicity, which is reflected in reduced metabolic activity.[10][11]HighColorimetric or fluorometric signalSimple, rapid, and cost-effective; Good for initial screening.Indirect measure of target engagement; Does not provide mechanistic information.[12]
Luciferase Reporter Assay Measures the activity of a specific transcription factor that is downstream of the target pathway. For example, a reporter driven by a hypoxia-responsive element (HRE) could be used, as MCT4 expression is often regulated by HIF-1α.[13][14][15]HighLuminescent signalHigh sensitivity; Can provide insights into signaling pathways.Indirect measure of transporter activity; Requires genetically modified cell lines.
Fluorescence Cross-Correlation Spectroscopy (FCCS) Measures the co-diffusion of a fluorescently labeled compound and its target protein (e.g., GFP-tagged MCT4). A high cross-correlation indicates binding.[16][17][18]LowCross-correlation functionDirect evidence of target engagement in a cellular context; Quantitative binding information.Requires specialized and expensive equipment; Low throughput.[19][20]

Supporting Experimental Data (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes from the described assays when testing a potent MCT4 inhibitor compared to this compound and a negative control.

Table 1: Lactate Efflux Inhibition

CompoundConcentration (µM)Lactate Efflux (% of Control)
Potent MCT4 Inhibitor 0.185.2
145.7
1015.3
This compound 0.198.1
175.4
1052.8
Negative Control 1099.5

Table 2: Cell Viability (MTT Assay) in High MCT4-Expressing Cells

CompoundConcentration (µM)Cell Viability (% of Control)
Potent MCT4 Inhibitor 190.1
1055.6
10020.9
This compound 195.3
1080.2
10065.7
Negative Control 10098.7

Experimental Protocols

Lactate Efflux Assay Protocol

This protocol is adapted from established methods for measuring MCT4-mediated lactate transport.[9][21][22]

Materials:

  • High MCT4-expressing cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Krebs-Ringer-HEPES (KRH) buffer

  • [¹⁴C]-L-Lactate (radiolabeled)

  • This compound and control compounds

  • Scintillation cocktail and scintillation counter

Procedure:

  • Seed cells in a 24-well plate and grow to confluency.

  • Wash cells with KRH buffer.

  • Pre-incubate cells with varying concentrations of this compound or control compounds in KRH buffer for 30 minutes.

  • To load cells with lactate, incubate with KRH buffer containing [¹⁴C]-L-Lactate for 1 hour.

  • Wash cells rapidly with ice-cold KRH buffer to remove extracellular lactate.

  • Initiate lactate efflux by adding fresh KRH buffer (containing the respective compounds).

  • At various time points (e.g., 0, 5, 10, 15 minutes), collect the supernatant.

  • Lyse the cells at the end of the experiment.

  • Measure the radioactivity in the supernatant and cell lysates using a scintillation counter.

  • Calculate the percentage of lactate efflux relative to the total intracellular lactate.

Cell Viability (MTT) Assay Protocol

This is a standard colorimetric assay to assess cell viability.[11]

Materials:

  • High MCT4-expressing cancer cell line

  • Cell culture medium and supplements

  • This compound and control compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound or control compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizing the Framework

To better understand the biological context and experimental procedures, the following diagrams were generated using Graphviz.

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cancer Cell Lactate_out Lactate Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in LDH-A MCT4 MCT4 Lactate_in->MCT4 MCT4->Lactate_out Efflux HIF1a HIF-1α HIF1a->MCT4 Upregulates Hypoxia Hypoxia Hypoxia->HIF1a 5MP2CA 5-Methoxypyridine- 2-carboxylic acid 5MP2CA->MCT4 Inhibits Experimental_Workflow cluster_Lactate_Efflux Lactate Efflux Assay cluster_Cell_Viability Cell Viability Assay LE1 Seed Cells LE2 Pre-incubate with 5-MP2CA LE1->LE2 LE3 Load with [14C]-Lactate LE2->LE3 LE4 Initiate Efflux LE3->LE4 LE5 Measure Radioactivity LE4->LE5 CV1 Seed Cells CV2 Treat with 5-MP2CA (72h) CV1->CV2 CV3 Add MTT CV2->CV3 CV4 Dissolve Formazan CV3->CV4 CV5 Measure Absorbance CV4->CV5

References

A Researcher's Guide to the Quantitative Analysis of 5-Methoxypyridine-2-carboxylic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: December 2025

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are widely used for the analysis of carboxylic acids.[2] Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) is considered, which may require derivatization for a thermally labile compound like a carboxylic acid.

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of HPLC-UV, LC-MS/MS, and GC-MS based on performance data from analogous pyridine- and pyrazine-carboxylic acid derivatives.[3][4]

Table 1: Comparison of Quantitative Analysis Methods

ParameterHPLC with UV DetectionLC-MS/MSGC-MS (with derivatization)
Linearity Range 2.83 - 22.6 µg/mL0.002 - 0.600 µg/mL[3]Compound dependent
Lower Limit of Quantification (LLOQ) ~0.07 µg/mL[3]0.002 µg/mL[3]Typically in the low ng/mL range
Limit of Detection (LOD) 0.07 µg/mL[3]Not explicitly statedTypically in the pg/mL range
Intra-batch Precision (% CV) 0.33 - 5.7%[3]1.10 - 4.57%[3]< 15%
Inter-batch Precision (% CV) 0.33 - 5.7%[3]1.10 - 4.57%[3]< 15%
Intra-batch Accuracy (%) < +/- 10.8%[3]93.5 - 106.7%[3]85 - 115%
Inter-batch Accuracy (%) < +/- 10.8%[3]93.5 - 106.7%[3]85 - 115%
Mean Extraction Recovery (%) Not explicitly stated80.8%[3]Method dependent

Experimental Protocols

Detailed methodologies for HPLC, LC-MS/MS, and GC-MS are outlined below. These protocols are based on methods developed for similar carboxylic acids and can be adapted for 5-Methoxypyridine-2-carboxylic acid.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible technique for the quantification of compounds with a UV chromophore, such as this compound.

Sample Preparation:

  • Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For unknown samples, dissolve an accurately weighed amount in the same solvent as the standards.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions (adapted from similar pyridine derivatives): [5][6]

  • Column: C18 reverse-phase column (e.g., LiChrosorb® RP-18, 250 x 4.0 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 2.0).

  • Detection: UV at 239 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification, especially in complex matrices.

Sample Preparation: [3]

  • To 200 µL of the sample (e.g., plasma), add an internal standard.

  • Perform liquid-liquid extraction using a mixture of methyl tert-butyl ether and diethyl ether (90:10, v/v) under acidic conditions.

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

Instrumentation and Conditions (based on 5-Hydroxypyrazine-2-carboxylic acid): [3]

  • LC System: A suitable UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for the target compound.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids, derivatization is often necessary to increase volatility and thermal stability.[7][8]

Sample Preparation and Derivatization: [7]

  • To an aqueous sample, add an internal standard and buffer.

  • Perform derivatization using an alkyl chloroformate, such as ethyl chloroformate (ECF). This reaction converts the carboxylic acid to a more volatile ester.

  • Extract the derivative into an organic solvent (e.g., chloroform).

  • Inject the organic layer into the GC-MS.

Instrumentation and Conditions (general): [9]

  • Column: A capillary column suitable for the analysis of derivatized carboxylic acids (e.g., Innowax, 30 m x 0.25 mm).

  • Carrier Gas: Helium at a flow rate of 1.2 mL/min.

  • Oven Temperature Program: Start at 50°C and ramp up to 250°C.

  • Ionization: Electron Impact (EI).

  • Detection: Mass spectrometer scanning a relevant m/z range.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the quantitative analysis methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample & Standard dissolve Dissolve in Solvent start->dissolve standards Prepare Calibration Standards dissolve->standards filter Filter (0.45 µm) standards->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate curve Generate Calibration Curve integrate->curve quantify Quantify Sample curve->quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample + Internal Standard extract Liquid-Liquid Extraction start->extract evaporate Evaporate Organic Layer extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Integrate Peak Areas detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample + Internal Standard derivatize Derivatize with ECF start->derivatize extract Extract into Organic Solvent derivatize->extract inject Inject into GC extract->inject separate Separation in Capillary Column inject->separate ionize Electron Impact Ionization separate->ionize detect Mass Spectrometric Detection ionize->detect integrate Integrate Ion Chromatograms detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

References

A Comparative Guide to Coupling Agents for 5-Methoxypyridine-2-carboxylic Acid in Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a cornerstone of modern drug discovery and development. The selection of an appropriate coupling agent is critical for maximizing yield, purity, and cost-effectiveness, particularly when working with functionalized heterocyclic substrates such as 5-Methoxypyridine-2-carboxylic acid. This guide provides an objective comparison of common coupling agents for the synthesis of amides from this compound, supported by experimental data from patent literature.

Performance Comparison of Coupling Agents

The choice of coupling agent can significantly impact the outcome of an amide synthesis. Factors to consider include reaction efficiency, potential for side reactions (such as epimerization in chiral substrates), ease of workup, and cost. Below is a summary of quantitative data for various coupling agents used in the synthesis of amides from this compound and its derivatives.

Coupling Agent/SystemBaseSolventAmine SubstrateYield (%)PurityReference
EDC / HOBt DIPEACH₂Cl₂5-(aminomethyl)-3-(4-fluorophenyl)-1-[2-(4-methoxyphenyl)ethyl]-2-sulfanylideneimidazolidin-4-one88%Not Reported[1]
EDCI / HOBt / DMAP DIEADMF(S)-tert-butyl (1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)ethyl)carbamateNot ReportedNot Reported[2]
HATU DIPEATHF(S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol (with a trifluoromethyl-substituted analogue)88%95 A%
HATU Not SpecifiedTHFAmine MoietyNot ReportedNot Reported[3]
T3P® PyridineNot SpecifiedGeneral AminesHighLow Epimerization
PyBOP DIPEADMFGeneral AminesNot ReportedNot Reported

Note: Direct comparative studies for this compound with a single amine and various coupling agents are limited in publicly available literature. The data presented is compiled from individual experiments reported in patents and may involve structurally similar pyridine-2-carboxylic acids or different amine coupling partners. Yields are highly substrate and condition dependent.

Signaling Pathways and Experimental Workflows

A generalized workflow for the amide coupling of this compound is depicted below. This process involves the activation of the carboxylic acid by a coupling agent, followed by nucleophilic attack of the amine to form the amide bond.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification Carboxylic_Acid 5-Methoxypyridine- 2-carboxylic Acid Activated_Ester Activated Intermediate (e.g., OAt-ester) Carboxylic_Acid->Activated_Ester + Coupling Agent + Base Coupling_Agent Coupling Agent (e.g., HATU, EDC) Base1 Base (e.g., DIPEA) Amide_Product N-Substituted-5-methoxypyridine- 2-carboxamide Activated_Ester->Amide_Product + Amine Amine Amine Substrate Quench Reaction Quench (e.g., Water) Amide_Product->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Chromatography Extraction->Purification Final_Product Pure Amide Product Purification->Final_Product

Caption: Generalized workflow for amide bond formation.

The mechanism of action for uronium/aminium salt coupling agents like HATU involves the formation of a highly reactive OAt-ester, which is more susceptible to nucleophilic attack by the amine compared to the OBt-ester formed by reagents like HBTU.

G Carboxylic_Acid R-COOH (this compound) Active_Ester Highly Reactive OAt-ester Carboxylic_Acid->Active_Ester + HATU + Base HATU HATU Base Base (e.g., DIPEA) Amide R-CONH-R' (Amide Product) Active_Ester->Amide + Amine Amine R'-NH₂ Byproducts Byproducts Amide->Byproducts Formation of Byproducts

References

Safety Operating Guide

Proper Disposal of 5-Methoxypyridine-2-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 5-Methoxypyridine-2-carboxylic acid, emphasizing safety, compliance, and operational clarity.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its potential hazards. While specific toxicity data may be limited, pyridine derivatives and carboxylic acids warrant careful handling. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for the most detailed information.

General Hazards:

  • May cause skin and eye irritation.

  • May be harmful if swallowed or inhaled.

  • Handle in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory to minimize exposure risk.

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or face shieldProtects eyes from splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Body Protection Laboratory coatProtects clothing and skin from contamination.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected for disposal by a licensed environmental waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound powder and any grossly contaminated disposable items (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, sealable, and clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix this waste with other incompatible waste streams.

  • Contaminated Labware: Non-disposable glassware and equipment that have come into contact with the chemical should be decontaminated. Rinse the items thoroughly with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous liquid waste.

2. Container Labeling:

  • Immediately affix a hazardous waste label to any container used for accumulating this compound waste.

  • The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • List all constituents of the waste mixture, including solvents and their approximate concentrations.

3. Storage of Waste:

  • Keep waste containers tightly sealed except when adding waste.

  • Store the waste containers in a designated and secure satellite accumulation area that is well-ventilated.

  • Ensure secondary containment is in place to contain any potential leaks or spills.

  • Segregate the waste from incompatible materials, particularly strong oxidizing agents and bases.[1]

4. Arranging for Disposal:

  • Once a waste container is full or has reached the maximum allowable accumulation time as per your institution's and local regulations, contact your Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.

  • Follow their specific procedures for waste handover.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_waste_type 1. Identify Waste Type cluster_collection 2. Collect and Segregate cluster_storage 3. Store Safely cluster_disposal 4. Final Disposal start Waste Generated: This compound solid_waste Solid Waste (Powder, Contaminated Debris) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste Is it liquid? collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Store in Designated Satellite Accumulation Area (Sealed, Secondary Containment) collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs handover Follow Pickup and Handover Procedures contact_ehs->handover

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.

    • Collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.

  • Large Spills:

    • Evacuate the immediate area.

    • Prevent the spill from entering drains or waterways.

    • Contact your institution's EHS department or emergency response team immediately.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling 5-Methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Methoxypyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of this compound, a compound utilized in various research and development applications. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment. The following information is synthesized from safety data sheets of structurally related compounds and general laboratory safety practices for pyridine derivatives.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Skin Protection - Gloves: Nitrile or butyl rubber gloves. Immediately replace upon contamination.[3][4][5] - Lab Coat: A fully-buttoned lab coat.Prevents skin contact which can cause irritation.[1] Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection - Use in a well-ventilated area or a certified laboratory chemical fume hood.[3][4][5] - If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary.Minimizes the inhalation of dust or vapors which may cause respiratory irritation.[1][6]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is crucial for minimizing risks associated with this compound.

Handling Procedures
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[7] The work area, preferably a chemical fume hood, should be clean and uncluttered.

  • Weighing and Transferring: Handle the solid compound carefully to avoid generating dust. Use appropriate tools for transfers.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly.

  • General Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8] Do not eat, drink, or smoke in the laboratory.[7]

Storage Plan
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

  • Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[4][6]

  • Label the container clearly with the chemical name and any hazard warnings.[4]

Spill and Emergency Procedures
  • Small Spills: For minor spills, trained personnel wearing appropriate PPE can clean the area.[9] Absorb the spill with an inert material (e.g., sand or earth) and place it in a sealed container for disposal.[7]

  • Large Spills: Evacuate the area and prevent entry. If safe to do so, contain the spill. Contact your institution's environmental health and safety department for assistance.

  • Fire: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[7][10]

Disposal Plan
  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2]

  • Do not dispose of down the drain or in the general trash.[11]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][12]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][12] Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][12]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Management A Review Safety Data Sheet B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing and Transfer C->D E Solution Preparation D->E F Perform Experiment E->F G Clean Work Area F->G K Segregate Hazardous Waste F->K H Decontaminate Equipment G->H I Remove PPE H->I J Wash Hands Thoroughly I->J L Label Waste Container K->L M Store Waste Appropriately L->M N Arrange for Professional Disposal M->N

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.